molecular formula C8H8O3 B565506 Vanillin-13C6 CAS No. 201595-58-6

Vanillin-13C6

Cat. No.: B565506
CAS No.: 201595-58-6
M. Wt: 158.10 g/mol
InChI Key: MWOOGOJBHIARFG-BOCFXHSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labeled Vanillin. Occurs naturally in a wide variety of foods and plants such as orchids;  major commercial source of natural vanillin is from vanilla bean extract. Synthetically produced in-bulk from lignin-based byproduct of paper processes or from guaicol.>

Properties

IUPAC Name

4-hydroxy-3-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOGOJBHIARFG-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745797
Record name 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-58-6
Record name 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Vanillin-13C6: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the chemical properties and applications of Vanillin-13C6, a key stable isotope-labeled internal standard for precise quantification in complex matrices.

This compound is a stable isotope-labeled form of vanillin, where six carbon atoms on the benzene ring are replaced with the heavy isotope, carbon-13. This isotopic enrichment makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to those of unlabeled vanillin, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response. This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols involving this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for its effective use in analytical methodologies.

PropertyValueReferences
Chemical Formula ¹³C₆C₂H₈O₃[1]
Molecular Weight 158.10 g/mol [2][3]
CAS Number (Labeled) 201595-58-6[2][4]
CAS Number (Unlabeled) 121-33-5[2]
Isotopic Purity ≥99 atom % ¹³C[3][5]
Chemical Purity ≥98%[2]
Form Solid[3][5]
Appearance White to off-white crystalline powder[6][7]
Melting Point 81-83 °C[3][5]
Boiling Point 170 °C at 15 mmHg[3][5]
Solubility Soluble in ethanol, chloroform, and ether. Soluble in solutions of fixed alkali hydroxides. Sparingly soluble in water (1 g/100 mL at 25°C).[6][7]
Mass Shift (M+) +6[3][5]

Core Applications in Research and Development

This compound serves as a critical tool in various analytical applications, primarily as an internal standard for accurate quantification.

Stable Isotope Dilution Analysis (SIDA)

The most prominent application of this compound is in Stable Isotope Dilution Analysis (SIDA), a highly accurate method for quantifying compounds in complex mixtures. In this technique, a known amount of this compound is added to a sample containing an unknown amount of natural vanillin. The labeled and unlabeled compounds are then extracted and analyzed together. Because they are chemically identical, they experience the same losses during sample preparation and ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the concentration of the native vanillin in the original sample can be determined with high precision and accuracy.[4] This method is widely used in the food and beverage industry for authentication and quality control of vanilla flavoring.[8][9]

Pharmacokinetic and Metabolic Studies

In drug development, stable isotope-labeled compounds are utilized as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. While vanillin itself is not a common drug, the principles of using labeled compounds like this compound are transferable to drug molecules. Incorporating stable isotopes can help in quantifying drug candidates and their metabolites in biological matrices.[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the quantification of vanillin using this compound as an internal standard.

Quantification of Vanillin in Fragrant Vegetable Oils by HS-SPME-GC/MS

This protocol outlines the use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) for the analysis of vanillin in oil matrices.[4]

1. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare a stock solution of unlabeled vanillin (e.g., 10.0 mg in 10 g of a vanillin-free oil like caprylic capric triglyceride) to create a high-concentration standard.

  • Similarly, prepare a stock solution of this compound.

  • Create a series of calibration standards by progressive dilution of the unlabeled vanillin stock solution. The concentration of the this compound internal standard should be kept constant across all calibration standards and samples (e.g., 500 μg/kg).[4]

2. Sample Preparation:

  • Accurately weigh a sample of the vegetable oil into a headspace vial.

  • Add a known amount of the this compound internal standard solution to the vial.

3. HS-SPME Procedure:

  • Place the vial in a heated autosampler.

  • Expose a solid-phase microextraction fiber to the headspace above the oil sample for a defined period to allow for the adsorption of volatile compounds, including vanillin and this compound.

4. GC/MS Analysis:

  • Desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.

  • Separate the compounds on a suitable capillary column.

  • Detect the compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode.

    • For vanillin, monitor ions such as m/z 150.9, 108.9, and 122.8.[4]

    • For this compound, monitor ions such as m/z 157.0, 115.0, and 158.0.[4]

5. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of vanillin to the peak area of this compound against the concentration of the vanillin standards.

  • Determine the concentration of vanillin in the unknown samples by using the peak area ratio from the sample and the calibration curve.

Quantification of Vanillin in Food Matrices by LC-MS/MS

This protocol describes a method for analyzing vanillin in various food products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Standards and Internal Standard:

  • Prepare stock and working standard solutions of vanillin and this compound in a suitable solvent such as methanol or acetonitrile.

2. Sample Extraction:

  • Homogenize the food sample.

  • Spike the homogenized sample with a known amount of this compound internal standard solution.

  • Perform a liquid-liquid extraction (e.g., with acetonitrile) or a solid-phase extraction (SPE) to isolate the analytes from the sample matrix.[6][7]

  • The extract may require further cleanup and concentration steps.

3. LC-MS/MS Analysis:

  • Inject the final extract into an LC-MS/MS system.

  • Separate the analytes using a suitable C18 or other appropriate liquid chromatography column with a gradient elution profile.

  • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for both vanillin and this compound and monitoring for specific product ions after fragmentation.

4. Data Analysis:

  • As with the GC-MS method, create a calibration curve based on the peak area ratios of the analyte to the internal standard in the calibration standards.

  • Calculate the concentration of vanillin in the food samples based on their measured peak area ratios.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the use of this compound in quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Sample with Unknown Vanillin Spike Spike with known amount of this compound Sample->Spike Extraction Extraction / Cleanup (LLE, SPE) Spike->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Detection Detection of Vanillin and this compound Analysis->Detection Ratio Calculate Peak Area Ratio (Vanillin / this compound) Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Vanillin Concentration Calibration->Concentration

Caption: Workflow for quantitative analysis using this compound.

G cluster_native Native Vanillin cluster_labeled Labeled Internal Standard Vanillin Vanillin (Analyte) Vanillin_MS MS Signal (e.g., m/z 151) Vanillin->Vanillin_MS Ionization Quantification Quantification based on Signal Ratio Vanillin_MS->Quantification Vanillin_13C6 This compound (Internal Standard) Vanillin_13C6_MS MS Signal (e.g., m/z 157) Vanillin_13C6->Vanillin_13C6_MS Ionization Vanillin_13C6_MS->Quantification

Caption: Principle of mass spectrometric detection for SIDA.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Vanillin-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Vanillin-¹³C₆, a crucial internal standard and tracer for a wide range of applications in the food, pharmaceutical, and environmental sciences. This document details a plausible synthetic pathway, methods for determining isotopic enrichment, and relevant quantitative data.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of natural vanilla flavor. Its synthetic counterpart is widely used as a flavoring agent. Vanillin-¹³C₆, in which the six carbon atoms of the benzene ring are replaced with the stable isotope ¹³C, serves as an invaluable tool in analytical chemistry. Its use as an internal standard in mass spectrometry-based quantification assays allows for high accuracy and precision by correcting for matrix effects and variations in instrument response.[1] Furthermore, its application as a tracer enables the elucidation of metabolic pathways and reaction mechanisms. This guide outlines the synthesis of Vanillin-¹³C₆ and the analytical techniques employed to verify its isotopic purity.

Synthesis of Vanillin-¹³C₆

The most common and efficient synthetic route to Vanillin-¹³C₆ commences with a commercially available ¹³C₆-labeled precursor, typically Guaiacol-¹³C₆ (2-Methoxyphenol-¹³C₆).[2] The key transformation is the introduction of a formyl group (-CHO) onto the aromatic ring, para to the hydroxyl group. Several established organic reactions can achieve this, with the condensation with glyoxylic acid followed by oxidation and decarboxylation being a widely used industrial method for unlabeled vanillin.[3][4][5][6]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from Guaiacol-¹³C₆:

  • Condensation with Glyoxylic Acid: Guaiacol-¹³C₆ undergoes an electrophilic aromatic substitution reaction with glyoxylic acid in an alkaline solution to yield 4-hydroxy-3-methoxymandelic acid-¹³C₆.

  • Oxidative Decarboxylation: The resulting mandelic acid derivative is then oxidized and decarboxylated to afford the final product, Vanillin-¹³C₆.[3]

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Guaiacol Guaiacol-¹³C₆ MandelicAcid 4-hydroxy-3-methoxymandelic acid-¹³C₆ Guaiacol->MandelicAcid + Glyoxylic Acid (alkaline conditions) Vanillin Vanillin-¹³C₆ MandelicAcid->Vanillin Oxidation & Decarboxylation

Caption: Proposed synthesis pathway for Vanillin-¹³C₆.

Experimental Protocol

Step 1: Condensation of Guaiacol-¹³C₆ with Glyoxylic Acid

  • In a reaction vessel, dissolve Guaiacol-¹³C₆ in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of glyoxylic acid to the cooled reaction mixture while stirring.

  • Allow the reaction to proceed at a controlled temperature (e.g., 27-29 °C) for several hours (e.g., 3.5-5 hours).[4]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture containing 4-hydroxy-3-methoxymandelic acid-¹³C₆ is carried forward to the next step.

Step 2: Oxidative Decarboxylation

  • To the reaction mixture from the previous step, add an oxidizing agent (e.g., a copper salt catalyst and air/oxygen).[4]

  • Heat the mixture to facilitate the oxidation and subsequent decarboxylation.

  • The reaction progress is monitored until the formation of Vanillin-¹³C₆ is complete.

  • After the reaction, acidify the mixture to precipitate the crude Vanillin-¹³C₆.

  • The crude product is then collected by filtration.

Step 3: Purification

  • The crude Vanillin-¹³C₆ is purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) or by column chromatography to yield the final product with high chemical purity.[7]

Isotopic Purity Analysis

The determination of the isotopic purity of Vanillin-¹³C₆ is critical to ensure its suitability as an internal standard or tracer. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9][10][11]

Quantitative Data

The key specifications for commercially available Vanillin-¹³C₆ are summarized in the table below.

ParameterValueReference(s)
Chemical Formula C₂¹³C₆H₈O₃[12]
Molecular Weight 158.10 g/mol [7][12]
CAS Number 201595-58-6[1][7][12][13][14]
Isotopic Purity ≥ 99 atom % ¹³C[13]
Chemical Purity ≥ 98%[13]
Experimental Protocols for Purity Analysis

3.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to confirm the mass of the labeled compound and to quantify the isotopic enrichment.

  • Methodology: A sample of the synthesized Vanillin-¹³C₆ is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ions.

  • Expected Results: Unlabeled vanillin has a monoisotopic mass of approximately 152.05 g/mol . Vanillin-¹³C₆, with six ¹³C atoms, will exhibit a mass shift of +6 Da, resulting in a molecular ion peak at approximately m/z 158.10.[7] The relative intensities of the peaks at m/z 152, 153, etc., compared to the peak at m/z 158 will indicate the level of isotopic enrichment. For an isotopic purity of >99%, the peak at m/z 158 should be the base peak with minimal contributions from lower mass isotopologues.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule and is a powerful tool for confirming the positions and extent of isotopic labeling.

  • Methodology: A solution of the Vanillin-¹³C₆ sample is prepared in a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.[10] A quantitative ¹³C NMR experiment is performed.

  • Expected Results: The ¹³C NMR spectrum of unlabeled vanillin at natural abundance shows eight distinct signals corresponding to the eight carbon atoms in the molecule.[8] For Vanillin-¹³C₆, the signals corresponding to the six aromatic carbons will be significantly enhanced due to the high ¹³C enrichment. The presence of all expected carbon signals with appropriate chemical shifts confirms the structural integrity of the molecule, while the signal intensities, when compared to an internal standard, can be used to quantify the isotopic purity.[8][9]

Workflow for Isotopic Purity Verification

The logical flow for verifying the isotopic purity of synthesized Vanillin-¹³C₆ is outlined in the following diagram.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation SynthesizedProduct Purified Vanillin-¹³C₆ MS_Analysis Mass Spectrometry (MS) SynthesizedProduct->MS_Analysis NMR_Analysis ¹³C NMR Spectroscopy SynthesizedProduct->NMR_Analysis MassShift Confirm +6 Da Mass Shift MS_Analysis->MassShift IsotopicEnrichment Quantify Isotopic Enrichment MS_Analysis->IsotopicEnrichment StructureConfirmation Confirm Carbon Skeleton NMR_Analysis->StructureConfirmation PurityConfirmation Confirm Isotopic Purity >99% MassShift->PurityConfirmation IsotopicEnrichment->PurityConfirmation StructureConfirmation->PurityConfirmation

Caption: Workflow for isotopic purity analysis of Vanillin-¹³C₆.

Conclusion

The synthesis of Vanillin-¹³C₆ with high isotopic purity is achievable through established synthetic routes starting from ¹³C₆-labeled precursors. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is essential to validate the isotopic enrichment and structural integrity of the final product. This in-depth guide provides the necessary theoretical and practical framework for researchers and professionals working with this important isotopically labeled compound.

References

Vanillin-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information on Vanillin-13C6, a stable isotope-labeled compound crucial for a variety of research applications, particularly in analytical chemistry and metabolic studies. This document is intended for researchers, scientists, and professionals in drug development and food science who require detailed technical data and experimental insights.

Core Physicochemical Data

This compound is a labeled form of vanillin where the six carbon atoms of the benzene ring are replaced with the carbon-13 isotope. This isotopic labeling makes it an ideal internal standard for quantitative analysis.

PropertyValueSource(s)
CAS Number 201595-58-6[1][2][3][4][5]
Molecular Formula C₂¹³C₆H₈O₃[1][3][5]
Molecular Weight 158.10 g/mol [2][3][4][6]

Application in Quantitative Analysis: Stable Isotope Dilution Assay

This compound is extensively utilized as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of vanillin in various matrices.[1] This technique is highly valued for its ability to correct for matrix effects and variations in sample preparation and instrument response. This compound can be employed as a tracer or an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Experimental Protocol: Quantification of Vanillin in Fragrant Vegetable Oils by HS-SPME-GC/MS

The following protocol is a summary of a validated method for the determination of vanillin in vegetable oils using this compound as an internal standard.[1]

1. Preparation of Standard and Internal Standard Stock Solutions:

  • Prepare a stock solution of unlabeled vanillin (1.00 x 10⁶ µg/kg) by dissolving 10.0 mg of vanillin in 10 g of a suitable solvent like caprylic capric triglyceride (ODO).[1]

  • Similarly, prepare a stock solution of this compound at the same concentration to be used as the internal standard.[1]

  • Store both stock solutions at 4°C.[1]

2. Calibration Curve Preparation:

  • Create a series of calibration standards by performing serial dilutions of the vanillin stock solution to achieve concentrations ranging from 50 to 5000 µg/kg.[1]

  • Spike each calibration standard with a fixed concentration of the this compound internal standard (e.g., 500 µg/kg).[1]

3. Sample Preparation and Extraction:

  • Accurately weigh a sample of the fragrant vegetable oil.

  • Spike the oil sample with a known amount of the this compound internal standard solution.

  • The extraction of vanillin is performed using headspace solid-phase microextraction (HS-SPME).[1]

4. GC/MS Analysis:

  • Analyze the extracted samples using a Gas Chromatography-Mass Spectrometry (GC/MS) system.

  • For quantification, monitor the following ions (m/z):

    • Vanillin: 150.9, 108.9, and 122.8[1]

    • This compound: 157.0, 115.0, and 158.0[1]

  • Data acquisition and processing are performed using appropriate software.[1]

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of vanillin to this compound against the concentration of vanillin in the calibration standards.[1]

  • Determine the concentration of vanillin in the oil samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of vanillin using a stable isotope dilution assay with this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Oil Sample HS_SPME HS-SPME Extraction Sample->HS_SPME IS_Stock This compound Stock Solution IS_Stock->Sample Spike Cal_Stds Calibration Standards IS_Stock->Cal_Stds Spike Std_Stock Vanillin Stock Solution Std_Stock->Cal_Stds Dilute Cal_Stds->HS_SPME GCMS GC/MS Analysis HS_SPME->GCMS Quant Quantification GCMS->Quant Result Vanillin Concentration Quant->Result

Caption: Workflow for Vanillin Quantification using SIDA.

Metabolic Fate of Vanillin

While specific signaling pathways involving this compound as a tracer are not extensively detailed in publicly available literature, the general metabolic pathways of vanillin are of interest. Vanillin metabolism is known to involve cytochrome P450 (CYP) enzymes.[7] Potential metabolic routes include aldehyde deformylation, methoxy dealkylation, and acetal formation.[7] The use of isotopically labeled vanillin, such as this compound, can be instrumental in elucidating these metabolic pathways and understanding the pharmacokinetics of vanillin and its derivatives.

References

Physical and chemical characteristics of Vanillin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Vanillin-13C6, a stable isotope-labeled version of vanillin. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis and as tracers in metabolic research.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled form of vanillin where six carbon atoms on the benzene ring are replaced with the Carbon-13 (¹³C) isotope. This isotopic enrichment makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as it is chemically identical to unlabeled vanillin but distinguishable by its mass.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source
IUPAC Name4-Hydroxy-3-methoxybenzaldehyde-1,2,3,4,5,6-¹³C₆[2]
CAS Number201595-58-6[3]
Molecular FormulaC₂¹³C₆H₈O₃[1]
Molecular Weight158.10 g/mol [3][4]
Property Value Source
AppearanceWhite to light yellow solid/crystals[1]
Melting Point81-83 °C[4]
Boiling Point170 °C at 15 mmHg[4]
Isotopic Purity≥99 atom % ¹³C[4]
Chemical Purity≥98%[3]
Mass ShiftM+6[4]
Solubility Observation Source
ChloroformSlightly soluble
Ethyl AcetateSlightly soluble
MethanolSlightly soluble
WaterSoluble
EthanolSoluble
Stability and Storage Recommendation Source
Powder Storage-20°C for 3 years, 4°C for 2 years[1]
In Solvent Storage-80°C for 6 months, -20°C for 1 month[1]
GeneralStore at room temperature away from light and moisture. Air, light, and moisture sensitive.[3][5]

Experimental Protocols

This compound is primarily used as an internal standard in analytical methodologies for the quantification of vanillin in various matrices. Below are detailed protocols for common analytical techniques.

Quantitative Analysis by Headspace-Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME-GC/MS)

This method is suitable for the determination of vanillin in complex matrices like fragrant vegetable oils.[6]

2.1.1. Sample Preparation

  • Prepare a stock solution of this compound as the internal standard (e.g., 1.0 mg/mL in a suitable solvent like methanol).

  • Weigh 4 g of the oil sample into a 20 mL headspace vial.

  • Spike the sample with a known amount of the this compound internal standard stock solution to achieve a final concentration of 500 µg/kg.

  • Seal the vial tightly with a PTFE-faced silicone septum.

2.1.2. HS-SPME Procedure

  • Equilibrate the sample vial at 110°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen on Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 45 minutes at 110°C.

  • Retract the fiber and immediately introduce it into the GC inlet for desorption.

2.1.3. GC/MS Conditions

  • Injector: Splitless mode, 280°C.

  • Desorption Time: 1.5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 160°C at 4°C/min, then ramp to 280°C at 10°C/min and hold for 6 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

  • Acquisition: Selected Ion Monitoring (SIM) mode.

    • Vanillin ions (m/z): 150.9, 108.9, 122.8

    • This compound ions (m/z): 157.0, 115.0, 158.0

Quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) Spectroscopy

This protocol is used for determining the isotopic ratio and authenticating the origin of vanillin.[2]

2.2.1. Sample Preparation

  • Accurately weigh approximately 100 mg of the vanillin sample.

  • Add 10 mg of a suitable internal standard (e.g., CH₃¹³COONa).

  • Add 5 mg of a relaxation reagent (e.g., Chromium (III) acetylacetonate, Cr(acac)₃).

  • Dissolve the mixture in 0.5 mL of a deuterated solvent (e.g., acetone-d₆).

  • Transfer the solution to a 10 mm outer diameter NMR tube.

2.2.2. NMR Spectroscopy Parameters

  • Spectrometer: Bruker 400 MHz or equivalent.

  • Observe Nucleus: ¹³C.

  • Acquisition Mode: Quantitative with appropriate relaxation delays to ensure full relaxation of all carbon nuclei.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

A sensitive method for the routine monitoring of vanillin in food products.[7]

2.3.1. Sample Preparation and Extraction

  • Homogenize the food sample.

  • Perform a solvent extraction using a suitable solvent (e.g., acetonitrile or methanol).

  • Spike the extract with a known concentration of this compound internal standard.

  • Centrifuge and filter the extract through a 0.22 µm filter before injection.

2.3.2. UHPLC Conditions

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

2.3.3. MS/MS Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized for both vanillin and this compound.

Biological Context and Signaling Pathways

While this compound is primarily used as an analytical standard, its unlabeled counterpart, vanillin, exhibits a range of biological activities and has been shown to modulate several key signaling pathways. The metabolic fate of vanillin has also been investigated. Understanding these pathways is crucial for researchers in drug development and life sciences.

Metabolism of Vanillin

Studies in rats have shown that orally administered vanillin is extensively metabolized. The major metabolites are vanillic acid, vanillyl alcohol, and their glucuronide and sulfate conjugates. A smaller portion is excreted as vanilloylglycine. Further degradation can lead to the formation of catechol and 4-methylcatechol.[1]

Vanillin_Metabolism Vanillin Vanillin Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Reduction Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation Glucuronide_Sulfate_Conjugates_Alcohol Glucuronide/Sulfate Conjugates Vanillyl_Alcohol->Glucuronide_Sulfate_Conjugates_Alcohol Conjugation Glucuronide_Sulfate_Conjugates_Acid Glucuronide/Sulfate Conjugates Vanillic_Acid->Glucuronide_Sulfate_Conjugates_Acid Conjugation Vanilloylglycine Vanilloylglycine Vanillic_Acid->Vanilloylglycine Glycine Conjugation Catechol Catechol Vanillic_Acid->Catechol Demethylation & Decarboxylation Methylcatechol 4-Methylcatechol Catechol->Methylcatechol

Figure 1: Simplified metabolic pathway of vanillin.

Modulation of Signaling Pathways

Vanillin has been reported to influence several signaling pathways implicated in inflammation, cancer, and neuroprotection.

3.2.1. Anti-Inflammatory and Neuroprotective Pathways

Vanillin exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of p65, a key subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines.[8] Additionally, vanillin has been shown to attenuate neuroinflammation by inhibiting the JNK-mediated NF-κB pathway.[4]

Anti_Inflammatory_Pathway Vanillin Vanillin JNK JNK Vanillin->JNK p65 p65 Phosphorylation Vanillin->p65 LPS LPS/Other Stimuli TLR Toll-like Receptor LPS->TLR TLR->JNK JNK->p65 NFkB NF-κB Activation p65->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation

Figure 2: Vanillin's inhibition of the JNK/NF-κB signaling pathway.

3.2.2. Anti-Cancer Pathways

In the context of cancer, vanillin has been shown to suppress cancer stem-like phenotypes by inhibiting the Akt signaling pathway. It promotes the degradation of Akt through the ubiquitin-proteasomal pathway, which in turn downregulates pluripotent transcription factors like Oct4 and Nanog.[3] Furthermore, vanillin can inhibit the AP-1 transcription factor activity via the ERK pathway.[6]

Anti_Cancer_Pathway Vanillin Vanillin Akt Akt Vanillin->Akt ERK ERK Vanillin->ERK Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Receptor->ERK PI3K->Akt Oct4_Nanog Oct4/Nanog Akt->Oct4_Nanog AP1 AP-1 ERK->AP1 Cell_Proliferation Cell Proliferation & Invasion AP1->Cell_Proliferation Cancer_Stemness Cancer Stem-like Phenotypes Oct4_Nanog->Cancer_Stemness

Figure 3: Vanillin's inhibitory effects on Akt and ERK signaling pathways in cancer.

Conclusion

This compound is an essential tool for the accurate quantification of vanillin in a wide range of applications, from food authenticity testing to biomedical research. Its well-defined physical and chemical properties, coupled with established analytical protocols, ensure its reliability as an internal standard. Furthermore, the growing body of research on the biological activities of its unlabeled counterpart, vanillin, highlights potential areas of investigation where this compound could be employed as a tracer to further elucidate its metabolic fate and mechanisms of action in complex biological systems. This guide provides a foundational resource for scientists and researchers leveraging the capabilities of stable isotope-labeled compounds in their work.

References

A Technical Guide to Commercial Vanillin-13C6 for Isotopic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available Vanillin-13C6, a stable isotope-labeled compound essential for a range of research applications. This document details the specifications of this compound from various suppliers, outlines key experimental protocols for its use, and presents visual workflows to aid in experimental design and execution.

Introduction to this compound

This compound is a form of vanillin where the six carbon atoms of the benzene ring have been replaced with the stable isotope carbon-13. This isotopic labeling makes it a powerful tool in analytical and metabolic research, primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its distinct mass allows for precise differentiation from its unlabeled counterpart in complex biological matrices.

Commercial Supplier Data for this compound

The following table summarizes the specifications of this compound available from prominent commercial suppliers. This data is intended to facilitate comparison and selection of the most suitable product for your research needs.

SupplierCatalog NumberIsotopic PurityChemical PurityAvailable Pack Sizes
Sigma-Aldrich (Aldrich) -99 atom % 13C[1][2]99% (CP)[1][2]Contact for details
MedChemExpress HY-N0098S6Not specifiedNot specified1 mg
Cambridge Isotope Laboratories, Inc. CLM-151599%[3]>98%[3]0.1 g
Santa Cruz Biotechnology, Inc. sc-217849Not specifiedNot specifiedContact for details
BOC Sciences -95%[4]Not specifiedContact for details
Axios Research AR-V06383Not specifiedNot specifiedContact for details
LGC Standards TRC-V097510-13C6Not specifiedNot specifiedContact for details

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below are detailed methodologies for its use in GC-MS and LC-MS, as well as a general workflow for 13C metabolic labeling experiments.

Use of this compound as an Internal Standard in GC-MS Analysis

This protocol is adapted from a validated method for the determination of vanillin in fragrant vegetable oils.

a. Preparation of Stock Solutions:

  • Vanillin Standard Stock Solution: Accurately weigh 10.0 mg of unlabeled vanillin and dissolve it in 10 g of a suitable solvent (e.g., caprylic capric triglyceride for oil matrices) to prepare a 1.00 mg/g stock solution. Store at 4°C.

  • This compound Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1.00 mg/g using the same solvent. Store at 4°C.

b. Calibration Curve Preparation:

  • Prepare a series of calibration standards by spiking a blank matrix with the vanillin standard stock solution to achieve a concentration range of 50 to 5000 µg/kg.

  • Add a fixed concentration of the this compound internal standard (e.g., 500 µg/kg) to each calibration standard.

c. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known amount of the sample (e.g., 1.0 g of oil) into a 20 mL headspace vial.

  • Add the this compound internal standard.

  • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 min).

  • Expose a SPME fiber to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.

d. GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the GC inlet.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Optimize for the separation of vanillin. A typical program might be: hold at 50°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Vanillin: m/z 152 (quantifier), 137, 109.

      • This compound: m/z 158 (quantifier), 143, 115.

e. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the vanillin quantifier ion to the peak area of the this compound quantifier ion against the concentration of vanillin.

  • Determine the concentration of vanillin in the samples using the calibration curve.

General Workflow for a 13C Metabolic Labeling Experiment

This workflow provides a general framework for tracing the metabolic fate of a 13C-labeled substrate.

a. Experimental Design:

  • Tracer Selection: Choose a 13C-labeled substrate (e.g., [U-13C6]glucose) based on the metabolic pathway of interest.

  • Labeling Strategy: Decide between steady-state labeling (cells are cultured in the presence of the labeled substrate for a long period to achieve isotopic equilibrium) or kinetic flux analysis (monitoring the incorporation of the label over time).

b. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing the 13C-labeled substrate.

  • Incubate the cells for the predetermined labeling period.

c. Metabolite Extraction:

  • Quench metabolic activity rapidly, typically by using cold methanol or by flash-freezing the cells in liquid nitrogen.

  • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

d. Analytical Measurement (LC-MS or GC-MS):

  • Analyze the extracted metabolites to determine the mass isotopologue distribution (the relative abundance of molecules with different numbers of 13C atoms).

e. Data Analysis and Interpretation:

  • Correct the raw data for the natural abundance of 13C.

  • Calculate the fractional contribution of the tracer to different metabolites.

  • Use metabolic flux analysis (MFA) software to model and quantify the fluxes through the metabolic pathways.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Stock Prepare Stock Solutions (Vanillin & this compound) Cal Prepare Calibration Curve Stock->Cal Sample Prepare Sample with This compound Internal Standard Stock->Sample Quant Quantification Cal->Quant SPME HS-SPME Sample->SPME GCMS GC-MS Analysis SPME->GCMS GCMS->Quant Metabolic_Labeling_Workflow cluster_experiment Experiment cluster_data Data Processing Design Experimental Design (Tracer & Strategy) Labeling Cell Culture & 13C Labeling Design->Labeling Extraction Metabolite Extraction Labeling->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Interpretation Data Analysis & Interpretation Analysis->Interpretation

References

A Technical Guide to the Natural Abundance of ¹³C in Vanillin for Authentication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of the stable isotope carbon-13 (¹³C) in vanillin. The isotopic signature of vanillin serves as a critical tool for verifying its origin, distinguishing between natural, synthetic, and biosynthetic sources. This is of paramount importance in the food, fragrance, and pharmaceutical industries where authenticity and quality are rigorously regulated. This document outlines the quantitative ¹³C data, detailed experimental protocols for its measurement, and the biochemical pathways influencing its isotopic composition.

Quantitative Isotopic Data

The ¹³C content in vanillin is typically expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The δ¹³C value is primarily influenced by the photosynthetic pathway of the carbon source and the subsequent chemical or biochemical synthesis route. Vanillin derived from the Vanilla orchid, a Crassulacean Acid Metabolism (CAM) plant, exhibits a distinct δ¹³C range compared to vanillin synthesized from C3 or C4 plants, or from petrochemical precursors.[1][2]

Below is a summary of typical δ¹³C values for vanillin from various origins. These values represent the bulk isotopic composition of the entire molecule. Site-specific isotopic analysis, particularly of the methoxy group (OCH₃), can provide further discriminatory power.[3]

Source of VanillinPrecursor/Plant TypePhotosynthetic PathwayTypical Bulk δ¹³C (‰ vs VPDB)Site-Specific δ¹³C (OCH₃) (‰ vs VPDB)
Natural
Vanilla planifolia, Vanilla tahitensisVanilla OrchidCAM-14.6 to -22.2[1]-7 to -26[3]
Biosynthetic
Ferulic Acid (from rice)RiceC3-35.4 to -37.9[4]around -50[3]
Ferulic Acid (from corn)CornC4around -19.5around -23[3]
Glucose (from corn)CornC4around -12.5[2]around -15[3]
CurcuminTurmericC3-37.8 to -27.8Not widely reported
EugenolCloveC3-37.8 to -27.8Not widely reported
Synthetic
GuaiacolPetrochemical--24.9 to -36.2[1]-19 to -53[3]
LigninWood Pulp (C3 Trees)C3-26.5 to -28.7[5]-19 to -28

Experimental Protocols for ¹³C Abundance Determination

The determination of ¹³C abundance in vanillin is primarily achieved through two sophisticated analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the most common method for bulk ¹³C analysis. For site-specific analysis of the methoxy group, it is often coupled with Gas Chromatography-Combustion (GC-C-IRMS).

2.1.1. Bulk ¹³C Analysis by Elemental Analyzer-IRMS (EA-IRMS)

  • Principle: The solid vanillin sample is combusted at a high temperature in the presence of oxygen, converting all carbon to CO₂ gas. The CO₂ is then purified and introduced into the mass spectrometer, where the ratio of ¹³CO₂ to ¹²CO₂ is measured.

  • Sample Preparation:

    • Approximately 0.5-1.0 mg of pure vanillin is weighed into a tin capsule.

    • The capsule is sealed and placed in an autosampler.

  • Instrumentation: An elemental analyzer coupled to a continuous-flow isotope ratio mass spectrometer.

  • Typical Parameters:

    • Combustion furnace temperature: ~1000 °C

    • Reduction furnace temperature: ~650 °C

    • Reference gas: High-purity CO₂ with a known isotopic composition.

  • Calibration: The system is calibrated using international standards with known δ¹³C values (e.g., IAEA-CH-6, NBS 22).

2.1.2. Site-Specific ¹³C Analysis of the Methoxy Group by GC-C-IRMS

  • Principle: This method targets the methoxy group of vanillin. The vanillin is chemically cleaved to release the methoxy group as methyl iodide (CH₃I). The CH₃I is then separated by gas chromatography, combusted to CO₂, and analyzed by IRMS.

  • Sample Preparation (Zeisel Reaction):

    • Approximately 2-5 mg of vanillin is placed in a crimp-top glass vial.

    • 0.25 mL of 57% aqueous hydriodic acid (HI) is added.

    • The vial is sealed and incubated at 130 °C for 30 minutes.

    • The headspace containing the generated CH₃I is sampled for GC injection.

  • Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.

  • Typical GC Parameters:

    • Injector temperature: 250 °C

    • Column: A non-polar or mid-polar capillary column suitable for separating volatile compounds.

    • Oven program: An appropriate temperature gradient to ensure good separation of CH₃I from other potential reaction byproducts.

    • Carrier gas: Helium.

  • Data Analysis: The δ¹³C value of the methoxy carbon is determined from the isotopic analysis of the CH₃I peak.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

Quantitative ¹³C NMR (qNMR) allows for the determination of the ¹³C abundance at each carbon position within the vanillin molecule, providing a detailed isotopic fingerprint.

  • Principle: The area of each carbon signal in a ¹³C NMR spectrum, under quantitative conditions, is proportional to the number of ¹³C nuclei at that position. By comparing the signal intensities, the relative ¹³C distribution can be determined.

  • Sample Preparation:

    • Approximately 250 mg of vanillin is dissolved in a deuterated solvent (e.g., acetone-d₆).

    • A relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), is added to ensure full relaxation of all carbon nuclei between pulses, which is crucial for accurate quantification.

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • NMR Acquisition Parameters (for quantitative analysis):

    • Pulse Sequence: Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) while maintaining proton decoupling.

    • Flip Angle: A 90° pulse angle is typically used.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ relaxation time of the carbon nuclei) is essential. For vanillin, this can be up to 60 seconds or more.

    • Number of Scans: A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.

  • Data Analysis: The integral of each carbon signal is carefully measured. The site-specific isotopic composition is then calculated relative to the bulk ¹³C abundance determined by IRMS.

Visualizing the Workflow and Biosynthetic Pathway

The following diagrams illustrate the logical workflow for determining the origin of vanillin based on its ¹³C abundance and the biosynthetic pathway that establishes this isotopic signature in plants.

experimental_workflow Experimental Workflow for Vanillin ¹³C Analysis cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_interpretation Data Interpretation vanillin_sample Vanillin Sample extraction Extraction & Purification vanillin_sample->extraction irms Bulk ¹³C Analysis (EA-IRMS) extraction->irms gc_irms Site-Specific ¹³C (OCH₃) (GC-C-IRMS) extraction->gc_irms snif_nmr Full Isotopic Fingerprint (¹³C SNIF-NMR) extraction->snif_nmr data_processing Data Processing & Calibration irms->data_processing gc_irms->data_processing snif_nmr->data_processing comparison Comparison with Reference Database data_processing->comparison origin Origin Determination (Natural, Synthetic, Biosynthetic) comparison->origin

Caption: Workflow for determining vanillin origin via ¹³C analysis.

The natural abundance of ¹³C in vanillin is a direct consequence of the carbon fixation pathway of the source plant and the enzymatic reactions of the biosynthetic pathway. In Vanilla planifolia, vanillin is synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

biosynthetic_pathway Simplified Phenylpropanoid Pathway to Vanillin cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_enzymes Key Enzymes glucose Glucose shikimic_acid Shikimic Acid glucose->shikimic_acid l_phenylalanine L-Phenylalanine shikimic_acid->l_phenylalanine cinnamic_acid t-Cinnamic Acid l_phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H ferulic_acid Ferulic Acid p_coumaric_acid->ferulic_acid Multiple Steps (incl. C3'H, COMT) vanillin Vanillin ferulic_acid->vanillin vp/VAN enzymes PAL: Phenylalanine Ammonia Lyase C4H: Cinnamate 4-Hydroxylase C3'H: Coumaroyl Ester 3'-Hydroxylase COMT: Caffeic Acid O-Methyltransferase vp/VAN: Vanillin Synthase Hydratase/Lyase

Caption: Vanillin biosynthesis via the phenylpropanoid pathway.

Kinetic isotope effects during these enzymatic transformations can lead to slight variations in the ¹³C distribution within the vanillin molecule, providing a more detailed fingerprint for authentication. The initial carbon fixation process (C3, C4, or CAM) establishes the bulk ¹³C signature of the precursor molecules, which is then subtly modified by the biosynthetic enzymes.

References

In-Depth Technical Guide: Safety Data Sheet for Vanillin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Vanillin-13C6. The information is compiled from safety data sheets and product information from reputable chemical suppliers. This document is intended to provide essential information for the safe use of this compound in a laboratory or research setting.

Section 1: Chemical Identification and Properties

This compound is a stable, isotopically labeled form of vanillin, where the six carbon atoms of the benzene ring are replaced with the 13C isotope.[1][2] This labeling makes it a valuable tool in various research applications, including as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Table 1: Physicochemical and General Data for this compound

PropertyValueSource(s)
Chemical Name 4-hydroxy-3-methoxy-(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carbaldehyde[3]
Synonyms p-Vanillin-13C6; m-Methoxy-p-hydroxybenzaldehyde-13C6; Vanillin-(phenyl-13C6)[1]
Molecular Formula C₂ ¹³C₆H₈O₃[2]
Molecular Weight 158.10 g/mol [2][4]
CAS Number 201595-58-6[2][4]
Appearance Solid
Isotopic Purity 99 atom % ¹³C
Chemical Purity 98-99%[4]
Melting Point 81-83 °C
Boiling Point 170 °C at 15 mmHg
Flash Point 159.8 - 160.8 °C (closed cup)
Solubility 10 mM in DMSO[2]
Storage Temperature Room temperature, away from light and moisture[4][5]

Section 2: Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The primary hazards are related to eye irritation.[6] To the best of current knowledge, the chemical, physical, and toxicological properties of this isotopically labeled compound have not been as thoroughly investigated as its unlabeled counterpart.[5]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Pictogram GHS07
Signal Word Warning
Hazard Statements H319Causes serious eye irritation.[6]
Precautionary Statements P264Wash skin thoroughly after handling.[6]
P280Wear protective gloves/ eye protection/ face protection.[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P337 + P313If eye irritation persists: Get medical advice/ attention.[6]

Table 3: Potential Health Effects

Exposure RoutePotential EffectsSource(s)
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.[5]
Skin Contact May be harmful if absorbed through the skin. May cause skin irritation.[5]
Eye Contact Causes serious eye irritation.[5][6]
Ingestion Harmful if swallowed.[5]

Section 3: Experimental Protocols and Handling

Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a research environment.

cluster_receipt Receiving and Storage cluster_handling Experimental Use cluster_disposal Waste Disposal receipt Receive Shipment Verify chemical identity and integrity storage Store in a cool, dry, well-ventilated area Protect from light and moisture receipt->storage Inspect container ppe Don Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat storage->ppe Prepare for use weighing Weighing and Preparation Use in a fume hood or ventilated enclosure ppe->weighing experiment Conduct Experiment Follow established laboratory protocols weighing->experiment decontamination Decontaminate surfaces and equipment experiment->decontamination Post-experiment cleanup waste Dispose of waste in a designated, labeled container Follow institutional and local regulations decontamination->waste

Caption: A workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • General Advice: Consult a physician and provide them with this safety data sheet.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5]

  • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[5]

  • Hand Protection: Compatible chemical-resistant gloves.[5]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator (such as a type N95 dust mask) should be used.

Section 4: Application in Research

The primary utility of this compound lies in its application as an internal standard or tracer in scientific research.[1] The diagram below illustrates the relationship between its isotopic labeling and its use in quantitative analytical methods.

cluster_properties Core Properties cluster_application Research Application vanillin This compound isotope Isotopically Labeled (13C) vanillin->isotope is a form of tracer Tracer Studies isotope->tracer enables use in standard Internal Standard isotope->standard enables use as quantification Quantitative Analysis (e.g., MS, NMR) tracer->quantification standard->quantification

Caption: The role of isotopic labeling in this compound's research applications.

Section 5: Fire and Reactivity

Table 4: Fire and Reactivity Data

ParameterInformationSource(s)
Flammability Combustible solid
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Hazardous Combustion Products Carbon oxides[5]
Incompatible Materials Strong oxidizing agents[5]

Section 6: Accidental Release and Disposal

  • Accidental Release: In the event of a spill, avoid dust formation.[5] Pick up and arrange for disposal without creating dust.[5] Use appropriate personal protective equipment during cleanup.[5] Prevent the material from entering drains.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet provided by the manufacturer. Always refer to the original SDS for the most complete and up-to-date information.

References

Vanillin-13C6: A Technical Guide to Isotopic Labeling, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vanillin-13C6, a stable isotope-labeled internal standard and tracer crucial for quantitative analysis and metabolic research. This document details its specific isotopic labeling pattern, provides a plausible synthetic pathway, outlines a standard experimental protocol for its use in mass spectrometry, and illustrates its application in metabolic studies.

Core Concepts: Isotopic Labeling in this compound

This compound is a synthetic form of vanillin where the six carbon atoms of the aromatic phenyl ring have been replaced with the heavy isotope of carbon, ¹³C. This substitution results in a molecule that is chemically identical to natural vanillin but has a molecular weight that is 6 Daltons higher. This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry-based methods.

The precise labeling pattern ensures that the isotopic label is stable and does not exchange under typical experimental conditions. The primary application of this labeled compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of unlabeled vanillin in complex matrices.[1][2] It can also be employed as a tracer to investigate the metabolic fate of vanillin in biological systems.

Quantitative Data Summary

The key quantitative parameters for this compound are its isotopic purity and the mass spectrometric ions used for its detection and quantification.

ParameterValueDescriptionSource
Labeling Pattern Phenyl-13C6All six carbon atoms in the benzene ring are ¹³C.Internal Knowledge
Isotopic Purity ≥99 atom % ¹³CThe percentage of molecules containing the ¹³C label at all six specified positions.Internal Knowledge
Mass Shift M+6The molecular weight is increased by 6 units compared to unlabeled vanillin.Internal Knowledge
Molecular Formula ¹³C₆H₈O₃Internal Knowledge
Molecular Weight 158.10 g/mol Internal Knowledge
GC-MS Monitoring Ions (m/z) 157.0, 115.0, 158.0Selected ions for quantification and confirmation in Selected Ion Monitoring (SIM) mode.[1]
Unlabeled Vanillin Ions (m/z) 150.9, 108.9, 122.8Corresponding ions for monitoring the unlabeled analyte.[1]

Synthesis Pathway

While specific proprietary synthesis methods may vary, a plausible and chemically sound synthetic route for this compound starts with a commercially available ¹³C-labeled precursor, such as [¹³C₆]-Phenol.[3][4] The synthesis would then proceed through steps to introduce the required functional groups (methoxy and aldehyde) onto the labeled aromatic ring. A common industrial synthesis of unlabeled vanillin from guaiacol and glyoxylic acid provides a model for this process.

Below is a diagram illustrating a hypothetical, logical synthesis workflow for this compound.

G cluster_0 Plausible Synthesis of this compound A [13C6]-Phenol (Starting Material) B Functionalization (e.g., Ortho-lithiation & Methoxy Introduction) A->B Reagents: - n-BuLi - Methylating Agent (e.g., DMS) C [13C6]-Guaiacol (Intermediate) B->C D Formylation (e.g., Reaction with Glyoxylic Acid) C->D Reagent: Glyoxylic Acid E Oxidative Decarboxylation D->E Oxidizing Agent F This compound (Final Product) E->F G Purification (e.g., Chromatography, Recrystallization) F->G

Caption: A logical workflow for the synthesis of this compound from a labeled precursor.

Experimental Protocols

This compound is most frequently used as an internal standard for stable isotope dilution analysis (SIDA). The following is a representative protocol for the quantification of vanillin in a food matrix using LC-MS/MS.

Quantification of Vanillin in Food Samples using LC-MS/MS with this compound Internal Standard

Objective: To accurately quantify the concentration of vanillin in a sample by correcting for matrix effects and variations in sample preparation and instrument response.

Materials:

  • Vanillin analytical standard

  • This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

  • LC/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Sample matrix (e.g., baby food, beverage, oil)[1][5]

  • Centrifuge tubes (50 mL)

  • Vortex mixer and centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of calibration standards by diluting the vanillin analytical standard stock solution to concentrations ranging from 50 to 5,000 µg/kg.

    • Spike a fixed amount of the this compound internal standard solution into each calibration standard.

  • Sample Preparation:

    • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known volume of the this compound internal standard solution.

    • Add 10 mL of an appropriate extraction solvent (e.g., methanol or acidified water/acetonitrile).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 5000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate vanillin from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ion Source: Electrospray Ionization (ESI), Positive Mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Vanillin: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 153 -> 93).[6]

        • This compound (IS): Monitor the corresponding transition for the labeled standard (e.g., m/z 159 -> 99). Note: Exact m/z values may vary based on adduct formation.

      • Optimize ion source parameters (e.g., capillary voltage, gas temperatures, gas flows) for maximum signal intensity.[5]

  • Data Analysis:

    • Integrate the peak areas for both the vanillin and this compound MRM transitions.

    • Calculate the ratio of the peak area of vanillin to the peak area of this compound for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the vanillin standards.

    • Determine the concentration of vanillin in the samples by interpolating their peak area ratios from the calibration curve.

G cluster_1 LC-MS/MS Workflow for Vanillin Quantification Sample Sample Homogenate Spike Spike with This compound (IS) Sample->Spike Extract Solvent Extraction & Centrifugation Spike->Extract Filter Filter Supernatant Extract->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio vs. Conc.) MS->Data

Caption: Experimental workflow for quantitative analysis using this compound.

Application in Metabolic Tracing

This compound can be used as a tracer to study its metabolic fate in various organisms. In humans and other mammals, vanillin is primarily metabolized through oxidation to vanillic acid or reduction to vanillyl alcohol, followed by conjugation (e.g., glucuronidation or sulfation) and excretion.[7] By introducing this compound into a biological system, researchers can track the appearance of ¹³C-labeled metabolites using mass spectrometry, thereby elucidating the pathways and rates of its conversion.

G cluster_2 Metabolic Fate of this compound Vanillin_C13 This compound (Administered Tracer) Oxidation Oxidation Vanillin_C13->Oxidation Reduction Reduction Vanillin_C13->Reduction VanillicAcid_C13 Vanillic Acid-13C6 Oxidation->VanillicAcid_C13 VanillylAlcohol_C13 Vanillyl Alcohol-13C6 Reduction->VanillylAlcohol_C13 Conjugation1 Conjugated Metabolites-13C6 (e.g., Glucuronides) VanillicAcid_C13->Conjugation1 Conjugation2 Conjugated Metabolites-13C6 (e.g., Sulfates) VanillylAlcohol_C13->Conjugation2 Excretion Excretion Conjugation1->Excretion Conjugation2->Excretion

Caption: A signaling pathway diagram of this compound metabolism.

References

A Technical Guide to Vanillin-13C6 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Vanillin-13C6, a stable isotope-labeled compound essential for quantitative research in various scientific disciplines, particularly in the fields of food science, pharmacology, and metabolomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement, analytical applications, and relevant biological pathways.

Introduction to this compound

This compound is a labeled form of vanillin (4-hydroxy-3-methoxybenzaldehyde) where six carbon atoms on the benzene ring are replaced with the stable isotope carbon-13. This isotopic enrichment makes it an ideal internal standard for quantitative analysis of vanillin by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its chemical properties are nearly identical to unlabeled vanillin, but its increased mass allows for clear differentiation in analytical instrumentation, ensuring accurate and precise quantification of the target analyte in complex matrices.

Sourcing and Pricing of Research-Grade this compound

For research purposes, acquiring high-purity this compound is crucial. Several reputable suppliers offer this compound in various research quantities. The pricing can vary based on the quantity, isotopic purity, and the supplier. Below is a summary of available information from prominent suppliers.

SupplierProduct Name/NumberCAS NumberIsotopic PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich (Aldrich) Vanillin-(phenyl-13C6)201595-58-699 atom % 13CCustom packaging availableContact for pricing
Cambridge Isotope Laboratories, Inc. Vanillin (ring-¹³C₆, 99%) / CLM-1515201595-58-699%0.1 g$1,398
MedChemExpress This compound201595-58-6>99%1 mgContact for quote
Santa Cruz Biotechnology This compound201595-58-6Not specifiedContact for availabilityContact for pricing
US Biological Life Sciences This compound201595-58-6Not specified1mgContact for pricing

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols for Quantitative Analysis

This compound is primarily used as an internal standard to correct for variations in sample preparation and instrument response. Below are detailed methodologies for its application in GC-MS, LC-MS/MS, and NMR.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)

This method is suitable for the analysis of volatile compounds like vanillin in complex matrices such as fragrant vegetable oils.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare stock solutions of unlabeled vanillin and this compound (internal standard) in a suitable solvent, such as methanol or a vanillin-free oil matrix (e.g., caprylic capric triglyceride), at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Create a series of calibration standards by spiking a blank matrix with varying concentrations of unlabeled vanillin. Add a fixed concentration of the this compound internal standard to each calibration standard.

  • Sample Preparation: Homogenize the sample and add a known amount of the this compound internal standard.

2. HS-SPME Procedure:

  • Place a known amount of the prepared sample or calibration standard into a headspace vial.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Vanillin: m/z 152 (quantifier), 151, 137 (qualifiers).

      • This compound: m/z 158 (quantifier), 157, 143 (qualifiers).

4. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the vanillin quantifier ion to the peak area of the this compound quantifier ion against the concentration of vanillin in the calibration standards.

  • Determine the concentration of vanillin in the samples by using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of vanillin in various food and biological matrices.

1. Preparation of Standards and Samples:

  • Follow a similar procedure as described for GC-MS to prepare stock solutions, calibration standards, and samples with the this compound internal standard.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute vanillin, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (vanillin can be detected in both, but positive mode is common).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vanillin: Precursor ion (e.g., [M+H]+ at m/z 153.1) to product ions (e.g., m/z 137.1, 109.1).

      • This compound: Precursor ion (e.g., [M+H]+ at m/z 159.1) to product ions (e.g., m/z 143.1, 115.1).

      • Note: The specific MRM transitions should be optimized for the instrument being used.

3. Quantification:

  • Similar to the GC-MS method, create a calibration curve based on the peak area ratios of the analyte to the internal standard and use it to calculate the vanillin concentration in the unknown samples.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide highly accurate quantification without the need for an identical internal standard, though a certified reference material is often used for traceability.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample and a certified reference material (e.g., maleic acid) into an NMR tube.

  • Dissolve the sample and reference material in a known volume of a deuterated solvent (e.g., DMSO-d6 or acetone-d6).

  • Add a relaxation agent (e.g., chromium(III) acetylacetonate) to shorten the T1 relaxation times and reduce the experiment time.

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A quantitative 1H or 13C NMR experiment. For 13C qNMR, an inverse-gated decoupling pulse sequence is used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

  • Key Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio.

3. Quantification:

  • Integrate the signals corresponding to vanillin and the certified reference material.

  • The concentration of vanillin can be calculated using the following formula:

    C_vanillin = (I_vanillin / N_vanillin) * (N_ref / I_ref) * (MW_vanillin / MW_ref) * (m_ref / m_sample)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons (for 1H qNMR) or carbons (for 13C qNMR) for the integrated signal

    • MW = molecular weight

    • m = mass

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the context of vanillin research. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Vanillin Biosynthesis via the Phenylpropanoid Pathway

Vanillin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_vanillin_synthesis Vanillin Synthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Ferulic acid Ferulic acid p-Coumaric acid->Ferulic acid Vanillin Vanillin Ferulic acid->Vanillin Multiple Steps Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Add this compound Add this compound Sample->Add this compound Extraction/Cleanup Extraction/Cleanup Add this compound->Extraction/Cleanup GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Extraction/Cleanup->GC-MS or LC-MS/MS Analysis Calibration Standards Calibration Standards Calibration Standards->Add this compound Peak Integration (Analyte & IS) Peak Integration (Analyte & IS) GC-MS or LC-MS/MS Analysis->Peak Integration (Analyte & IS) Calculate Area Ratio Calculate Area Ratio Peak Integration (Analyte & IS)->Calculate Area Ratio Quantification via Calibration Curve Quantification via Calibration Curve Calculate Area Ratio->Quantification via Calibration Curve Vanillin_ERK_AP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor Vanillin Vanillin ERK ERK Vanillin->ERK Inhibition MEK MEK Receptor->MEK MEK->ERK AP-1 AP-1 ERK->AP-1 Gene Expression Gene Expression AP-1->Gene Expression

Methodological & Application

Application Notes and Protocols for the Use of Vanillin-13C6 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of vanillin in food matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with Vanillin-13C6 as an internal standard. The use of a stable isotope-labeled internal standard is the state-of-the-art approach for achieving the highest precision and accuracy in analytical results.[1]

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract and a widely used flavoring agent in food, beverages, and pharmaceuticals.[1][2] Accurate quantification of vanillin is crucial for quality control, regulatory compliance, and authenticity assessment. For instance, in China, the addition of vanillin to infant formula for infants aged 0-6 months is prohibited.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of vanillin.[3][4][5] To compensate for matrix effects and variations in sample preparation and instrument response, a stable isotope-labeled internal standard, such as this compound, is employed.[1][6] this compound is an ideal internal standard as it co-elutes with the analyte and has a similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).[2][6]

Principle of Internal Standard Quantification

The use of a stable isotope-labeled internal standard (IS) is a robust method for quantification in LC-MS. A known amount of the IS (this compound) is added to all samples, calibrators, and quality controls. The analyte (vanillin) is then quantified by comparing the ratio of its peak area to the peak area of the IS. This ratiometric approach corrects for potential losses during sample preparation and variations in injection volume and instrument response.

cluster_workflow Principle of Internal Standard Quantification Analyte Analyte (Vanillin) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Caption: Logical relationship for quantification using an internal standard.

Experimental Protocols

This protocol is a representative method for the analysis of vanillin in dairy products, adapted from various validated methods.[3][7]

3.1. Reagents and Materials

  • Vanillin analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

  • n-Hexane (analytical grade)

  • Sodium chloride (NaCl)

  • 50 mL centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut Plexa)[7]

3.2. Preparation of Standard Solutions

  • Vanillin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of vanillin standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the vanillin stock solution with a methanol/water mixture. Spike each calibration standard with the internal standard stock solution to a final concentration of 500 µg/kg.[2] A typical calibration range is 50 to 5000 µg/kg.[2][7]

3.3. Sample Preparation (Liquid-Liquid Extraction)

This procedure is optimized for dairy products and infant formula.[3][7]

  • Weigh 1.0 g of the sample into a 50 mL centrifuge tube.[7]

  • Add 10 mL of water and vortex to dissolve the sample. For infant formula and cereal powder, add 40 µL of HCl.[7]

  • Add a known amount of the this compound internal standard solution.

  • Add 20 mL of acetonitrile and vortex for 1 minute, followed by ultrasonication for 30 minutes.[7]

  • Add 2 g of NaCl, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 10 minutes.[7]

  • Transfer the supernatant (acetonitrile layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol and dilute to 10 mL with water.[7]

  • For further cleanup, perform Solid Phase Extraction (SPE). Condition a Bond Elut Plexa SPE cartridge (60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water. Load the sample extract onto the cartridge. Wash with 5 mL of water and elute the analytes with methanol.[7]

  • Dry the eluate with nitrogen and reconstitute in a suitable volume of the mobile phase (e.g., 80:20 water:methanol).[7]

  • Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

cluster_workflow Sample Preparation Workflow Start Weigh 1g Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_ACN Add 20mL Acetonitrile Vortex & Sonicate Add_IS->Add_ACN Add_NaCl Add 2g NaCl Vortex & Centrifuge Add_ACN->Add_NaCl Supernatant Collect Supernatant Add_NaCl->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute & Dilute Dry->Reconstitute SPE Solid Phase Extraction (SPE) Reconstitute->SPE Final_Extract Final Extract for LC-MS/MS SPE->Final_Extract

Caption: Experimental workflow for sample preparation.

3.4. LC-MS/MS Instrumental Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ElutionStart at 10% B, ramp to 90% B, hold, and re-equilibrate

Mass Spectrometry (MS) Parameters:

The analysis is performed in Multiple Reaction Monitoring (MRM) mode using an electrospray ionization (ESI) source in positive mode.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vanillin153.193.1Optimized value
This compound159.099.0Optimized value

Note: The specific collision energy should be optimized for the instrument in use to achieve maximum sensitivity.

Data Presentation and Method Performance

The use of this compound as an internal standard allows for robust and reliable quantification.

Method Validation Data:

The following table summarizes typical performance characteristics of LC-MS/MS methods for vanillin analysis.

ParameterTypical ValueReference
Linearity (r²)≥ 0.999[2]
Limit of Detection (LOD)6.2 - 20.1 µg/kg[3]
Limit of Quantification (LOQ)15 µg/kg[1]
Recovery87.6 - 101.7%[3]
Intra-day Precision (RSD)< 5%[3]
Inter-day Precision (RSD)< 7.5%[2]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, accurate, and precise means for the quantification of vanillin in complex matrices such as food and dairy products. This approach effectively mitigates matrix interference and ensures high-quality data suitable for research, quality control, and regulatory purposes. The detailed protocol and performance data serve as a valuable resource for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Quantitative Analysis of Vanillin Using Vanillin-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of vanillin in various matrices using Vanillin-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for accurate and precise quantification, especially in complex samples, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent in the food, pharmaceutical, and cosmetic industries. Accurate quantification of vanillin is crucial for quality control, regulatory compliance, and formulation development. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard, such as Vanillin-¹³C₆, offers superior accuracy and precision compared to other methods by minimizing the impact of matrix interference.[1][2] This methodology is applicable across a range of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow

The general workflow for the quantitative analysis of vanillin using Vanillin-¹³C₆ involves sample preparation, internal standard spiking, chromatographic separation, and mass spectrometric detection.

Vanillin Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Homogenization Sample Homogenization Internal_Standard_Spiking Spiking with Vanillin-¹³C₆ Sample_Homogenization->Internal_Standard_Spiking Extraction Extraction Internal_Standard_Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Vanillin Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of vanillin using an internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of vanillin using an isotope dilution method with Vanillin-¹³C₆. The data is based on a validated stable isotope dilution headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography/mass spectrometry (GC/MS) method.[3]

ParameterResult
Linearity (r²)≥ 0.9999
Limit of Detection (LOD)20 µg/kg
Limit of Quantification (LOQ)50 µg/kg
Recovery89% - 101%
Intra-day Precision (%RSD)< 7.46%
Inter-day Precision (%RSD)< 7.46%

Detailed Experimental Protocols

Protocol 1: Vanillin in Vegetable Oil using HS-SPME-GC/MS

This protocol is adapted from a validated method for the determination of vanillin in fragrant vegetable oils.[3]

4.1.1. Materials and Reagents

  • Vanillin standard

  • Vanillin-¹³C₆ internal standard

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with septa

4.1.2. Preparation of Standards

  • Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of vanillin and Vanillin-¹³C₆, respectively, in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the vanillin stock solution with methanol to achieve concentrations ranging from 50 to 5000 µg/kg.

  • Internal Standard Working Solution: Dilute the Vanillin-¹³C₆ stock solution with methanol to a fixed concentration (e.g., 500 µg/kg).

4.1.3. Sample Preparation

  • Weigh 2.0 g of the oil sample into a 20 mL headspace vial.

  • Add 1.0 g of NaCl to the vial.

  • Spike the sample with the Vanillin-¹³C₆ internal standard working solution to a final concentration of 500 µg/kg.

  • Add 5 mL of deionized water to the vial.

  • Immediately cap the vial and vortex for 1 minute.

4.1.4. HS-SPME Procedure

  • Place the vial in a heating block or water bath at 80°C.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes with agitation.

  • After extraction, immediately desorb the fiber in the GC injector at 250°C for 5 minutes.

4.1.5. GC/MS Conditions

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp to 180°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Vanillin: m/z 152, 151, 137

    • Vanillin-¹³C₆: m/z 158, 157, 142

4.1.6. Quantification

Construct a calibration curve by plotting the peak area ratio of vanillin to Vanillin-¹³C₆ against the concentration of the vanillin calibration standards. Determine the concentration of vanillin in the samples from this calibration curve.

Protocol 2: Vanillin in Infant Formula using LC-MS/MS

This protocol is a general procedure based on established methods for the analysis of additives in baby food.[1][4]

4.2.1. Materials and Reagents

  • Vanillin standard

  • Vanillin-¹³C₆ internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.2.2. Preparation of Standards

  • Stock Solutions (1000 mg/L): Prepare as described in Protocol 1.

  • Working Standard Solutions: Prepare calibration standards in the range of 10 to 1000 µg/L by diluting the stock solution with a mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a fixed concentration of Vanillin-¹³C₆ (e.g., 100 µg/L) in the same diluent.

4.2.3. Sample Preparation

  • Weigh 1.0 g of infant formula powder into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to reconstitute.

  • Spike with the Vanillin-¹³C₆ internal standard working solution.

  • Add 10 mL of acetonitrile and vortex for 2 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant.

4.2.4. SPE Cleanup

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

4.2.5. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 5% B, hold for 1 min

    • Linearly increase to 95% B over 8 min

    • Hold at 95% B for 2 min

    • Return to initial conditions and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Vanillin: Precursor ion > Product ion (e.g., 153 > 138)

    • Vanillin-¹³C₆: Precursor ion > Product ion (e.g., 159 > 144)

4.2.6. Quantification

Create a calibration curve by plotting the peak area ratio of vanillin to Vanillin-¹³C₆ against the concentration of the standards. Calculate the vanillin concentration in the samples using this curve.

Signaling Pathways and Logical Relationships

The core principle of isotope dilution analysis is the consistent ratio of the analyte to its isotopically labeled internal standard throughout the analytical process.

Isotope Dilution Principle Sample Sample containing unknown amount of Vanillin IS Known amount of Vanillin-¹³C₆ added Extraction_Loss Extraction & Cleanup (Potential for loss) Sample->Extraction_Loss IS->Extraction_Loss Analysis Instrumental Analysis (GC/MS or LC/MS) Extraction_Loss->Analysis Ratio Measure Peak Area Ratio (Vanillin / Vanillin-¹³C₆) Analysis->Ratio Quantification Quantify Vanillin based on constant ratio Ratio->Quantification

Caption: The principle of isotope dilution mass spectrometry for vanillin quantification.

By adding a known amount of Vanillin-¹³C₆ at the beginning of the sample preparation, any subsequent loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. This maintains a constant ratio between the native and labeled vanillin, leading to highly accurate and reliable quantification.

References

Application Notes and Protocols for Vanillin-¹³C₆ in Food Authenticity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Vanillin-¹³C₆ in food authenticity studies. The primary application is to differentiate between natural vanillin derived from vanilla beans and synthetic or bio-synthetic vanillin, as well as to quantify vanillin content accurately in various food matrices.

Introduction

Vanillin is a key flavor compound found in vanilla beans. Due to the high cost and limited supply of natural vanilla, synthetic vanillin, produced from precursors like lignin, guaiacol, or ferulic acid, dominates the market. This significant price difference creates a strong incentive for economic adulteration, where cheaper synthetic vanillin is illegally used in products labeled as containing natural vanilla.

Stable isotope analysis is a powerful technique for verifying the authenticity of vanillin. The carbon isotope ratio (δ¹³C) of vanillin varies depending on its source. Vanillin-¹³C₆, a stable isotope-labeled internal standard, is crucial for accurate quantification of vanillin in complex food matrices using isotope dilution analysis (IDA).

Principle of Isotopic Analysis for Vanillin Authenticity

The ¹³C/¹²C ratio, expressed as a δ¹³C value in parts per thousand (‰), is a unique signature that reflects the carbon source and the photosynthetic pathway of the plant from which the vanillin was derived. Natural vanillin from the vanilla orchid (Vanilla planifolia), a Crassulacean acid metabolism (CAM) plant, has a distinct δ¹³C range compared to vanillin synthesized from C3 or C4 plants or from petrochemical sources.

By measuring the δ¹³C value of vanillin extracted from a food product, its origin can be determined. Vanillin-¹³C₆ serves as an ideal internal standard for quantification because it has the same chemical and physical properties as the native vanillin, but is distinguishable by its mass due to the ¹³C enrichment. This allows for precise measurement, correcting for any loss of analyte during sample preparation and analysis.

Data Presentation

The following table summarizes the typical δ¹³C values for vanillin from various sources, which are used as a basis for authenticity assessment.

Vanillin SourcePrecursor MaterialPhotosynthetic Pathway of PrecursorTypical δ¹³C Range (‰ vs. VPDB)
Natural Vanilla Beans (Vanilla planifolia, V. tahitensis, V. pompona)CAM-14.6 to -22.2[1]
Synthetic Guaiacol (from petroleum)--28.5 to -32.6[1]
Synthetic Lignin (from wood)C3-26.9 to -32.5[1]
Bio-synthetic Ferulic Acid (from rice)C3-35.7 to -37.9[1]
Bio-synthetic Ferulic Acid (from corn)C4-19.45 (representative value)
Bio-synthetic Glucose (from corn)C4Can be distinguished by δ¹³C and δ²H values[2]
Bio-synthetic Glucose (from wheat)C3Can be distinguished by δ¹³C and δ²H values[2]

VPDB: Vienna Pee Dee Belemnite, the international standard for carbon isotope ratios.

Experimental Protocols

Two primary analytical techniques are detailed below: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for δ¹³C determination and Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope dilution assay (SIDA) for quantification using Vanillin-¹³C₆.

Protocol 1: Determination of δ¹³C of Vanillin using GC-C-IRMS

This protocol is for determining the carbon isotope ratio of vanillin to assess its origin.

1. Sample Preparation (General)

  • Objective: To extract and purify vanillin from the food matrix. The choice of extraction method depends on the matrix.

  • For Liquid Samples (e.g., beverages, vanilla extracts):

    • Perform a liquid-liquid extraction with a suitable solvent like diethyl ether or dichloromethane.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • For Solid/Semi-solid Samples (e.g., ice cream, yogurt, baked goods):

    • For dairy products, precipitate proteins using an appropriate method (e.g., addition of acetonitrile).

    • Perform a solid-phase extraction (SPE) for cleanup. A C18 cartridge is often suitable.

    • Elute the vanillin from the SPE cartridge with a suitable solvent (e.g., methanol, ethyl acetate).

    • Evaporate the solvent.

  • For Complex Matrices (e.g., chocolate):

    • An initial fat removal step with hexane may be necessary.

    • Follow with solvent extraction and SPE cleanup as described above.

2. GC-C-IRMS Analysis

  • Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, TG-5MS) is typically used.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 250-280°C.

    • Hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Combustion Reactor: Maintained at a high temperature (e.g., 950°C) to convert the eluted vanillin to CO₂.

  • Data Acquisition: The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂.

  • Calibration: The δ¹³C values are reported relative to the VPDB standard by analyzing reference materials with known δ¹³C values.

Protocol 2: Quantification of Vanillin using Stable Isotope Dilution Assay (SIDA) with Vanillin-¹³C₆ and GC-MS

This protocol details the accurate quantification of vanillin in food samples.

1. Preparation of Standards and Internal Standard

  • Vanillin Stock Solution: Prepare a stock solution of unlabeled vanillin (analytical standard grade) in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.

  • Vanillin-¹³C₆ Internal Standard (IS) Stock Solution: Prepare a stock solution of Vanillin-¹³C₆ in the same solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the unlabeled vanillin stock solution into a blank matrix extract and adding a fixed amount of the Vanillin-¹³C₆ IS solution. The concentration range should bracket the expected concentration of vanillin in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of Vanillin-¹³C₆ to be added to the samples. The concentration should be chosen to be in the mid-range of the calibration curve.

2. Sample Preparation

  • Weigh a known amount of the homogenized food sample into a centrifuge tube.

  • Spike the sample with a known volume of the Vanillin-¹³C₆ internal standard working solution.

  • Allow the sample and internal standard to equilibrate.

  • Perform the appropriate extraction and cleanup procedure as described in Protocol 1.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Use similar GC conditions as in Protocol 1.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode or Multiple Reaction Monitoring (MRM) mode for higher selectivity.

  • Ions to Monitor:

    • Vanillin (unlabeled): m/z 152 (molecular ion), and qualifier ions such as m/z 151, 137, 123.

    • Vanillin-¹³C₆ (labeled): m/z 158 (molecular ion), and qualifier ions.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both unlabeled vanillin and Vanillin-¹³C₆.

    • Calculate the response ratio (Area of Vanillin / Area of Vanillin-¹³C₆).

    • Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled vanillin in the calibration standards.

    • Determine the concentration of vanillin in the samples by interpolating their response ratios on the calibration curve.

Mandatory Visualizations

Food_Authenticity_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Interpretation Sample Food Sample Spike Spike with Vanillin-¹³C₆ (for quantification) Sample->Spike Extraction Extraction (LLE, SPE, etc.) Spike->Extraction Purification Purification/Cleanup Extraction->Purification GC_Separation Gas Chromatography (GC) Separation Purification->GC_Separation Analysis_Type Analysis Type GC_Separation->Analysis_Type IRMS Isotope Ratio Mass Spectrometry (IRMS) Analysis_Type->IRMS Authenticity MS Mass Spectrometry (MS) Analysis_Type->MS Quantification delta13C δ¹³C Value Determination IRMS->delta13C Quantification_Calc Quantification using Calibration Curve MS->Quantification_Calc Comparison Comparison with Reference Database delta13C->Comparison Conclusion Authenticity Conclusion (Natural vs. Synthetic) Comparison->Conclusion

Caption: Workflow for Vanillin Authenticity and Quantification.

SIDA_Principle cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Food Sample (Unknown amount of Vanillin) Spike Add Known Amount of Vanillin-¹³C₆ (Internal Standard) Sample->Spike Mix Homogenize and Equilibrate Spike->Mix GCMS GC-MS Analysis Mix->GCMS Measurement Measure Peak Area Ratio (Vanillin / Vanillin-¹³C₆) GCMS->Measurement Calculation Calculate Unknown Concentration Measurement->Calculation Calibration Calibration Curve (known concentrations vs. area ratios) Calibration->Calculation Result Accurate Vanillin Concentration Calculation->Result

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Vanillin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of vanillin using Isotope Dilution Mass Spectrometry (IDMS) with Vanillin-13C6 as an internal standard. IDMS is a highly accurate analytical technique that utilizes a known amount of an isotopically labeled version of the analyte to correct for analyte losses during sample preparation and analysis, thereby enabling precise and accurate quantification.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a gold-standard method for quantitative analysis. The principle relies on the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The ratio of the signal from the native analyte (vanillin) to the isotopically labeled standard is used to calculate the concentration of the native analyte. Since the native and labeled compounds exhibit nearly identical chemical and physical properties, any loss of analyte during sample preparation and analysis affects both compounds equally, leading to a highly accurate and precise measurement.

This compound, with its six carbon-13 atoms, provides a significant mass shift from the native vanillin, which minimizes isotopic overlap and enhances analytical accuracy.[1] This makes it an excellent internal standard for the quantification of vanillin in various complex matrices such as food, beverages, and biological fluids.[1][2]

Experimental Protocols

The following protocols are generalized methodologies for the analysis of vanillin using this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These should be adapted and validated for specific sample matrices and instrumentation.

GC-MS Protocol for Vanillin Analysis

This protocol is suitable for volatile and semi-volatile matrices.

2.1.1. Materials and Reagents

  • Vanillin standard

  • This compound internal standard

  • Solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile) of appropriate purity[3]

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[1]

  • Sample matrix (e.g., food product, beverage)

2.1.2. Sample Preparation

  • Homogenization: Homogenize solid samples to ensure uniformity. Liquid samples can be used directly or after dilution.

  • Spiking: To a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid), add a precise volume of the this compound internal standard working solution at a known concentration.[1]

  • Extraction:

    • Solid Phase Extraction (SPE): For aqueous samples like beverages, an SPE cartridge (e.g., SOLA) can be used for sample cleanup and concentration. Condition the cartridge with methanol and water, apply the sample, wash with water, and elute with methanol.[4]

    • Liquid-Liquid Extraction (LLE): For liquid samples, acidify with HCl and extract with an organic solvent like ethyl acetate by vortexing. Centrifuge to separate the layers and collect the organic phase.[1]

    • Headspace Solid-Phase Microextraction (HS-SPME): For volatile analysis in complex matrices like oils, place the sample in a headspace vial and expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace at an elevated temperature to extract volatile compounds.[2][5][6]

  • Derivatization (Optional but Recommended for GC-MS):

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as BSTFA with 1% TMCS and heat to convert vanillin to its more volatile trimethylsilyl (TMS) derivative.[1]

2.1.3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: A suitable capillary column, such as a DB-5MS or TraceGOLD TG-WaxMS A.[4][5]

    • Injection Mode: Splitless or split, depending on the concentration.

    • Temperature Program: An example program could be: hold at 110°C for 0.5 min, ramp to 130°C at 5°C/min, then to 170°C at 2°C/min, and finally to 280°C at 30°C/min.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Ions to Monitor:

      • Vanillin (TMS derivative): m/z specific to the derivative (e.g., m/z 224, 209, 193).

      • This compound (TMS derivative): m/z corresponding to the labeled derivative (e.g., m/z 230, 215, 199).

      • Underivatized Vanillin: m/z 152, 151, 137.[4]

      • Underivatized this compound: m/z 158, 157, 142.[7]

LC-MS/MS Protocol for Vanillin Analysis

This protocol is suitable for non-volatile samples and can be more sensitive.

2.2.1. Materials and Reagents

  • Vanillin standard

  • This compound internal standard

  • Solvents (e.g., methanol, acetonitrile, water) of LC-MS grade

  • Formic acid or other mobile phase modifiers[8]

  • Derivatizing agent (optional, e.g., dansyl chloride)[8][9]

2.2.2. Sample Preparation

  • Homogenization: Homogenize solid samples.

  • Spiking: Add a known amount of this compound internal standard to a known amount of the sample.

  • Extraction:

    • Protein Precipitation: For biological samples like plasma, precipitate proteins with a solvent like acetone or acetonitrile. Centrifuge and collect the supernatant.[8]

    • Solvent Extraction: For other matrices, extract with a suitable solvent.

  • Derivatization (Optional):

    • To enhance ionization efficiency and sensitivity, especially in positive ion mode, derivatization with a reagent like dansyl chloride can be performed.[8][9] This involves reacting the phenolic hydroxyl group of vanillin with dansyl chloride.

2.2.3. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC):

    • Column: A C8 or C18 reversed-phase column.[8]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1-0.5%).[8]

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Derivatization with dansyl chloride allows for sensitive detection in positive ESI mode.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

    • MRM Transitions:

      • Vanillin: Precursor ion (e.g., [M-H]⁻ at m/z 151 in negative mode or [M+H]⁺ at m/z 153 in positive mode) and a specific product ion.

      • This compound: Precursor ion (e.g., [M-H]⁻ at m/z 157 in negative mode or [M+H]⁺ at m/z 159 in positive mode) and a corresponding product ion.

Data Presentation

The following tables summarize quantitative data from various studies on vanillin analysis.

Table 1: GC-MS Quantitative Data for Vanillin Analysis

ParameterValueMatrixReference
Linearity Range10 - 1000 ng/mLCola[4]
Correlation Coefficient (R²)0.9987Cola[4]
Recovery96 - 103%Spiked Water[4]
Recovery89.1 - 101.9%Sesame Oil[2]
Limit of Detection (LOD)0.1 mg/kgMilk Powder[5]
Limit of Detection (LOD)20 µg/kgVegetable Oil[7]
Limit of Quantification (LOQ)50 µg/kgVegetable Oil[7]
Relative Standard Deviation (RSD)2.7%Spiked Water[4]
Intra-day Precision (RSD)< 7.46%Vegetable Oil[7]
Inter-day Precision (RSD)< 7.46%Vegetable Oil[7]

Table 2: LC-MS/MS Quantitative Data for Vanillin Analysis

ParameterValueMatrixReference
Linearity Range4.88 - 1250 nMGuinea Pig Plasma[9]
Lower Limit of Quantification (LLOQ)0.64 fmoles on columnGuinea Pig Plasma[9]
Linearity Range20 - 20,000 ng/mL (Propofol with Dansyl Derivatization)Plasma and Blood[8]
Recovery93.12 - 113.74%Herbal Material and Tincture[10]

Visualizations

Experimental Workflow for IDMS Analysis of Vanillin

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Matrix (e.g., Food, Beverage, Plasma) Spiking Spiking with This compound Internal Standard Sample->Spiking Extraction Extraction (SPE, LLE, or SPME) Spiking->Extraction Derivatization Derivatization (Optional, e.g., Silylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Acquisition Data Acquisition (Peak Integration) Analysis->Data_Acquisition Quantification Quantification (Ratio of Analyte to IS) Data_Acquisition->Quantification Result Final Concentration Result Quantification->Result

Caption: Workflow for the quantitative analysis of vanillin using IDMS.

Logical Relationship in Isotope Dilution Mass Spectrometry

IDMS_Principle Analyte Native Vanillin (Unknown Amount) Sample_Prep Sample Preparation & Analysis Analyte->Sample_Prep IS This compound (Known Amount) IS->Sample_Prep MS_Response Mass Spectrometer Response Ratio (Analyte / IS) Sample_Prep->MS_Response Concentration Calculated Concentration of Native Vanillin MS_Response->Concentration

Caption: The core principle of Isotope Dilution Mass Spectrometry.

References

Application Notes & Protocols: Vanillin-13C6 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Metabolic Fates with Vanillin-13C6

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal flavor component of vanilla, is not only a key compound in the food and fragrance industries but also a microbially-active molecule that can be synthesized and degraded by various organisms. Understanding the metabolic pathways that utilize vanillin is crucial for applications in metabolic engineering, biotechnology, and pharmacology. This compound , a stable isotope-labeled version of vanillin where the six carbon atoms of the benzene ring are replaced with 13C, serves as a powerful tracer for Metabolic Flux Analysis (MFA).

Metabolic Flux Analysis (MFA) is a critical technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a 13C-labeled substrate into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites. The resulting labeling patterns, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed snapshot of the cell's metabolic state.[1][2][3]

This document provides a proposed methodology for using this compound to probe the metabolic fluxes in microorganisms capable of its catabolism. Such studies can elucidate how vanillin's carbon skeleton is integrated into central carbon metabolism, identify pathway bottlenecks, and inform strategies for engineering microbes for bioremediation or the production of value-added chemicals.

Metabolic Pathways of Vanillin

Biosynthesis of Vanillin

Vanillin is a phenylpropanoid, and its biosynthesis in plants like Vanilla planifolia begins with the amino acid L-phenylalanine. This pathway involves several enzymatic steps to produce key intermediates such as ferulic acid, which is then converted to vanillin.[4] Microorganisms can also be engineered to produce vanillin from various precursors like glucose, ferulic acid, and eugenol through heterologous expression of biosynthetic genes.[4] Understanding these synthesis routes is essential for metabolic engineering efforts aimed at bio-vanillin production.

Vanillin Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_vanillin Vanillin Synthesis cluster_legend Enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer C3'H, OMT Vanillin Vanillin Fer->Vanillin FCS, ECH / VpVAN PAL PAL: Phenylalanine Ammonia Lyase C4H C4H: Cinnamate-4-Hydroxylase C3H C3'H: p-Coumaroyl Ester 3'-Hydroxylase OMT OMT: O-Methyltransferase FCS FCS: Feruloyl-CoA Synthetase ECH ECH: Enoyl-CoA Hydratase/Aldolase VpVAN VpVAN: Vanillin Synthase

A simplified diagram of a common vanillin biosynthesis pathway from L-phenylalanine.
Catabolism (Degradation) of Vanillin

Several bacteria and fungi can utilize vanillin as a sole carbon source. The primary catabolic route involves the oxidation of vanillin to vanillic acid, which is then demethylated to form protocatechuic acid.[5][6][7] Protocatechuic acid is a key intermediate that enters the β-ketoadipate pathway, ultimately feeding into the Tricarboxylic Acid (TCA) cycle. Tracing the flow of 13C from this compound through this pathway into central metabolites like pyruvate, acetyl-CoA, and TCA cycle intermediates is the core objective of the proposed MFA study.

Vanillin Catabolism Pathway cluster_degradation Vanillin Degradation cluster_central_metabolism Central Metabolism Vanillin_13C6 This compound VanillicAcid Vanillic Acid Vanillin_13C6->VanillicAcid Vanillin Dehydrogenase (vdh) ProtocatechuicAcid Protocatechuic Acid VanillicAcid->ProtocatechuicAcid Vanillate O-Demethylase (vanAB) BetaKetoadipate β-Ketoadipate Pathway ProtocatechuicAcid->BetaKetoadipate TCA TCA Cycle BetaKetoadipate->TCA Biomass Biomass Precursors (e.g., Amino Acids) TCA->Biomass

Proposed metabolic fate of this compound through catabolic pathways into central metabolism.

Experimental Design and Protocols

The general workflow for a 13C-MFA experiment involves growing cells on a defined medium containing the labeled substrate, harvesting the cells at an isotopic steady state, analyzing the isotopic labeling patterns in metabolites and biomass components, and using computational models to estimate fluxes.[8]

MFA Experimental Workflow Culture 1. Cell Culture on this compound Quench 2. Rapid Quenching & Harvesting Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Analyze 4. MS or NMR Analysis Extract->Analyze Model 5. Flux Calculation & Modeling Analyze->Model

A high-level overview of the experimental workflow for this compound Metabolic Flux Analysis.
Protocol: 13C-Labeling Experiment

This protocol is adapted from standard 13C-MFA procedures for microorganisms.[1][9]

  • Organism & Pre-culture: Select a microorganism known to catabolize vanillin (e.g., Pseudomonas putida, Rhodococcus jostii).[6][7] Prepare a pre-culture in a standard rich medium (e.g., LB broth) and grow to mid-exponential phase.

  • Experimental Culture Medium: Prepare a defined minimal medium where this compound is the sole carbon source. The concentration should be non-toxic and sufficient to support growth (e.g., 1-5 mM).[7] All other components (nitrogen source, salts, trace minerals) should be unlabeled.

  • Inoculation & Growth: Inoculate the experimental medium with cells from the pre-culture to a starting OD600 of ~0.05. Grow the culture in a shaker incubator at the optimal temperature and agitation for the organism.

  • Monitoring Growth: Monitor cell growth by measuring OD600 and substrate/product concentrations in the supernatant via HPLC.

  • Harvesting: Harvest cells during the mid-exponential growth phase to ensure a metabolic pseudo-steady state. This is critical for accurate flux determination.

Protocol: Sample Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels and labeling patterns post-harvesting.

  • Quenching: Withdraw a defined volume of cell culture (e.g., 5 mL) and rapidly quench it in a cold solution, such as 60% methanol buffered at a neutral pH and chilled to -50°C.

  • Harvesting: Centrifuge the quenched cell suspension at low temperature (e.g., -20°C) to pellet the cells.

  • Extraction: Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% ethanol or a chloroform/methanol/water mixture). Incubate on dry ice or at -20°C, then centrifuge to separate the extract from cell debris.

  • Biomass Hydrolysis (for Amino Acid Analysis): The cell pellet remaining after extraction can be washed and hydrolyzed in 6 M HCl at 100°C for 24 hours. This releases proteinogenic amino acids, whose labeling patterns reflect the fluxes through central carbon metabolism.

Protocol: Analytical Measurement

LC-MS for Vanillin and Direct Metabolites:

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing vanillin and its polar degradation products like vanillic acid and protocatechuic acid directly from the cell extract.

  • Chromatography: Use a C18 reverse-phase column. A common mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to track the mass isotopologues of vanillin, vanillic acid, and protocatechuic acid.[6][7]

GC-MS for Amino Acid Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing the labeling patterns of proteinogenic amino acids from the hydrolyzed biomass.[2][9][11]

  • Derivatization: The hydrolyzed amino acids must be derivatized to make them volatile. A common method is silylation using N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).[12]

  • Chromatography: Use a standard non-polar GC column (e.g., DB-5ms).

  • Mass Spectrometry: Operate in Electron Impact (EI) ionization mode. Collect full scan data to identify fragments and their mass isotopomer distributions. Specific fragments of each amino acid provide information about the labeling of different parts of its carbon backbone.[12]

Data Presentation and Analysis

The raw MS data consists of mass isotopomer distributions (MIDs) for measured metabolites. This data must be corrected for the natural abundance of 13C before being used for flux calculations.

Illustrative Quantitative Data

The following tables show hypothetical MIDs that could be obtained from an experiment where P. putida is grown on this compound. M0 represents the unlabeled fraction, M1 has one 13C atom, and so on. The labeling in Alanine (derived from pyruvate) and Glutamate (derived from α-ketoglutarate) directly reflects the entry of the labeled carbon into glycolysis/TCA cycle.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites

Metabolite M0 (%) M1 (%) M2 (%) M3 (%) M4 (%) M5 (%) M6 (%)
Vanillin (Extracellular) 1.0 1.0 2.0 5.0 11.0 25.0 55.0
Alanine (from Biomass) 25.5 15.2 45.8 13.5 - - -
Glutamate (from Biomass) 10.1 12.3 30.5 25.9 21.2 - -

| Valine (from Biomass) | 18.9 | 14.1 | 28.3 | 20.7 | 18.0 | - | - |

Data Analysis and Flux Calculation
  • Metabolic Model Construction: A stoichiometric model of the organism's central metabolism, including the vanillin catabolic pathway, is required. This model defines all relevant reactions and their carbon transitions.

  • Flux Estimation: Software packages like INCA, 13CFLUX2, or METRAN are used to estimate the metabolic fluxes.[2][4][12] These tools use iterative algorithms to find the set of fluxes that best explains the experimentally measured MIDs and extracellular rates (e.g., vanillin uptake, CO2 production).[5]

  • Statistical Analysis: Goodness-of-fit tests are performed to validate the model, and confidence intervals are calculated for each estimated flux to determine the precision of the results.

Table 2: Example of Calculated Metabolic Fluxes (Relative to Vanillin Uptake Rate of 100)

Reaction / Pathway Relative Flux Confidence Interval (95%)
Vanillin Dehydrogenase 100.0 (Fixed)
Vanillate Demethylase 98.5 [97.2, 99.8]
TCA Cycle (Citrate Synthase) 85.3 [82.5, 88.1]
Pentose Phosphate Pathway 20.1 [18.4, 21.8]

| Glyoxylate Shunt | 2.5 | [1.1, 3.9] |

Conclusion

Utilizing this compound as a tracer for Metabolic Flux Analysis presents a powerful, albeit novel, approach to quantitatively study the metabolism of this important aromatic compound. The protocols and methodologies outlined here, based on established 13C-MFA principles, provide a robust framework for researchers in metabolic engineering and drug development. By tracing the fate of vanillin's carbon backbone, these experiments can deliver high-resolution insights into cellular physiology, guiding the rational design of microbial cell factories and providing a deeper understanding of the metabolic interactions between organisms and aromatic compounds.

References

Application Note: Quantitative Analysis of Vanillin in Food Matrices using a Stable Isotope Dilution GC-MS Method with Vanillin-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of vanillin in complex food matrices, specifically fragrant vegetable oils, utilizing a stable isotope dilution assay (SIDA) with headspace solid-phase microextraction (HS-SPME) coupled to gas chromatography-mass spectrometry (GC-MS). The use of Vanillin-¹³C₆ as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is particularly suited for researchers, scientists, and quality control professionals in the food and beverage and pharmaceutical industries.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary flavor component of vanilla and a widely used flavoring agent in various products. Accurate quantification of vanillin is crucial for quality control, regulatory compliance, and authenticity verification. Stable isotope dilution analysis is a premier analytical technique for quantification in complex matrices due to the similar chemical and physical properties of the analyte and its isotopically labeled internal standard, which minimizes analytical errors. This document provides a detailed protocol for the determination of vanillin using Vanillin-¹³C₆ as an internal standard.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from the validated method for vanillin quantification in fragrant vegetable oils.[1]

  • Materials:

    • 20 mL headspace vials with PTFE-faced septa

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heating block or water bath

    • Vortex mixer

    • Analytical balance

  • Reagents:

    • Vanillin standard

    • Vanillin-¹³C₆ internal standard

    • Odourless olive oil (or other suitable matrix blank)

    • Methanol (for stock solutions)

  • Procedure:

    • Preparation of Standards:

      • Prepare a stock solution of vanillin (e.g., 1000 µg/mL) in methanol.

      • Prepare a stock solution of Vanillin-¹³C₆ (e.g., 1000 µg/mL) in methanol.

      • Prepare working standard solutions by diluting the stock solutions in the matrix blank (e.g., odourless olive oil) to create a calibration curve (e.g., 50 to 5000 µg/kg).

      • Spike a fixed concentration of the Vanillin-¹³C₆ internal standard (e.g., 500 µg/kg) into each calibration standard and sample.[1]

    • Sample Preparation:

      • Weigh 2.0 g of the oil sample into a 20 mL headspace vial.

      • Add the Vanillin-¹³C₆ internal standard solution to the vial.

      • Seal the vial tightly with the cap and septum.

      • Vortex the sample for 30 seconds to ensure homogeneity.

    • HS-SPME Extraction:

      • Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 120°C).

      • Expose the SPME fiber to the headspace of the sample for the optimized extraction time (e.g., 30 minutes).

      • After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Analysis

The following parameters are based on a validated method for vanillin analysis.[1]

  • Gas Chromatograph (GC):

    • Injection Port: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Column: HP-5-MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

    • Oven Temperature Program:

      • Initial temperature: 110°C, hold for 0.5 min

      • Ramp 1: 5°C/min to 130°C

      • Ramp 2: 2°C/min to 170°C, hold for 1 min

      • Ramp 3: 10°C/min to 180°C

      • Ramp 4: 30°C/min to 280°C, hold for 1 min[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions:

      • Vanillin: m/z 152 (quantification), 151, 137[1]

      • Vanillin-¹³C₆: m/z 158 (quantification), 157, 142[1]

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

Data Presentation

The following tables summarize the quantitative performance of the described method for the analysis of vanillin in fragrant vegetable oils.[1]

Table 1: Method Validation Parameters

ParameterValue
Linearity (r²)≥ 0.9999
Limit of Detection (LOD)20 µg/kg
Limit of Quantitation (LOQ)50 µg/kg
Intra-day Precision (RSD%)< 7.46%
Inter-day Precision (RSD%)< 7.46%

Table 2: Recovery of Vanillin in Spiked Samples

Spiking LevelSample 1 Recovery (%)Sample 2 Recovery (%)
50%89.195.1
100%92.8101.9
200%Not ReportedNot Reported
Average Recovery Range 89% - 93% 95% - 102%

Visualizations

The following diagrams illustrate the key workflows and relationships in this application.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Oil Sample Spike Spike Sample with IS Sample->Spike IS_Stock Vanillin-13C6 Stock Cal_Curve Calibration Standards IS_Stock->Cal_Curve IS_Stock->Spike Cal_Stock Vanillin Stock Cal_Stock->Cal_Curve GC_MS GC-MS System Cal_Curve->GC_MS Vortex Vortex Mix Spike->Vortex Incubate Incubate & Extract Vortex->Incubate Incubate->GC_MS Data_Acq Data Acquisition (SIM) GC_MS->Data_Acq Quant Quantification Data_Acq->Quant Report Final Report Quant->Report

Caption: Experimental workflow from sample preparation to final data analysis.

signaling_pathway cluster_analyte Target Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Quantification Vanillin Vanillin Sample_Prep Sample Prep (HS-SPME) Vanillin->Sample_Prep Co-extraction Vanillin_13C6 This compound Vanillin_13C6->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Co-injection Ratio Peak Area Ratio (Vanillin / this compound) GC_MS_Analysis->Ratio Detection Concentration Vanillin Concentration Ratio->Concentration Calibration Curve

Caption: Logical relationship of stable isotope dilution analysis for vanillin.

Conclusion

The described HS-SPME-GC-MS method using Vanillin-¹³C₆ as an internal standard provides a highly accurate, sensitive, and reliable approach for the quantification of vanillin in complex food matrices. The method demonstrates excellent linearity, low detection limits, and good recovery, making it suitable for routine analysis in quality control and research laboratories. The use of a stable isotope-labeled internal standard effectively compensates for matrix-induced variations, ensuring the generation of high-quality analytical data.

References

Applications of Vanillin-13C6 in NMR Spectroscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Vanillin-13C6 in Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, in which the six carbon atoms of the benzene ring are replaced with the 13C isotope, is a powerful tool for quantitative analysis and metabolic tracer studies. Its use in conjunction with NMR spectroscopy offers precise and accurate methods for quantification and for elucidating the metabolic fate of vanillin in biological systems.

Application Note 1: Quantitative NMR (qNMR) for the Determination of Vanillin Concentration

Introduction

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration of a substance without the need for a chemically identical reference standard. By using a certified internal standard, the concentration of an analyte can be accurately determined. This compound serves as an excellent internal standard for the quantification of unlabeled vanillin in various matrices, including food products, pharmaceuticals, and research samples. The distinct signals from the 13C-labeled aromatic ring of this compound in the 13C NMR spectrum allow for clear, well-resolved peaks that are less prone to overlap with signals from the sample matrix, a common challenge in 1H NMR.

Principle

The signal intensity (integral) in a 13C NMR spectrum is directly proportional to the number of 13C nuclei contributing to that signal. In a qNMR experiment, a precisely weighed amount of this compound (internal standard, IS) is added to a sample containing an unknown concentration of unlabeled vanillin (analyte, A). By comparing the integrals of the signals from the analyte and the internal standard, the concentration of the analyte can be calculated using the following formula:

Purity of Analyte (w/w %) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (W_IS / W_A) * Purity_IS

Where:

  • I_A and I_IS are the integral values of the signals for the analyte and internal standard, respectively.

  • N_A and N_IS are the number of nuclei per molecule for the integrated signals of the analyte and internal standard, respectively.

  • M_A and M_IS are the molecular weights of the analyte and internal standard, respectively.

  • W_A and W_IS are the weights of the analyte and internal standard, respectively.

  • Purity_IS is the purity of the internal standard.

Advantages of Using this compound as a qNMR Standard
  • Chemical Shift Equivalence: The 13C chemical shifts of this compound are identical to those of unlabeled vanillin, simplifying spectral identification.

  • Reduced Signal Overlap: The 13C NMR spectrum has a wider chemical shift range compared to 1H NMR, minimizing signal overlap in complex mixtures.

  • Distinct Signals: The signals from the 13C-labeled ring are distinct and can be chosen for quantification in a region free from other interfering signals.

  • Accuracy: qNMR is a highly accurate and precise method, with results traceable to the International System of Units (SI) through a certified internal standard.

Application Note 2: Metabolic Tracer Studies for Elucidating Biotransformation Pathways

Introduction

Stable isotope tracing is a powerful technique to map the flow of atoms through metabolic pathways. By introducing a 13C-labeled substrate into a biological system (e.g., cell culture, microorganisms, or in vivo models), the fate of the carbon atoms can be tracked as the molecule is metabolized. This compound can be used to study its own metabolism and biotransformation, providing insights into its degradation pathways, the formation of metabolites, and its interaction with cellular machinery.[1][2]

Principle

When this compound is introduced into a biological system, it will be taken up by cells and enter metabolic pathways. The 13C labels will be incorporated into downstream metabolites. By acquiring 1D and 2D 13C NMR spectra of cell extracts, it is possible to identify and quantify the 13C-labeled metabolites. The specific pattern of 13C incorporation provides detailed information about the active metabolic pathways. For example, the cleavage of the vanillin molecule or modifications to its functional groups will result in characteristic labeling patterns in the resulting products.

Key Applications in Metabolic Studies
  • Drug Metabolism: Investigating the metabolic fate of vanillin in preclinical drug development to identify potential metabolites and understand its pharmacokinetic profile.[2]

  • Food Science: Studying the degradation and transformation of vanillin in food processing and storage.

  • Microbiology: Elucidating the pathways of vanillin catabolism in microorganisms, which is relevant for bioremediation and biotransformation applications.[3][4]

  • Plant Biology: Investigating the biosynthesis and turnover of vanillin and related phenylpropanoids in plants.[5][6]

Data Presentation

Table 1: 13C NMR Chemical Shift Assignments for Vanillin

The following table lists the 13C NMR chemical shifts for vanillin, which are applicable to this compound. The spectrum is typically recorded in a deuterated solvent such as acetone-d6 or chloroform-d3.[7][8][9][10]

Carbon AtomChemical Shift (ppm) in CDCl3[7]
C=O (Aldehyde)191.1
C-OH151.7
C-OCH3147.2
C-CHO129.9
C-5127.6
C-2114.4
C-6108.7
-OCH356.1

Note: The numbering of the carbon atoms may vary depending on the source. The assignments provided are based on standard IUPAC nomenclature.

Experimental Protocols

Protocol 1: Quantitative 13C NMR (qNMR) of Vanillin using this compound Internal Standard

1. Materials:

  • This compound (purity ≥ 99 atom % 13C, chemical purity ≥ 99%)

  • Sample containing unlabeled vanillin

  • Deuterated solvent (e.g., Acetone-d6, Chloroform-d3)

  • Chromium(III) acetylacetonate (Cr(acac)3) as a relaxation agent[11]

  • High-precision analytical balance

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing unlabeled vanillin into a clean vial.

  • Accurately weigh approximately 5 mg of this compound into the same vial.

  • Add approximately 2 mg of Cr(acac)3 to the vial. The relaxation agent is crucial for reducing the long T1 relaxation times of quaternary carbons in 13C NMR, thus shortening the required experimental time.[11]

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Vortex the vial until all components are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.

  • Tune and match the 13C probe.

  • Set up a quantitative 13C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[11]

  • Key Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the carbons of interest (both in vanillin and this compound). A conservative delay of 60 seconds is recommended for accurate quantification of all carbon signals, especially quaternary carbons.[12]

    • Acquisition Time (AQ): Sufficient to ensure good digital resolution (e.g., 2-3 seconds).

    • Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[12]

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired FID.

  • Phase the spectrum carefully.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate a well-resolved signal from unlabeled vanillin and a corresponding signal from this compound. For example, the aldehyde carbon signal around 191 ppm is often a good choice.

  • Calculate the concentration of vanillin in the original sample using the qNMR formula provided in Application Note 1.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & this compound add_reagent Add Cr(acac)3 weigh_sample->add_reagent dissolve Dissolve in Deuterated Solvent add_reagent->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Spectrometer Setup (Tune, Match) transfer->setup_nmr set_params Set Quantitative Parameters (Inverse-gated, D1 > 5*T1) setup_nmr->set_params acquire Acquire Data (S/N > 250) set_params->acquire process_spec Process Spectrum (FT, Phasing, Baseline) acquire->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Concentration integrate->calculate

Protocol 2: In Vitro Metabolic Tracing of this compound in Cell Culture

1. Materials:

  • This compound

  • Cell line of interest (e.g., hepatocytes, cancer cell line)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and other necessary supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold, 80%)

  • Deuterium oxide (D2O)

  • Internal standard for NMR (e.g., DSS or TMSP)

  • NMR spectrometer (500 MHz or higher, preferably with a cryoprobe)

  • 5 mm NMR tubes

2. Isotope Labeling:

  • Culture cells to the desired confluency (typically 80-90%) in standard culture medium.

  • Prepare the labeling medium by supplementing the base medium with this compound at a final concentration relevant to the study (e.g., 10-100 µM).

  • Aspirate the standard medium from the cells, wash once with pre-warmed PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a time course determined by the experimental goals (e.g., 1, 6, 12, 24 hours) to monitor the progression of metabolism.

3. Metabolite Extraction:

  • Place the culture plates on ice to quench metabolic activity.

  • Aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate on ice for 20 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant which contains the polar metabolites.

4. Sample Preparation for NMR:

  • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 600 µL) of D2O containing a known concentration of an internal standard (e.g., DSS).

  • Adjust the pH to a physiological value (e.g., 7.0-7.4) if necessary.

  • Transfer the solution to a 5 mm NMR tube.

5. NMR Data Acquisition and Analysis:

  • Acquire a 1D 13C NMR spectrum with proton decoupling.

  • Acquire 2D NMR spectra, such as 1H-13C HSQC and HMBC, to aid in the identification of metabolites.

  • Process the spectra and identify the signals from this compound and its 13C-labeled metabolites by comparing the spectra to databases and literature data.

  • Quantify the relative abundance of the metabolites by integrating their 13C signals.

G cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_nmr NMR Analysis cluster_pathway Metabolic Pathway culture_cells Culture Cells add_label Incubate with this compound culture_cells->add_label quench Quench Metabolism (on ice) add_label->quench extract Extract with 80% Methanol quench->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge prepare_sample Prepare NMR Sample (Dry, Reconstitute in D2O) centrifuge->prepare_sample acquire_spectra Acquire 1D & 2D NMR Spectra prepare_sample->acquire_spectra analyze Identify & Quantify Metabolites acquire_spectra->analyze Vanillin_13C6 This compound analyze->Vanillin_13C6 Identifies Metabolite_A 13C-Metabolite A Vanillin_13C6->Metabolite_A Metabolite_B 13C-Metabolite B Metabolite_A->Metabolite_B

Vanillin Metabolism and Biotransformation Pathways

The following diagram illustrates a simplified overview of potential biotransformation pathways of vanillin, which can be investigated using this compound as a tracer. The metabolism of vanillin can proceed through oxidation, reduction, or demethylation.

G Vanillin This compound VanillicAcid Vanillic Acid-13C6 Vanillin->VanillicAcid Oxidation VanillylAlcohol Vanillyl Alcohol-13C6 Vanillin->VanillylAlcohol Reduction ProtocatechuicAldehyde Protocatechuic Aldehyde-13C6 Vanillin->ProtocatechuicAldehyde Demethylation ProtocatechuicAcid Protocatechuic Acid-13C6 VanillicAcid->ProtocatechuicAcid Demethylation

References

Application Notes and Protocols: Vanillin-¹³C₆ as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin, a primary component of the vanilla bean, is not only a globally utilized flavoring agent but also a significant metabolic intermediate in various biological systems, from microbes to plants. Understanding its metabolic fate is crucial for applications in biotechnology, food science, and drug development. Vanillin-¹³C₆, a stable isotope-labeled version of vanillin, serves as a powerful tracer to elucidate the metabolic pathways involved in its synthesis and degradation. By introducing Vanillin-¹³C₆ into a biological system, researchers can track the incorporation of the ¹³C-labeled carbon atoms into downstream metabolites, providing a quantitative map of metabolic fluxes.

Stable isotope tracers like Vanillin-¹³C₆ offer a non-radioactive method to study metabolic dynamics, making them ideal for a wide range of in vitro and in vivo experimental setups. This document provides detailed application notes and protocols for utilizing Vanillin-¹³C₆ in metabolic studies, including experimental design, sample preparation, and analytical techniques.

Applications

  • Metabolic Engineering: Tracing the conversion of Vanillin-¹³C₆ in engineered microorganisms can help identify bottlenecks in biosynthetic pathways and optimize the production of vanillin or its derivatives.

  • Microbial Metabolism: Investigating the degradation and utilization of vanillin by gut microbiota or environmental microbes.[1]

  • Plant Biology: Elucidating the biosynthetic pathways of vanillin and related phenylpropanoids in plants.[2][3]

  • Drug Metabolism: Studying the metabolic fate of vanillin-based compounds in preclinical drug development.

  • Food Science and Authenticity: While not the primary focus of using labeled tracers, understanding vanillin's metabolic network can complement authenticity studies that rely on natural ¹³C abundance.[4][5][6][7][8]

Experimental Protocols

Protocol 1: In Vitro Microbial Metabolism of Vanillin-¹³C₆

This protocol outlines the steps for studying the metabolism of Vanillin-¹³C₆ in a bacterial or yeast culture.

1. Materials:

  • Vanillin-¹³C₆
  • Microbial strain of interest (e.g., E. coli, Saccharomyces cerevisiae)
  • Appropriate growth medium
  • Shaking incubator
  • Liquid nitrogen
  • Extraction solvent (e.g., 80% methanol)
  • Centrifuge
  • LC-MS or GC-MS system

2. Procedure:

  • Culture Preparation: Grow the microbial strain in the appropriate liquid medium to the desired growth phase (e.g., mid-log phase).
  • Isotope Labeling: Introduce Vanillin-¹³C₆ to the culture at a final concentration typically in the µM to mM range. A parallel control culture with unlabeled vanillin should be run simultaneously.
  • Time-Course Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr), withdraw aliquots of the culture.
  • Metabolism Quenching: Immediately quench metabolic activity by flash-freezing the collected samples in liquid nitrogen.
  • Metabolite Extraction:
  • Homogenize the frozen cell pellets in a pre-chilled extraction solvent (e.g., 80% methanol).
  • Centrifuge the mixture to pellet cell debris.
  • Collect the supernatant containing the intracellular metabolites.
  • Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to identify and quantify the ¹³C-labeled downstream products of vanillin metabolism.

Protocol 2: Plant Tissue Metabolic Labeling with Vanillin-¹³C₆

This protocol is adapted from methods used for similar labeled compounds in plant systems.[9]

1. Materials:

  • Vanillin-¹³C₆
  • Plant tissue (e.g., leaf discs, stem sections, cell suspension cultures)
  • Labeling solution (buffer or growth medium containing Vanillin-¹³C₆)
  • Liquid nitrogen
  • Extraction solvent (e.g., 80% methanol)
  • Homogenizer
  • Centrifuge
  • LC-MS or GC-MS system

2. Procedure:

  • Tissue Preparation: Excise plant tissues and allow them to equilibrate in a suitable buffer. For cell cultures, ensure they are in the desired growth phase.
  • Isotope Feeding: Place the excised tissues in the labeling solution containing Vanillin-¹³C₆. For cell cultures, add the labeled compound directly to the medium.[9] A control experiment with unlabeled vanillin is essential.
  • Time-Course Sampling: Harvest the plant tissues or cell cultures at various time points (e.g., 0, 1, 4, 8, 24 hours).[9]
  • Metabolism Quenching: Immediately freeze the collected samples in liquid nitrogen to halt all metabolic processes.[9]
  • Metabolite Extraction:
  • Homogenize the frozen plant tissue in a suitable extraction solvent.[9]
  • Centrifuge to remove solid debris and collect the supernatant containing soluble metabolites.[9]
  • Analysis: Analyze the extracts by LC-MS or GC-MS to trace the incorporation of ¹³C from Vanillin-¹³C₆ into other metabolites.

Data Presentation

The quantitative data from mass spectrometry analysis can be summarized to show the fractional labeling of key metabolites over time. This data provides insights into the flux through different metabolic pathways.

Time PointVanillin-¹³C₆ (Fractional Labeling)Vanillic Acid-¹³C₆ (Fractional Labeling)Protocatechuic Acid-¹³C₆ (Fractional Labeling)
0 hr1.000.000.00
1 hr0.850.120.02
4 hr0.500.350.10
8 hr0.200.550.20
24 hr0.050.400.35

Table 1: Hypothetical time-course data of ¹³C fractional labeling in key metabolites downstream of vanillin in a microbial culture.

Visualization of Metabolic Pathways and Workflows

Vanillin Metabolism Pathway

The following diagram illustrates a simplified metabolic pathway for the degradation of vanillin, which can be traced using Vanillin-¹³C₆.

Vanillin_Metabolism Vanillin Vanillin-¹³C₆ VanillicAcid Vanillic Acid-¹³C₆ Vanillin->VanillicAcid Vanillin dehydrogenase ProtocatechuicAcid Protocatechuic Acid-¹³C₆ VanillicAcid->ProtocatechuicAcid Vanillate O-demethylase TCACycle TCA Cycle ProtocatechuicAcid->TCACycle Protocatechuate dioxygenase

Caption: Simplified degradation pathway of Vanillin-¹³C₆.

Experimental Workflow

The general workflow for a metabolic tracing experiment using Vanillin-¹³C₆ is depicted below.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Culture Biological System (e.g., Microbial Culture) Labeling Introduce Vanillin-¹³C₆ Culture->Labeling Sampling Time-Course Sampling Labeling->Sampling Quenching Metabolic Quenching (Liquid Nitrogen) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS / GC-MS Analysis Extraction->Analysis Data Data Processing & Metabolic Flux Analysis Analysis->Data

Caption: General experimental workflow for Vanillin-¹³C₆ tracing.

Logical Relationship of Tracing

The core principle of using Vanillin-¹³C₆ as a tracer is based on the transfer of the stable isotope label from the precursor to its metabolic products.

Logical_Relationship Tracer Vanillin-¹³C₆ (Known Isotopic Label) System Biological System Tracer->System Metabolites Downstream Metabolites (Incorporating ¹³C) System->Metabolites Analysis Mass Spectrometry (Detection of ¹³C) Metabolites->Analysis Pathway Elucidation of Metabolic Pathways Analysis->Pathway

Caption: Logical flow of stable isotope tracing.

References

Application Note and Protocol: Quantitative Analysis of Vanillin in Complex Matrices using Vanillin-13C6 Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent in the food, beverage, and pharmaceutical industries. Accurate quantification of vanillin in complex matrices is crucial for quality control, authenticity assessment, and formulation development. The use of a stable isotope-labeled internal standard, such as Vanillin-13C6, coupled with mass spectrometry is the gold standard for precise and accurate quantification.[1] This isotope dilution mass spectrometry (IDMS) approach effectively compensates for matrix effects and variations in sample preparation and instrument response.[2][3]

This document provides a detailed protocol for the spiking of this compound into complex matrices for the quantitative analysis of vanillin. It includes methodologies for sample preparation, extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of methods utilizing this compound for the quantification of vanillin in various complex matrices.

Table 1: Performance of GC-MS Methods for Vanillin Quantification using this compound.

MatrixExtraction MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
Fragrant Vegetable OilsHS-SPME20 µg/kg50 µg/kg89.1 - 101.9< 7.5 (inter-day)[4][5]

Table 2: Performance of LC-MS/MS Methods for Vanillin Quantification.

MatrixExtraction MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
Infant Formula, Shortbread(U)HPLC-MS/MS-15 µg/kg--[1]
Milk and Dairy ProductsLLE6.2 - 20.1 µg/kg-87.6 - 101.7< 5[6]
ChocolateLC-IRMS----[7]

Experimental Protocols

Preparation of Standards and Spiking Solution

1.1. Vanillin Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of vanillin standard.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol, ethanol, or a solvent compatible with the extraction procedure).

  • Store at 4°C in an amber vial.

1.2. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of the same solvent used for the vanillin stock solution.[4]

  • Store at 4°C in an amber vial.

1.3. Working Standard Solutions:

  • Prepare a series of calibration standards by serially diluting the vanillin stock solution.

  • Spike each calibration standard with the this compound internal standard solution to a fixed final concentration (e.g., 500 µg/kg).[5]

1.4. Spiking Protocol:

  • The internal standard, this compound, should be added to the sample at the earliest possible stage of the sample preparation process to account for any analyte loss during extraction and cleanup.

  • The concentration of the spiked this compound should be in the mid-range of the calibration curve for optimal accuracy. A typical concentration is 500 µg/kg.[5]

Sample Preparation and Extraction

The choice of extraction method depends on the complexity of the matrix.

2.1. Protocol for Liquid-Liquid Extraction (LLE) from Dairy Products: [6]

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex to mix.

  • Spike with the appropriate amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile, vortex for 1 minute, and sonicate for 15 minutes.

  • Add 4 g of NaCl and 1 g of anhydrous MgSO4, vortex immediately for 1 minute, and centrifuge at 8000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a new tube.

  • Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 8000 rpm for 5 minutes to remove lipids.

  • Collect the lower acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2.2. Protocol for Headspace Solid-Phase Microextraction (HS-SPME) from Vegetable Oils: [4][5]

  • Weigh 4 g of the oil sample into a 20 mL headspace vial.

  • Spike with this compound internal standard to a final concentration of 500 µg/kg.[5]

  • Seal the vial tightly with a PTFE-faced silicone septum.

  • Equilibrate the sample at 110°C for 15 minutes.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 55 minutes at 110°C.

  • Desorb the fiber in the GC injector at 280°C for 1.5 minutes.

Instrumental Analysis

3.1. GC-MS Analysis:

  • Column: HP-5-MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injector Temperature: 280°C.

  • Oven Temperature Program: 110°C for 0.5 min, ramp to 130°C at 5°C/min, then to 170°C at 2°C/min and hold for 1 min, then to 180°C at 10°C/min, and finally to 280°C at 30°C/min.[4]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

    • Vanillin ions: m/z 152 (quantifier), 151, 137.

    • This compound ions: m/z 158 (quantifier), 157, 142.[4]

3.2. LC-MS/MS Analysis:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.

    • Vanillin transitions: To be determined based on instrument optimization.

    • This compound transitions: To be determined based on instrument optimization.

Challenges and Troubleshooting

  • Matrix Effects: Despite the use of an internal standard, severe matrix effects can still impact ionization efficiency.[2] Dilution of the sample extract can help mitigate this issue.

  • Chromatographic Separation: In some cases, the deuterated or 13C-labeled internal standard may exhibit a slightly different retention time than the native analyte.[8][9] This can be problematic if the peak integration is not performed carefully. Using a 13C-labeled standard generally minimizes this effect compared to deuterated standards.[9]

  • Extraction Recovery: Differences in extraction recovery between the analyte and the internal standard have been reported. It is crucial to add the internal standard at the very beginning of the sample preparation to compensate for any losses.

  • Stability of the Labeled Standard: Ensure the stability of the this compound under the extraction and storage conditions. The label on 13C standards is generally very stable.[10]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Complex Matrix Sample Spike Spike with this compound Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE for liquids/solids HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Spike->HS_SPME for volatiles in oils Standards Prepare Calibration Standards (Vanillin + this compound) GCMS GC-MS Analysis Standards->GCMS LCMSMS LC-MS/MS Analysis Standards->LCMSMS LLE->LCMSMS HS_SPME->GCMS Quant Quantification using Calibration Curve GCMS->Quant LCMSMS->Quant Result Report Vanillin Concentration Quant->Result

Caption: General workflow for quantitative analysis of vanillin.

LLE_workflow start Start with Spiked Sample acetonitrile Add Acetonitrile, Vortex, Sonicate start->acetonitrile salt Add Salts (NaCl, MgSO4), Vortex, Centrifuge acetonitrile->salt supernatant Collect Supernatant salt->supernatant hexane Add n-Hexane, Vortex, Centrifuge supernatant->hexane acetonitrile_layer Collect Acetonitrile Layer hexane->acetonitrile_layer evaporate Evaporate to Dryness acetonitrile_layer->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Detailed Liquid-Liquid Extraction (LLE) workflow.

HS_SPME_workflow start Start with Spiked Oil Sample in Vial seal Seal Vial start->seal equilibrate Equilibrate at 110°C seal->equilibrate expose_fiber Expose SPME Fiber to Headspace equilibrate->expose_fiber desorb Desorb Fiber in GC Injector expose_fiber->desorb end Analysis by GC-MS desorb->end

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Vanillin-13C6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for Vanillin-13C6. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard or for other quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: this compound, with a monoisotopic mass of approximately 158.06 g/mol , is typically analyzed in positive ionization mode. The precursor ion ([M+H]⁺) is expected at m/z 159.1. Common product ions result from the fragmentation of the molecular structure. Based on data for similar labeled vanillin compounds, prominent product ions can be expected around m/z 142.1 (loss of NH3 from a potential adduct) and m/z 113.1. However, it is crucial to confirm these transitions experimentally.

Q2: Why is this compound used in LC-MS/MS analysis?

A2: this compound serves as an excellent stable isotope-labeled internal standard (SIL-IS) for the quantification of vanillin.[1][2] SIL-IS are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest (unlabeled vanillin). This means they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to more accurate and precise quantification.[2]

Q3: What are typical starting conditions for optimizing collision energy (CE)?

A3: For small molecules like vanillin, collision energies typically range from 10 to 40 eV. A good starting point would be to perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the CE across this range to find the value that yields the most stable and intense fragment ions. For a similar compound, d3-Vanillin, reported collision energies for different transitions were 13 V and 29 V.

Q4: How do I optimize the declustering potential (DP) and cone voltage (CV)?

A4: The declustering potential and cone voltage are critical for efficient ion sampling and desolvation, and to prevent in-source fragmentation.[3][4] A systematic approach to optimization involves infusing a standard solution of this compound and varying the DP and CV independently while monitoring the precursor ion intensity. Start with a low voltage and gradually increase it until the maximum signal intensity is achieved without significant fragmentation. For phenolic compounds, a fragmentor voltage of around 140 V has been reported, which can serve as a starting reference.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MRM transitions selected.Verify the precursor and product ion m/z values by performing a full scan (MS1) and a product ion scan (MS2) on a standard solution of this compound.
Inefficient ionization.Optimize source parameters such as capillary voltage, source temperature, and gas flows. For vanillin, positive electrospray ionization (ESI) is commonly used.[6]
Improper sample preparation leading to analyte loss.Review the sample extraction and dilution protocol. Ensure the final solvent is compatible with the mobile phase.
Poor Peak Shape (Tailing, Fronting, or Splitting) Chromatographic issues.- Ensure the column is properly conditioned. - Check for column contamination or degradation. - Optimize the mobile phase composition and gradient. A C18 column with a mobile phase of water and acetonitrile or methanol with a small amount of formic acid is a common choice. - Investigate for blockages in the LC system.
Co-eluting interferences.Improve chromatographic separation or enhance sample cleanup procedures.
High Background Noise Contaminated mobile phase, LC system, or mass spectrometer.- Use high-purity solvents and additives. - Flush the LC system thoroughly. - Clean the ion source of the mass spectrometer.
Electronic noise.Ensure proper grounding and check for any sources of electronic interference.
Inconsistent Results/Poor Reproducibility Ion suppression or enhancement due to matrix effects.[7][8][9][10]- Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. - Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[10] - Modify chromatographic conditions to separate the analyte from co-eluting matrix components.
Instability of the analyte in the sample or autosampler.Check the stability of this compound under the storage and analysis conditions. Consider using a cooled autosampler.
Inaccurate pipetting or dilution.Verify the accuracy of all volumetric equipment and ensure proper mixing at each dilution step.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol outlines the steps to determine the optimal Multiple Reaction Monitoring (MRM) transitions, Collision Energy (CE), and Declustering Potential (DP)/Cone Voltage (CV) for this compound.

1. Standard Preparation:

  • Prepare a 1 µg/mL stock solution of this compound in methanol.

  • Further dilute the stock solution to a working concentration of 100 ng/mL in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).

2. Infusion and Precursor Ion Identification:

  • Infuse the working standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Perform a full scan in positive ionization mode (MS1 scan) to identify the [M+H]⁺ precursor ion for this compound (expected m/z 159.1).

3. Product Ion Identification:

  • Set the mass spectrometer to perform a product ion scan (MS2 scan) on the identified precursor ion (m/z 159.1).

  • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and identify the most stable and abundant product ions. Select at least two product ions for quantification and qualification.

4. Collision Energy (CE) Optimization:

  • Set up an MRM method with the identified precursor and product ion transitions.

  • While infusing the working standard, perform a CE optimization experiment by ramping the collision energy for each transition and monitoring the resulting signal intensity.

  • The optimal CE is the value that produces the highest and most stable signal for each product ion.

5. Declustering Potential (DP) / Cone Voltage (CV) Optimization:

  • Using the optimized MRM transitions and CE values, perform a DP/CV optimization.

  • While infusing the working standard, ramp the DP or CV across a relevant range (e.g., 20-150 V) and monitor the signal intensity of the precursor ion.

  • The optimal DP/CV is the value that provides the maximum signal intensity without causing in-source fragmentation.

Optimized MS/MS Parameters (Hypothetical Example)

The following table presents a hypothetical set of optimized parameters based on typical values for similar compounds. These values must be experimentally verified.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Cone Voltage (V)
This compound159.1142.1 (Quantifier)158030
113.1 (Qualifier)258030

Visualization of the Optimization Workflow

OptimizationWorkflow LC-MS/MS Parameter Optimization Workflow for this compound cluster_prep Standard Preparation cluster_ms_opt Mass Spectrometer Optimization cluster_method Method Finalization prep_stock Prepare 1 µg/mL Stock Solution prep_work Prepare 100 ng/mL Working Solution prep_stock->prep_work infuse Infuse Working Standard prep_work->infuse ms1_scan MS1 Scan: Identify Precursor Ion infuse->ms1_scan ms2_scan MS2 Scan: Identify Product Ions ms1_scan->ms2_scan ce_opt Optimize Collision Energy (CE) ms2_scan->ce_opt dp_cv_opt Optimize Declustering Potential (DP) / Cone Voltage (CV) ce_opt->dp_cv_opt final_mrm Finalize MRM Method with Optimized Parameters dp_cv_opt->final_mrm

Caption: Workflow for optimizing LC-MS/MS parameters for this compound analysis.

References

Technical Support Center: Matrix Effects in Vanillin-¹³C₆ Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the quantification of Vanillin-¹³C₆. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, mitigating, and managing matrix effects during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Vanillin-¹³C₆ quantification?

A1: Matrix effects are the alteration of ionization efficiency for Vanillin-¹³C₆ caused by co-eluting compounds from the sample matrix during LC-MS/MS analysis. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification. The "matrix" refers to all components in a sample other than the analyte of interest.

Q2: Why is Vanillin-¹³C₆ used as an internal standard?

A2: Vanillin-¹³C₆ is a stable isotope-labeled (SIL) internal standard. Because it is chemically identical to the native vanillin, it co-elutes and experiences similar matrix effects. This co-behavior allows it to compensate for variations in sample preparation, injection volume, and ionization, leading to more accurate quantification of the target analyte.[1]

Q3: What are the common causes of ion suppression for vanillin in electrospray ionization (ESI)?

A3: Ion suppression in ESI is a significant concern and can be caused by several factors:

  • Competition for charge: Co-eluting matrix components can compete with vanillin for the limited available charge on the ESI droplets.

  • Changes in droplet properties: Non-volatile components in the matrix can alter the surface tension and viscosity of the droplets, hindering solvent evaporation and the release of analyte ions into the gas phase.

  • Mobile phase additives: Certain additives, like trifluoroacetic acid (TFA), can cause ion suppression.[1]

  • High concentrations of other compounds: The presence of high concentrations of any interfering compounds can lead to signal suppression.

Q4: In which types of samples are matrix effects for vanillin commonly observed?

A4: Matrix effects can be significant in complex samples such as:

  • Food and beverages: Dairy products, chocolate, baked goods, and soft drinks contain fats, sugars, proteins, and other flavor compounds that can interfere with vanillin quantification.[2][3][4][5]

  • Biological samples: Plasma, urine, and tissue samples contain salts, lipids, and proteins that are known to cause matrix effects.[6][7]

  • Herbal extracts: Complex mixtures of phytochemicals in vanilla extracts can also lead to interference.[8][9][10]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no signal for Vanillin-¹³C₆ Severe Ion Suppression: High concentration of matrix components co-eluting with the analyte.1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. For fatty matrices like chocolate or dairy, a hexane wash can be effective. 2. Optimize Chromatography: Adjust the LC gradient to better separate Vanillin-¹³C₆ from matrix interferences. 3. Dilute the Sample: A simple dilution of the sample extract can often reduce the concentration of interfering components and mitigate suppression.
High variability in results (poor precision) Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples.1. Use a Stable Isotope-Labeled Internal Standard: Ensure Vanillin-¹³C₆ is used consistently across all samples, calibrators, and quality controls. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. 3. Standard Addition: For particularly complex or variable matrices, the method of standard addition can provide more accurate quantification by accounting for matrix effects in each individual sample.
Inaccurate quantification (poor recovery) Ion Enhancement or Suppression: The signal for Vanillin-¹³C₆ is being artificially increased or decreased.1. Evaluate Matrix Factor: Quantify the extent of matrix effects by comparing the response of Vanillin-¹³C₆ in a post-extraction spiked sample to its response in a neat solution. A matrix factor significantly different from 1 indicates a strong matrix effect. 2. Review Sample Preparation: Ensure the chosen extraction method provides adequate recovery for vanillin. For instance, a liquid-liquid extraction with acetonitrile and n-hexane has shown good recovery in dairy products.[2] 3. Check for Contamination: Column bleed or contaminants from plasticware can also contribute to signal instability and inaccuracy.
Peak shape distortion for Vanillin-¹³C₆ Co-eluting Interferences: A closely eluting compound is interfering with the chromatography.1. Modify LC Method: Alter the mobile phase composition, gradient slope, or switch to a different column chemistry to improve peak resolution. 2. Enhance Sample Cleanup: Use a more selective SPE sorbent to target the removal of the interfering compound.

Quantitative Data Summary

The following table summarizes recovery data from various studies on vanillin quantification, demonstrating the effectiveness of different sample preparation techniques in mitigating matrix effects.

Matrix Sample Preparation Method Analyte Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Dairy ProductsLiquid-Liquid Extraction (LLE) with acetonitrile and n-hexaneVanillin87.6 - 101.7< 5[2]
Rat PlasmaProtein Precipitation with acetone followed by derivatizationVanillin> 87Not specified[6][7]
Human PlasmaOn-line SPEVanillin89.5 - 97.4Not specified[6]
Baby Food (formula, cereal, milk)Solid Phase Extraction (SPE)Vanillin90.7 - 98.5< 10[11]
ColaSolid Phase Extraction (SOLA cartridges)Vanillin96 - 1032.7[5]
Milk PowderHeadspace Solid-Phase Microextraction (HS-SPME)Vanillin90.0 - 1001.9 - 5.1[12]
Herbal Material (Vanilla planifolia)Reflux ExtractionVanillin93.12 - 113.74< 1.09[8]

Experimental Protocols

Detailed Methodology for Vanillin Quantification in Dairy Products using LC-MS/MS

This protocol is based on a validated method for the determination of vanillin in milk and dairy products.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1.0 g of the homogenized dairy sample into a 50 mL centrifuge tube.

  • Spike with an appropriate amount of Vanillin-¹³C₆ internal standard solution.

  • Add 10 mL of water and vortex to mix.

  • Add 20 mL of acetonitrile, vortex for 5 minutes, and then centrifuge at 8000 rpm for 10 minutes.

  • Transfer the supernatant (acetonitrile layer) to a new tube.

  • Add 5 mL of n-hexane to the supernatant, vortex for 2 minutes, and centrifuge at 8000 rpm for 5 minutes.

  • Discard the upper n-hexane layer.

  • Repeat the n-hexane wash.

  • Evaporate the remaining acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Vanillin: Precursor ion > Product ion (e.g., m/z 153 > 137)

    • Vanillin-¹³C₆: Precursor ion > Product ion (e.g., m/z 159 > 143)

    • Note: Specific MRM transitions should be optimized for the instrument used.

3. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of vanillin to Vanillin-¹³C₆ against the concentration of the calibration standards.

  • Use a linear regression model to fit the calibration curve.

  • Determine the concentration of vanillin in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for Vanillin Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spike with Vanillin-¹³C₆ Sample->Spike LLE Liquid-Liquid Extraction (Acetonitrile/n-Hexane) Spike->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution Evap->Recon Filter Filtration Recon->Filter LC_MS LC-MS/MS Analysis Filter->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for Vanillin quantification.

troubleshooting_matrix_effects Troubleshooting Matrix Effects Start Inaccurate or Imprecise Results? CheckIS Is a Stable Isotope-Labeled Internal Standard (Vanillin-¹³C₆) Used? Start->CheckIS Yes ImplementIS Implement Vanillin-¹³C₆ CheckIS->ImplementIS No AssessME Assess Matrix Effect (Post-Extraction Spike) CheckIS->AssessME Yes ImplementIS->AssessME IsMESignificant Is Matrix Effect > 20%? AssessME->IsMESignificant Optimize Optimize Method IsMESignificant->Optimize Yes End Acceptable Results IsMESignificant->End No ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) Optimize->ImproveCleanup ModifyLC Modify LC Method (e.g., Gradient, Column) Optimize->ModifyLC Dilute Dilute Sample Extract Optimize->Dilute Validate Re-Validate Method ImproveCleanup->Validate ModifyLC->Validate Dilute->Validate Validate->End

Caption: Decision tree for troubleshooting matrix effects.

References

Preventing isotopic exchange in Vanillin-13C6 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanillin-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use and handling of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Is isotopic exchange a significant concern with this compound?

A1: No, isotopic exchange is not a significant concern for this compound. The carbon-13 isotopes are integral to the stable benzene ring structure of the vanillin molecule. Unlike deuterium labels, which can sometimes be prone to back-exchange with protons from solvents, the carbon-carbon bonds of the aromatic ring are highly stable and do not readily break and reform under typical experimental conditions.[1]

Q2: What are the optimal storage and handling conditions for this compound to ensure its stability?

A2: To ensure the long-term stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2] For solid forms, a crystalline form is preferable to an amorphous one.[2] When handling, especially in powdered form, it is recommended to work in a fume hood or a balance enclosure to minimize dust inhalation.[1] Always consult the Safety Data Sheet (SDS) for detailed information.[1]

Q3: Can pH or temperature affect the isotopic stability of this compound?

A3: While extreme conditions of pH and temperature can potentially degrade the vanillin molecule itself, they are not expected to cause the exchange of the 13C isotopes with 12C from other sources. The primary concern under harsh conditions would be the chemical decomposition of vanillin, not isotopic exchange.[3] Vanillin's solubility is known to be affected by pH, with increased solubility in basic conditions due to the ionization of the hydroxyl group.[3][4]

Q4: I am observing unexpected peaks in my mass spectrometry data when using this compound as an internal standard. Could this be due to isotopic exchange?

A4: It is highly unlikely that the unexpected peaks are due to isotopic exchange of the 13C label. More common causes for unexpected isotopic patterns include:

  • Isotopic Impurity of the Standard: Commercially available standards have high but not 100% isotopic purity. The presence of M+0 or other isotopologues can be expected.

  • Natural Abundance of Other Isotopes: The natural abundance of isotopes like 17O and 18O can contribute to M+1 and M+2 peaks.

  • In-source Fragmentation or Adduct Formation: Reactions within the mass spectrometer's ion source can lead to unexpected fragments or adducts.

  • Analyte Contribution: The naturally occurring isotopes of the unlabeled analyte can overlap with the mass of the internal standard, a phenomenon known as isotopic overlap.

Q5: How can I verify the isotopic purity of my this compound standard?

A5: The isotopic purity of this compound can be assessed using high-resolution mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] When analyzing the standard by itself, the mass spectrum should show a dominant peak corresponding to the fully labeled molecule, with minor peaks for lower-level incorporations of 13C. The certificate of analysis provided by the manufacturer will also specify the isotopic purity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or no signal from this compound internal standard. Improper storage leading to degradation.Ensure the standard is stored in a cool, dry, dark place and tightly sealed.
Inaccurate preparation of the standard solution.Verify calculations and dilutions. Prepare a fresh stock solution.
Mass spectrometer settings are not optimized.Check and optimize ion source parameters, collision energy, and detector settings.
High variability in the internal standard signal across samples. Inconsistent addition of the internal standard.Use a calibrated pipette and ensure the same volume is added to every sample. Add the internal standard early in the sample preparation process.
Matrix effects (ion suppression or enhancement).Perform a post-extraction spike experiment to evaluate matrix effects. Improve sample cleanup procedures or adjust chromatography to separate the standard from interfering components.
Unexpected isotopic pattern observed for the internal standard. Isotopic impurity of the standard.Review the certificate of analysis for the expected isotopic distribution.
Contribution from the unlabeled analyte.If the mass difference is small, consider mathematical correction for isotopic overlap.
Contamination of the LC-MS system.Flush the system with appropriate cleaning solutions and use high-purity solvents.

Data Summary

While specific quantitative data on the isotopic exchange of this compound under various conditions is not extensively published due to its inherent stability, the following table summarizes the general stability expectations for 13C-labeled compounds.

Condition Expected Stability of 13C Label Primary Consideration
pH Stable across a wide pH range.Chemical stability of the vanillin molecule itself, especially in strong acidic or basic solutions.
Temperature Stable at typical experimental and storage temperatures.Potential for thermal degradation of vanillin at very high temperatures (above 110°C for extended periods).[6]
Solvents Stable in common organic and aqueous solvents.Ensure the solvent does not promote degradation of the vanillin molecule.
Storage Highly stable when stored properly (cool, dry, dark).Long-term exposure to light or air could lead to slow chemical degradation.

Experimental Protocols

Protocol: Use of this compound as an Internal Standard in LC-MS Analysis

This protocol outlines a general procedure for using this compound as an internal standard for the quantification of vanillin in a sample matrix (e.g., food products).

  • Preparation of Stock Solutions:

    • Prepare a stock solution of unlabeled vanillin at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking known amounts of the unlabeled vanillin stock solution into a blank matrix.

    • Add a constant amount of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation:

    • To your unknown sample, add the same constant amount of the this compound internal standard stock solution as used in the calibration standards.

    • Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the vanillin.

  • LC-MS Analysis:

    • Inject the prepared standards and samples onto the LC-MS system.

    • Use an appropriate LC column and mobile phase to achieve chromatographic separation of vanillin.

    • Set the mass spectrometer to monitor the specific m/z transitions for both unlabeled vanillin and this compound. For vanillin, selected ions might be m/z 150.9, 108.9, and 122.8, while for this compound, they would be m/z 157.0, 115.0, and 158.0.[6]

  • Data Analysis:

    • Integrate the peak areas for both the analyte (unlabeled vanillin) and the internal standard (this compound).

    • Calculate the peak area ratio (analyte area / internal standard area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of vanillin in the unknown samples using the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for Using this compound Internal Standard cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_quant Quantification Stock_Analyte Prepare Unlabeled Vanillin Stock Solution Cal_Standards Create Calibration Standards (Blank Matrix + Analyte + IS) Stock_Analyte->Cal_Standards Stock_IS Prepare this compound Stock Solution Stock_IS->Cal_Standards Spike_Sample Spike Unknown Sample with this compound IS Stock_IS->Spike_Sample LCMS LC-MS Analysis Cal_Standards->LCMS Extraction Sample Extraction (LLE or SPE) Spike_Sample->Extraction Extraction->LCMS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LCMS->Data_Processing Cal_Curve Construct Calibration Curve Data_Processing->Cal_Curve Quantify Quantify Vanillin in Unknown Sample Cal_Curve->Quantify

Caption: Workflow for using this compound as an internal standard.

Troubleshooting_Logic Troubleshooting Unexpected Isotopic Patterns Start Unexpected Isotopic Pattern Observed in MS Data Check_Purity Review Certificate of Analysis for Isotopic Purity Start->Check_Purity Check_Analyte_Overlap Is Analyte's Natural Isotope Distribution Overlapping with IS? Check_Purity->Check_Analyte_Overlap No Result_Purity Source is Isotopic Impurity of the Standard Check_Purity->Result_Purity Yes Check_Contamination Analyze Blank Injection. Is Contamination Present? Check_Analyte_Overlap->Check_Contamination No Result_Overlap Apply Mathematical Correction for Isotopic Overlap Check_Analyte_Overlap->Result_Overlap Yes Check_Source_Conditions Review MS Ion Source Parameters. Are they too harsh? Check_Contamination->Check_Source_Conditions No Result_Contamination Clean LC-MS System Check_Contamination->Result_Contamination Yes Result_Source Optimize Ion Source Settings (e.g., reduce temperature) Check_Source_Conditions->Result_Source Yes Result_Unlikely Isotopic Exchange of 13C is Highly Unlikely Check_Source_Conditions->Result_Unlikely No

Caption: Logic diagram for troubleshooting unexpected MS data.

References

Technical Support Center: Vanillin-13C6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanillin-13C6 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your analysis in a question-and-answer format.

Question 1: I am observing high variability in my this compound internal standard response across my sample set. What are the potential causes and how can I troubleshoot this?

Answer: High variability in the internal standard (IS) response is a common issue that can compromise the accuracy and precision of your quantitative analysis.[1] The primary function of a stable isotope-labeled (SIL) internal standard like this compound is to compensate for variations in sample preparation and matrix effects.[2] When its response is inconsistent, it's crucial to investigate the root cause.

Troubleshooting Steps:

  • Investigate Matrix Effects: The sample matrix can significantly impact the ionization efficiency of the analyte and the internal standard.[3] Even though this compound is designed to co-elute with vanillin and experience similar matrix effects, differences in the matrix composition between samples can lead to variability.

    • Action: Prepare a set of samples where you spike this compound into the matrix post-extraction and compare the response to a neat solution. This will help you assess the extent of ion suppression or enhancement.[1]

  • Check for Inconsistent Extraction Recovery: Differences in extraction efficiency between your samples can lead to variable IS response.

    • Action: Review your sample preparation protocol. Ensure consistent vortexing times, solvent volumes, and pH adjustments. For solid-phase extraction (SPE), check for cartridge variability and ensure complete elution.[1][4]

  • Examine Potential for Adsorption: this compound may adsorb to labware, such as plastic tubes or pipette tips, leading to inconsistent recovery.[1]

    • Action: Consider using low-adsorption labware or adding a small amount of organic solvent to your sample to minimize non-specific binding.[1]

  • Verify Internal Standard Purity and Stability: Impurities in the this compound standard or its degradation can affect the accuracy of your results.

    • Action: Analyze the neat this compound solution to check for any unexpected peaks. Ensure proper storage conditions to prevent degradation.

Question 2: My analyte (Vanillin) and internal standard (this compound) are showing different retention times in my LC-MS/MS analysis. Why is this happening and what are the implications?

Answer: Ideally, a stable isotope-labeled internal standard should co-elute with the unlabeled analyte to ensure they experience the same chromatographic conditions and matrix effects at the same time. A shift in retention time, often referred to as the "isotope effect," can occur, particularly with deuterium-labeled standards, but can also be observed with 13C labels.

Potential Causes and Solutions:

  • Isotope Effect: The substitution of 12C with 13C can lead to subtle changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase and resulting in a slight retention time shift.

  • Chromatographic Conditions: Suboptimal chromatographic conditions can exacerbate retention time differences.

    • Action: Optimize your LC method. This may include adjusting the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.

Implications:

If the analyte and IS elute at different times, they may be subjected to different degrees of ion suppression or enhancement from the sample matrix, which can lead to inaccurate quantification.

Question 3: I am concerned about isobaric interference in my Vanillin analysis. What is it and how can I mitigate it?

Answer: Isobaric interference occurs when other compounds in the sample have the same nominal mass-to-charge ratio (m/z) as your analyte or internal standard, leading to an overestimation of the signal.[5]

Common Sources of Isobaric Interference in Vanillin Analysis:

  • Structurally Similar Compounds: Isomers of vanillin, such as isovanillin and ortho-vanillin, or related compounds like ethyl vanillin, can potentially interfere with the analysis if they are not chromatographically separated.[6]

  • Matrix Components: Complex matrices, such as those found in food and biological samples, can contain numerous compounds that may produce isobaric interferences.[7]

Mitigation Strategies:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, effectively resolving isobaric interferences.

  • Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), you can significantly enhance the selectivity of your analysis and minimize the impact of isobaric interferences.[8]

  • Chromatographic Separation: Optimizing your liquid chromatography (LC) or gas chromatography (GC) method to separate the interfering compounds from vanillin and this compound is a crucial step.[6][7]

  • On-line Mobile Phase Filtration: This technique can help remove chemical noise and potential interferences originating from the mobile phase itself.[5]

Data Summary

The following tables summarize key quantitative data relevant to this compound analysis.

Table 1: Typical Mass Spectrometry Parameters for Vanillin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vanillin151.0136.015
Vanillin151.0108.020
This compound157.0142.015
This compound157.0114.020

Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.

Table 2: Example Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient10% B to 90% B over 5 minutes
Column Temperature40 °C

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for Dairy Products

This protocol is adapted for the extraction of vanillin from a milk or dairy product matrix.[9]

  • Sample Aliquoting: Take a 1.0 mL aliquot of the liquid sample.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Protein Precipitation & Extraction: Add 4.0 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.

  • Lipid Removal: Transfer the supernatant to a new tube and add 2.0 mL of n-hexane. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Collection: Carefully collect the lower acetonitrile layer.

  • Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol provides a general guideline for SPE cleanup.[4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the vanillin and this compound with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start High Variability in IS Response check_matrix Assess Matrix Effects (Post-Extraction Spike vs. Neat) start->check_matrix check_recovery Evaluate Extraction Recovery (Consistent Procedure) start->check_recovery check_adsorption Investigate Adsorption (Use Low-Adsorption Labware) start->check_adsorption check_purity Verify IS Purity & Stability (Analyze Neat IS) start->check_purity solution_matrix Optimize Sample Cleanup or Dilute Sample check_matrix->solution_matrix solution_recovery Refine Extraction Protocol (e.g., Vortex Time, Solvents) check_recovery->solution_recovery solution_adsorption Modify Sample Handling (e.g., Pre-rinse tips) check_adsorption->solution_adsorption solution_purity Use New IS Lot & Ensure Proper Storage check_purity->solution_purity

Caption: Troubleshooting workflow for high variability in internal standard response.

InterferenceMitigation interference Potential for Isobaric Interference hrms High-Resolution MS interference->hrms msms Tandem MS (SRM) interference->msms chromatography Chromatographic Separation interference->chromatography filtration Online Mobile Phase Filtration interference->filtration result Accurate & Selective Quantification hrms->result msms->result chromatography->result filtration->result

Caption: Strategies for mitigating isobaric interference in Vanillin analysis.

References

Improving peak shape and resolution for Vanillin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanillin-13C6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution. This compound is primarily used as an internal standard in quantitative analyses, and its chromatographic behavior is nearly identical to that of unlabeled vanillin.[1][2] Therefore, the following guidance is applicable to both compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing, fronting, or broadening) for my this compound peak in HPLC?

A1: Poor peak shape in HPLC is a common issue that can arise from several factors.[3] For vanillin, a weakly acidic compound with a pKa of about 7.4, the most frequent causes are related to secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.[4][5][6]

  • Peak Tailing: This is often caused by the interaction of vanillin's phenolic hydroxyl group with acidic residual silanol groups on the surface of silica-based columns (like C18).[7] This is especially prominent if the mobile phase pH is not optimized. Other causes can include column contamination, column overload, or extra-column volume.

  • Peak Fronting: This is typically a sign of column overload, where too much sample has been injected.[3][8] It can also be caused by a sample solvent that is significantly stronger than the mobile phase.[9]

  • Peak Broadening: Broad peaks can result from a variety of issues including large extra-column volumes (long or wide tubing), a deteriorated column, or a flow rate that is too high or too low.[10][11]

Q2: How can I improve the resolution between this compound and other components in my sample?

A2: Improving resolution requires optimizing the separation conditions to increase the distance between peaks while keeping them narrow. Key strategies include:[8][12]

  • Adjusting Mobile Phase Composition: Modifying the ratio of organic solvent to aqueous buffer can significantly alter selectivity.

  • Optimizing Mobile Phase pH: For an acidic compound like vanillin, operating at a lower pH (e.g., around 3) will ensure it is in its neutral form, minimizing interactions with silanol groups and often leading to sharper peaks and better resolution.

  • Changing the Column: Switching to a column with a different stationary phase chemistry (e.g., a polar-embedded phase) or a smaller particle size can improve efficiency and resolution.[7][8] Longer columns also generally provide better resolution.[8]

  • Lowering the Flow Rate: Reducing the flow rate can enhance separation efficiency, though it will increase the analysis time.[10]

  • Adjusting Temperature: Temperature affects solvent viscosity and analyte retention. Increasing the temperature can sometimes improve peak shape and resolution, but it must be kept stable.[8]

Q3: What are the typical starting conditions for GC analysis of this compound?

A3: For Gas Chromatography (GC), this compound is often analyzed using a non-polar or mid-polar capillary column. A common setup involves:[13]

  • Column: An HP-5-MS (or equivalent DB-5ms) column is frequently used.[13][14] For analyzing acidic compounds like vanillin, an acid-deactivated wax column (like TraceGOLD TG-WaxMS A) can provide a more symmetrical peak shape.[4]

  • Injection: Splitless injection is often preferred for trace analysis to maximize sensitivity, but if the sample is too concentrated, it can cause column overload and poor peak shape. In such cases, a split injection (e.g., 20:1 ratio) is recommended.[14]

  • Carrier Gas: Helium is typically used at a constant flow rate (e.g., 1 mL/min).[13]

  • Temperature Program: A temperature gradient is used to ensure good separation. A typical program might start at a lower temperature (e.g., 110°C), ramp up to an intermediate temperature, and then increase to a final higher temperature to elute all components.[13]

Q4: My this compound peak is tailing in my GC analysis. What could be the cause?

A4: Peak tailing in GC for a polar compound like vanillin can be due to:

  • Active Sites: The injector liner, column, or even contaminants can have active sites that interact with the hydroxyl group of vanillin. Using a deactivated liner and a high-quality, well-conditioned column is crucial.

  • Column Overload: Injecting too much analyte can lead to peak tailing.[14] Diluting the sample or using a split injection can resolve this.

  • Desorption Issues: In headspace analysis, incomplete or slow desorption from the SPME fiber can cause tailing. Optimizing the desorption temperature and time is important.[15]

Troubleshooting Guides

HPLC Peak Shape and Resolution Issues

This guide provides a systematic approach to troubleshooting common chromatographic problems encountered during the HPLC analysis of this compound.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary Silanol Interactions: The phenolic group of vanillin interacts with residual silanols on the column packing.[16]1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to bring the pH to ~3. This protonates the silanols, reducing interaction. 2. Use an End-Capped Column: Select a modern, high-purity, end-capped C18 column to minimize available silanol groups. 3. Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to mask the silanol sites (use with caution as it can affect MS detection).
Column Overload: Injecting too high a concentration of the analyte.Reduce the injection volume or dilute the sample.
Column Contamination/Deterioration: Buildup of matrix components on the column frit or stationary phase.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Column Overload: Exceeding the mass capacity of the column.[8]Dilute the sample or reduce the injection volume.[8]
Incompatible Sample Solvent: Sample is dissolved in a solvent much stronger than the mobile phase.[9]Dissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution Inadequate Separation: Insufficient difference in retention between this compound and co-eluting peaks.[10]1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. 2. Change Column: Try a longer column, a column with smaller particles, or a different stationary phase chemistry.[8] 3. Reduce Flow Rate: Lowering the flow rate often improves resolution.[10]
Broad Peaks: Loss of column efficiency.[10]1. Check for Extra-Column Volume: Ensure tubing is as short and narrow as possible.[7] 2. Column Deterioration: The column may be old or fouled. Replace if necessary.[12] 3. Ensure Temperature Stability: Use a column oven to maintain a consistent temperature.[8]
GC Peak Shape Issues

This guide addresses common issues for the GC analysis of this compound.

ProblemPotential CauseRecommended Solution
Peak Tailing Active Sites: Interaction with active sites in the injector liner or column.1. Use a Deactivated Liner: Ensure the glass liner in the injector is properly deactivated. 2. Condition the Column: Properly condition the column according to the manufacturer's instructions. 3. Use an Acid-Deactivated Column: For polar acidic compounds, a specially deactivated column (e.g., wax-based) can yield better peak shapes.[4]
Column Overload: Injecting too much sample, especially in splitless mode.[14]1. Dilute the Sample: Reduce the concentration of the sample. 2. Use Split Injection: Switch from splitless to a split injection (e.g., 10:1 or 20:1) to reduce the amount of sample reaching the column.[14]
Peak Broadening Suboptimal Flow Rate: Carrier gas flow rate is too high or too low.Optimize the carrier gas flow rate for your column dimensions to achieve the best efficiency.
Incorrect Temperature Program: Ramping the temperature too quickly can lead to broad peaks.Slow down the temperature ramp rate to allow for better separation.
Injector Temperature Too Low: Incomplete or slow vaporization of the sample.Increase the injector temperature to ensure rapid and complete vaporization of vanillin.

Experimental Protocols

Representative HPLC Method for Vanillin

This protocol is a general starting point for the analysis of vanillin and can be adapted for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.5% acetic acid (Solvent A) and methanol with 0.5% acetic acid (Solvent B).[17]

    • Gradient Example: Start at 10-30% B, increase to 80% B over 17 minutes.[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV detector at 280 nm.[18]

  • Temperature: Room temperature (e.g., 24 ± 2 °C).[17]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Representative GC-MS Method for Vanillin

This protocol, based on a headspace SPME method, is suitable for trace analysis of vanillin.

  • Sample Preparation (HS-SPME):

    • Fiber: 50/30 µm DVB/CAR on PDMS.[13]

    • Extraction Temperature: 110 °C.[13]

    • Extraction Time: 55 minutes.[13]

  • GC System:

    • Column: HP-5-MS, 30 m x 0.25 mm id, 0.25 µm film thickness.[13]

    • Carrier Gas: Helium at 1 mL/min.[13]

    • Injector Temperature: 280 °C (for desorption).[13]

    • Oven Program: Hold at 110°C for 0.5 min, ramp at 5°C/min to 130°C, then 2°C/min to 170°C, hold for 1 min, then ramp to final temperature.[13]

  • MS System:

    • Mode: Selected Ion Monitoring (SIM).

    • Ions for this compound: m/z 157.0, 115.0, 158.0.[1]

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Peak Shape Issues start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_system 1. Check System Basics - Leaks? - Stable Pressure? - Correct Mobile Phase? start->check_system check_method 2. Review Method Parameters - pH appropriate for pKa? - Solvent Strength? - Injection Volume? check_system->check_method System OK end_bad Issue Persists check_system->end_bad System Issue Found & Fixed check_column 3. Evaluate Column Health - Age/Usage? - Contamination? check_method->check_column Method OK solution_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_method->solution_ph pH Issue solution_injection Reduce Injection Volume or Dilute Sample check_method->solution_injection Overload Issue solution_flush Flush Column with Strong Solvent check_column->solution_flush Contamination Suspected check_column->end_bad Column OK end_good Peak Shape Improved solution_ph->end_good solution_injection->end_good solution_replace Replace Column solution_flush->solution_replace No Improvement solution_flush->end_good Success solution_replace->end_good

General Troubleshooting Workflow for Peak Shape Issues

Vanillin_Interaction_Pathway Vanillin Interaction on a C18 Column cluster_column Silica Particle Surface c18_phase C18 Stationary Phase (Non-polar) retention_ideal Desired Hydrophobic Retention (Sharp, Symmetrical Peak) c18_phase->retention_ideal silanol Residual Silanol Group (Si-OH, Acidic) retention_secondary Secondary Ionic Interaction (Peak Tailing) silanol->retention_secondary vanillin_neutral Vanillin (Neutral Form) Predominant at Low pH vanillin_neutral->c18_phase Hydrophobic Interaction vanillin_ionized Vanillin (Anionic Form) Present at pH near/above pKa (7.4) vanillin_ionized->silanol Hydrogen Bonding/ Ionic Interaction

Vanillin Interaction on a C18 Column

References

Calibration curve issues with Vanillin-13C6 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Vanillin-13C6 calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of vanillin, where six carbon atoms in the benzene ring are replaced with the heavier carbon-13 isotope.[1][2] It is an ideal internal standard for quantitative analysis of vanillin by mass spectrometry (e.g., GC-MS or LC-MS) because it is chemically identical to the analyte but has a different mass.[2] This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise measurements.

Q2: What are the common analytical techniques for vanillin analysis using this compound?

The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.

Q3: What should I check on the Certificate of Analysis (CoA) for my this compound standard?

When you receive a new lot of this compound, it is crucial to review the Certificate of Analysis (CoA) for the following:

  • Chemical Purity: This indicates the percentage of the material that is this compound. High chemical purity (typically >98%) is desirable.[1]

  • Isotopic Purity: This specifies the percentage of the labeled compound that contains the desired number of heavy isotopes.

  • Concentration of Unlabeled Vanillin: The presence of unlabeled vanillin as an impurity can lead to an overestimation of the analyte in your samples. This should be as low as possible.

  • Storage Conditions: Ensure that you are storing the standard as recommended by the manufacturer to maintain its stability.[1][2]

Troubleshooting Guide

Issue 1: Poor Linearity (r² < 0.995) in the Calibration Curve

Poor linearity is a common issue that can arise from several factors. The following steps can help you troubleshoot and resolve this problem.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Standard Preparation - Verify the concentration of your stock solution. - Ensure accurate serial dilutions. Use calibrated pipettes and perform dilutions carefully. - Prepare fresh calibration standards daily.
Inappropriate Calibration Range - The selected concentration range may not be linear for your instrument. Try narrowing or shifting the range. For example, a typical range for vanillin in vegetable oils is 50 to 5000 µg/kg.[3]
Instrumental Issues - Detector Saturation: If the highest concentration points are deviating from linearity, the detector may be saturated. Dilute the upper-level standards and re-inject. - Ion Source Contamination: A dirty ion source can lead to inconsistent ionization. Clean the ion source according to the manufacturer's instructions.
Matrix Effects - If you are preparing your standards in a solvent but analyzing samples in a complex matrix, matrix effects can cause non-linearity. Prepare matrix-matched calibration standards by spiking a blank matrix with known concentrations of vanillin.
Issue 2: High Variability in Replicate Injections

Inconsistent peak areas for replicate injections of the same standard can lead to poor precision and an unreliable calibration curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Autosampler/Injector Issues - Check for air bubbles in the syringe and sample loop. - Ensure the injection volume is consistent. - Clean the injector port and syringe.
Inconsistent Sample Evaporation - If your samples are in a volatile solvent, evaporation from the vial can change the concentration. Use vial caps with septa to minimize evaporation.
Carryover - Inject a blank solvent after a high-concentration standard to check for carryover. If present, optimize the needle wash method by using a stronger solvent or increasing the wash volume.
Issue 3: Low Signal or No Peak for this compound

A weak or absent signal for the internal standard can make quantification impossible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Mass Spectrometer Settings - Verify that you are monitoring the correct mass-to-charge ratio (m/z) for this compound. For example, in one GC-MS method, the monitored ions for [13C6]-vanillin were m/z 157.0, 115.0, and 158.0.[3] - Optimize the collision energy and other MS/MS parameters for the transition of this compound.
Standard Degradation - Ensure the standard has been stored correctly, protected from light and moisture.[1] Prepare a fresh working solution from the stock.
Sample Preparation Issues - If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), the this compound may be lost during the process. Evaluate the recovery of the internal standard by spiking it into a clean solvent and running it through the extraction procedure.
Issue 4: Matrix Effects Leading to Inaccurate Quantification

Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte and/or internal standard, causing ion suppression or enhancement.[5]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of Matrix Components - Improve Chromatographic Separation: Modify the LC gradient or GC temperature program to better separate vanillin from interfering matrix components. Consider using a different column chemistry. - Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.
Inefficient Sample Cleanup - Use a more effective sample preparation technique to remove matrix interferences. This could involve trying a different SPE sorbent or using a different LLE solvent system.
Assessment of Matrix Effects - To quantify the extent of matrix effects, compare the peak area of this compound in a neat solution to the peak area in a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects.

Experimental Protocols

Protocol 1: Preparation of Vanillin and this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh a known amount of Vanillin and this compound standards.

    • Dissolve each in a Class A volumetric flask using a suitable solvent (e.g., methanol, acetonitrile) to achieve a final concentration of 1 mg/mL.

    • Store the stock solutions at the recommended temperature (e.g., -20°C) in amber vials.[2]

  • Working Standard Preparation:

    • Prepare an intermediate stock solution of Vanillin by diluting the primary stock solution.

    • Create a series of calibration standards by serially diluting the intermediate vanillin stock solution.

    • Spike each calibration standard with a constant concentration of this compound from its stock solution.

Protocol 2: Example GC-MS Method Parameters for Vanillin Analysis

The following is an example of a GC-MS method used for the analysis of vanillin in fragrant vegetable oils.[3]

Parameter Setting
GC System Agilent 7890A
Mass Spectrometer Agilent 5975C
Column HP-5-MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Oven Program 110°C (0.5 min), then 5°C/min to 130°C, then 2°C/min to 170°C (1 min hold), then 10°C/min to 180°C, then 30°C/min to 280°C
Injector Temperature 250°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Monitored Ions (SIM) Vanillin: 150.9, 108.9, 122.8 This compound: 157.0, 115.0, 158.0

Data Presentation

Table 1: Example Calibration Curve Data for Vanillin

This table illustrates a typical calibration curve for vanillin analysis.

Concentration (ng/mL) Vanillin Peak Area This compound Peak Area Peak Area Ratio (Vanillin/Vanillin-13C6)
1015,234148,9870.102
5076,123150,1230.507
100151,987149,5671.016
250378,987150,3452.521
500756,123149,8765.045
10001,502,345150,01210.015

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Vanillin & this compound) Cal_Standards Prepare Calibration Standards (Spike with this compound) Stock->Cal_Standards Analysis LC-MS/MS or GC-MS Analysis Cal_Standards->Analysis Sample_Prep Sample Preparation (Extraction, Cleanup) Sample_Prep->Analysis Integration Peak Integration Analysis->Integration Cal_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Integration->Cal_Curve Quant Quantify Vanillin in Samples Cal_Curve->Quant troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions Start Poor Linearity in Calibration Curve (r² < 0.995) Prep Standard Preparation Error? Start->Prep Range Inappropriate Calibration Range? Start->Range Instrument Instrumental Issues? Start->Instrument Matrix Matrix Effects? Start->Matrix Sol_Prep Prepare Fresh Standards Accurately Prep->Sol_Prep Sol_Range Adjust Concentration Range Range->Sol_Range Sol_Instrument Check for Detector Saturation Clean Ion Source Instrument->Sol_Instrument Sol_Matrix Use Matrix-Matched Standards Matrix->Sol_Matrix

References

Troubleshooting low recovery of Vanillin-13C6 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Vanillin-13C6 during extraction procedures.

Troubleshooting Low Recovery of this compound

Low recovery of this compound during extraction can be attributed to several factors, ranging from the extraction method itself to the stability of the compound. This guide provides a systematic approach to identifying and resolving common issues.

Visual Troubleshooting Guide

The following workflow provides a step-by-step process to diagnose and address low recovery issues.

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Extraction Methodology

Q1: What are the most common reasons for low recovery of this compound during liquid-liquid extraction (LLE)?

A1: Low recovery during LLE can stem from several factors:

  • Incorrect pH: Vanillin is a phenolic compound and its solubility is highly pH-dependent. For extraction into an organic solvent, the aqueous phase should be acidified to a pH below the pKa of vanillin (~7.4) to ensure it is in its neutral, more organic-soluble form. Conversely, to extract vanillin into an aqueous phase from an organic solvent, the aqueous phase should be basic (pH > 8) to form the water-soluble vanillate anion.[1][2][3] An incorrect pH during extraction is a common cause of poor partitioning and subsequent low recovery.[4]

  • Inappropriate Solvent Choice: The selection of an appropriate organic solvent is crucial. The solvent should be immiscible with the aqueous phase and have a high affinity for vanillin. Dichloromethane and ethyl acetate are commonly used.

  • Insufficient Mixing/Shaking: Inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning of this compound into the organic layer.[5]

  • Emulsion Formation: The formation of an emulsion at the interface of the two layers can trap the analyte, leading to poor recovery.[5]

  • Insufficient Number of Extractions: A single extraction is often insufficient to recover all the analyte. Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[5]

Q2: I'm observing low recovery with Solid-Phase Extraction (SPE). What should I check?

A2: For low recovery in SPE, consider the following:

  • Incorrect Sorbent: The choice of sorbent is critical. For vanillin, a reversed-phase sorbent (e.g., C18) is typically used.

  • Improper Conditioning/Equilibration: The sorbent must be properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water) before loading the sample. Failure to do so can result in poor retention of the analyte.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound completely from the sorbent. A stronger organic solvent or a mixture of solvents may be required.

  • Flow Rate: A flow rate that is too fast during sample loading can lead to incomplete retention. Conversely, a flow rate that is too slow during elution might lead to band broadening and the need for larger elution volumes.

Q3: Is isotopic fractionation a concern for this compound during extraction?

A3: Isotopic fractionation, where the ratio of isotopes changes during a process, can be a concern in certain analytical procedures. However, for the extraction of vanillin, it has been noted that if the recovery yield is high (above 90%), any isotopic fractionation of 13C is generally considered negligible within the uncertainties of the measurement.[6] Therefore, optimizing your extraction protocol to achieve high recovery is the best way to minimize this potential issue.

Compound Stability

Q4: How stable is this compound during extraction?

A4: The stability of this compound is expected to be very similar to that of unlabeled vanillin. Vanillin is relatively stable under a range of conditions. Studies have shown that vanillin is stable in water at temperatures up to 250°C for at least 60 minutes.[7] However, prolonged exposure to high temperatures (e.g., 150°C for 24 hours) can lead to some thermal decomposition.

Q5: Can the pH of my solution affect the stability of this compound?

A5: Yes, pH can influence the stability of vanillin. While vanillin is generally stable, extreme pH conditions, especially when combined with high temperatures, could potentially lead to degradation over extended periods. It is important to control the pH primarily for optimizing extraction efficiency, as vanillin's solubility is highly pH-dependent.[4][8] For typical extraction procedures, the exposure time to different pH values is usually short enough to not cause significant degradation.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Solution

This protocol is a general guideline and may require optimization based on the specific sample matrix.

1. Sample Preparation:

  • Ensure your aqueous sample containing this compound is at room temperature.
  • Acidify the aqueous solution to a pH of approximately 2-3 using a suitable acid (e.g., 1M HCl). This converts the vanillate to its protonated, organic-soluble form.

2. Extraction:

  • Transfer the acidified aqueous sample to a separatory funnel.
  • Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). A common starting ratio is 1:1 (v/v) of aqueous to organic phase.
  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.[5]
  • Allow the layers to separate completely.

3. Collection of Organic Phase:

  • Carefully drain the lower organic layer (if using a denser solvent like dichloromethane) or the upper organic layer (if using a less dense solvent like ethyl acetate).
  • Repeat the extraction process at least two more times with fresh portions of the organic solvent to maximize recovery.[5]
  • Combine all the organic extracts.

4. Washing and Drying:

  • (Optional) Wash the combined organic extracts with a small volume of brine (saturated NaCl solution) to remove any residual water.
  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
  • Filter or decant the dried organic extract to remove the drying agent.

5. Solvent Evaporation:

  • Evaporate the solvent from the organic extract using a rotary evaporator or a gentle stream of nitrogen to obtain the extracted this compound.

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound

This protocol is a general guideline for using a reversed-phase SPE cartridge (e.g., C18).

1. Cartridge Conditioning:

  • Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol) through the SPE cartridge.[9]
  • Do not allow the cartridge to go dry.

2. Cartridge Equilibration:

  • Pass 1-2 cartridge volumes of deionized water or a buffer with a pH similar to your sample through the cartridge.[9]
  • Ensure the sorbent bed does not dry out before sample loading.

3. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. If the sample is in an organic solvent, it may need to be diluted with water to ensure retention.[9]

4. Washing:

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any unretained impurities. This step is crucial for obtaining a clean extract.

5. Elution:

  • Elute the retained this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[10] Collect the eluate.
  • A second elution with fresh solvent can be performed to ensure complete recovery.

6. Post-Elution:

  • The collected eluate can be directly analyzed or the solvent can be evaporated and the residue reconstituted in a suitable solvent for analysis.

Data Presentation

Table 1: Factors Influencing Vanillin Extraction Recovery
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Key Considerations
pH Critical for partitioning. Acidic for extraction into organic, basic for extraction into aqueous.[1][2][3]Affects retention on some sorbents.Vanillin pKa is ~7.4.[11]
Solvent/Sorbent Dichloromethane, ethyl acetate are common.Reversed-phase (e.g., C18) is typical.Choice depends on sample matrix and desired purity.
Temperature Typically performed at room temperature. Elevated temperatures can affect solvent properties.Generally performed at room temperature.Vanillin is stable at moderate temperatures.[7]
Recovery Rate Can be >90% with optimization.[6]Can be >95% with optimization.[11][12]Recovery is method and matrix dependent.

Logical Diagram for Method Selection

MethodSelection Start Need to Extract this compound Matrix What is the Sample Matrix? Start->Matrix Aqueous Simple Aqueous Solution Matrix->Aqueous Simple Complex Complex Matrix (e.g., food, biological fluid) Matrix->Complex Complex LLE Liquid-Liquid Extraction (LLE) Aqueous->LLE SPE Solid-Phase Extraction (SPE) Complex->SPE HighPurity High Purity Required? LLE->HighPurity SPE->HighPurity YesPurity Yes HighPurity->YesPurity Yes NoPurity No HighPurity->NoPurity No YesPurity->SPE SPE often provides cleaner extracts

Caption: Decision tree for selecting an appropriate extraction method.

References

Technical Support Center: Minimizing Ion Suppression of Vanillin-¹³C₆ in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Vanillin-¹³C₆. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Vanillin-¹³C₆ analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, Vanillin-¹³C₆, in the ESI source. This occurs when co-eluting compounds from the sample matrix compete for ionization, leading to a decreased signal intensity.[1] For Vanillin-¹³C₆, which is often used as an internal standard for the accurate quantification of vanillin, significant ion suppression can compromise the sensitivity and accuracy of the analytical method.[2]

Q2: What are the common causes of ion suppression for Vanillin-¹³C₆?

A2: Ion suppression for Vanillin-¹³C₆ is primarily caused by endogenous or exogenous components in the sample matrix that co-elute with the analyte. Common sources of interference include:

  • Complex Food Matrices: When analyzing vanillin in products like infant formula, dairy products, or baked goods, matrix components such as fats, proteins, and sugars can cause significant ion suppression.[3][4]

  • Non-volatile Salts: High concentrations of non-volatile salts from buffers used in sample preparation can interfere with the ESI process.[5]

  • Other Flavoring Agents: In complex flavor formulations, other components may co-elute and interfere with the ionization of Vanillin-¹³C₆.

Q3: How can I determine if my Vanillin-¹³C₆ signal is being suppressed?

A3: A common method to assess ion suppression is the post-extraction spike experiment. This involves comparing the signal response of Vanillin-¹³C₆ in a clean solvent to the response of a post-extraction spiked blank matrix sample. A lower signal in the matrix sample indicates ion suppression.

Troubleshooting Guides

Issue: Low or inconsistent signal intensity for Vanillin-¹³C₆

This is a common indicator of significant ion suppression. Follow these steps to troubleshoot and mitigate the issue.

Step 1: Optimize Sample Preparation

Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components.[1]

Recommended Sample Preparation Techniques for Vanillin-¹³C₆

Technique Description Advantages Considerations
Liquid-Liquid Extraction (LLE) LLE separates compounds based on their relative solubilities in two different immiscible liquids. For vanillin analysis in dairy products, a method using acetonitrile for extraction followed by n-hexane as a cleaning sorbent has been shown to be effective.[4][6]Simple, cost-effective, and can provide clean extracts.Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) SPE uses a solid sorbent to selectively adsorb the analyte or interferences. This can provide a more thorough cleanup than LLE.High recovery and cleaner extracts compared to protein precipitation.Method development can be more complex and costly.
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins from the sample.Quick and easy to perform.Often results in significant ion suppression due to remaining phospholipids and other matrix components.

Experimental Protocol: Liquid-Liquid Extraction for Vanillin in Dairy Products

This protocol is adapted from a validated method for the determination of vanillin in milk and dairy products.[4][6]

  • Sample Preparation: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of Vanillin-¹³C₆ internal standard solution.

  • Extraction: Add 10 mL of acetonitrile to the tube. Vortex for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant (the acetonitrile layer) to a clean tube.

  • Cleaning: Add 5 mL of n-hexane to the supernatant, vortex for 30 seconds, and centrifuge at 8000 rpm for 5 minutes.

  • Final Extract: Carefully collect the lower acetonitrile layer for LC-MS analysis.

Step 2: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation of Vanillin-¹³C₆ from interfering matrix components.

Chromatographic Optimization Strategies

Parameter Recommendation Rationale
Column Chemistry Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix interferences.Different stationary phases provide different retention mechanisms, which can help resolve co-eluting peaks.
Gradient Profile Adjust the gradient slope. A shallower gradient can improve the resolution between Vanillin-¹³C₆ and interfering compounds.Better separation reduces the competition for ionization in the ESI source.
Flow Rate Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of ion suppression.Lower flow rates can lead to more complete desolvation and more efficient ionization.

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Low/Inconsistent Vanillin-¹³C₆ Signal sample_prep Optimize Sample Preparation start->sample_prep Start Here chromatography Optimize Chromatography sample_prep->chromatography If suppression persists end_success Signal Improved sample_prep->end_success Success ms_params Adjust MS Parameters chromatography->ms_params If suppression persists chromatography->end_success Success ms_params->end_success Success end_fail Issue Persists (Consult Specialist) ms_params->end_fail No Improvement

Caption: A logical workflow for troubleshooting ion suppression of Vanillin-¹³C₆.

Step 3: Adjust Mass Spectrometer Parameters

While less impactful than sample preparation and chromatography, optimizing MS source parameters can provide some improvement.

MS Parameter Optimization

Parameter Recommendation Rationale
Ionization Source ESI is commonly used for vanillin. If severe suppression is observed, and sensitivity allows, testing Atmospheric Pressure Chemical Ionization (APCI) could be an option as it is often less susceptible to matrix effects.[7]APCI and ESI have different ionization mechanisms; APCI may be less affected by non-volatile matrix components.
Source Parameters Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).Proper optimization ensures efficient desolvation and ionization of Vanillin-¹³C₆, which can help to mitigate the effects of competing ions.

Logical Relationship of Ion Suppression Mitigation Strategies

MitigationStrategies ion_suppression Ion Suppression of Vanillin-¹³C₆ sample_prep Sample Preparation (LLE, SPE) ion_suppression->sample_prep chromatography Chromatographic Separation ion_suppression->chromatography ms_optimization MS Parameter Optimization ion_suppression->ms_optimization clean_sample Cleaner Sample sample_prep->clean_sample resolved_peaks Resolved Peaks chromatography->resolved_peaks efficient_ionization Efficient Ionization ms_optimization->efficient_ionization minimized_suppression Minimized Ion Suppression clean_sample->minimized_suppression resolved_peaks->minimized_suppression efficient_ionization->minimized_suppression

Caption: Key strategies to mitigate ion suppression for Vanillin-¹³C₆ analysis.

Physicochemical Properties of Vanillin

Understanding the properties of vanillin is crucial for method development. Vanillin has a pKa of approximately 7.4.[8][9]

PropertyValue
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol
pKa ~7.4
Water Solubility 10 g/L (25 °C)[8]
Melting Point 81-83 °C
Boiling Point 285 °C

References

Technical Support Center: Addressing Vanillin-13C6 Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Vanillin-13C6 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of vanillin, where six carbon atoms on the benzene ring are replaced with the carbon-13 isotope. Its primary application is as an internal standard in quantitative analyses using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)[1][2]. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte helps to correct for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results[3][4].

Q2: My this compound internal standard response is decreasing over time in my sample queue. What are the potential causes?

A decreasing response of this compound over time suggests degradation in the prepared solution. Several factors can contribute to this instability:

  • Solvent Composition: The choice of solvent and the presence of water can significantly impact stability.

  • Temperature: Elevated temperatures, including those in an autosampler, can accelerate degradation.

  • pH: The pH of the solution, especially in aqueous-organic mixtures, can affect the stability of phenolic aldehydes like vanillin.

  • Light Exposure: Vanillin is known to be sensitive to light, which can induce photodegradation[5][6].

  • Presence of Reactive Species: Contaminants in the sample matrix or solvents, such as primary amines, can react with the aldehyde group of vanillin.

Q3: What are the common degradation products of this compound?

This compound is susceptible to several degradation pathways, leading to the formation of various products:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming Vanillic acid-13C6. This is a common degradation pathway for phenolic aldehydes[7][8].

  • Dimerization: Under certain conditions, particularly upon exposure to light, vanillin can undergo dimerization to form 6,6'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxaldehyde-13C12[5][9].

  • Schiff Base Formation: The aldehyde group of this compound can react with primary amines present in the sample matrix (e.g., from biological samples) or as contaminants to form Schiff bases[10][11][12].

  • Photodegradation Products: Exposure to UV-A light can lead to the formation of various photoproducts, especially in the presence of photosensitizers[5][13].

Q4: How should I prepare and store this compound stock solutions to ensure stability?

To maximize the stability of your this compound stock solutions, follow these best practices:

  • Solvent Selection: Use high-purity, HPLC or MS-grade solvents. For long-term storage, anhydrous solvents are preferable. Dimethyl sulfoxide (DMSO) and methanol are common choices. Be aware that moisture-absorbing DMSO can reduce solubility over time[14].

  • Storage Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to minimize degradation[14].

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil to prevent photodegradation[5].

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Aliquotting: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles and to minimize the introduction of contaminants.

Troubleshooting Guides

Guide 1: Investigating Decreasing Internal Standard Response

If you observe a consistent decrease in the this compound signal during an analytical run, follow this troubleshooting workflow:

dot

A Start: Decreasing IS Response Observed B Prepare Fresh IS Solution & Re-inject A->B C Issue Persists? B->C D Investigate Autosampler Conditions C->D Yes M Problem Likely with Old Solution (Degradation) C->M No E Elevated Temperature? D->E F Lower Autosampler Temperature E->F Yes G Investigate Matrix Effects E->G No L Issue Resolved F->L H Spike IS into Blank Matrix vs. Neat Solution G->H I Signal Lower in Matrix? H->I J Matrix-Induced Degradation Likely I->J Yes O Check for Light Exposure I->O No K Optimize Sample Preparation (e.g., pH, extraction) J->K K->L N Review Solution Preparation & Storage M->N N->L P Store in Amber Vials O->P P->L

Caption: Troubleshooting workflow for decreasing this compound response.

Guide 2: Identifying Potential Degradation Products

If you suspect degradation, you can use your LC-MS system to search for potential degradation products.

dot

cluster_0 This compound Degradation Pathways cluster_1 Expected Products Vanillin This compound (m/z expected) Oxidation Oxidation (+16 Da) Vanillin->Oxidation Dimerization Dimerization (2 x mass - 2 Da) Vanillin->Dimerization SchiffBase Schiff Base Formation (+ R-NH2 - H2O) Vanillin->SchiffBase Photodegradation Photodegradation Vanillin->Photodegradation VanillicAcid Vanillic Acid-13C6 Oxidation->VanillicAcid Dimer Dimer-13C12 Dimerization->Dimer Schiff Schiff Base SchiffBase->Schiff Photo Various Photoproducts Photodegradation->Photo

Caption: Potential degradation pathways of this compound.

Data Summary

Table 1: Recommended Storage Conditions for this compound Solutions
SolventTemperatureDurationRecommendation
DMSO-80°C1 yearAliquot to avoid freeze-thaw cycles. Use fresh, anhydrous DMSO[14].
DMSO-20°C1 monthFor shorter-term storage[14].
Methanol-20°CUp to 6 monthsProtect from light.
Acetonitrile-20°CUp to 3 monthsMonitor for degradation, especially if water is present.
Table 2: Stability of Vanillin in Methanol at Various Temperatures over 24 Hours
Temperature (°C)Approximate % Vanillin Remaining
0~100%
10~100%
20~98%
30~95%
40~90%
50~85%
60~78%

Data extrapolated from graphical representation in reference[15].

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound Working Solution

Objective: To evaluate the stability of this compound in the analytical solvent under autosampler conditions.

Methodology:

  • Preparation: Prepare a working solution of this compound at the concentration used in your assay.

  • Initial Analysis: Immediately after preparation (T=0), inject the solution in triplicate and record the peak area.

  • Incubation: Place the vial in the autosampler set to the temperature of a typical analytical run.

  • Time-Point Analysis: Inject the solution in triplicate at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Data Analysis: Calculate the mean peak area at each time point. Compare the mean peak areas at each time point to the mean peak area at T=0. A decrease of more than 15% may indicate instability.

Protocol 2: Assessing Matrix-Induced Degradation of this compound

Objective: To determine if components of the sample matrix contribute to the degradation of this compound.

Methodology:

  • Sample Preparation:

    • Set A (Matrix): Spike a known amount of this compound into a blank matrix sample.

    • Set B (Neat Solution): Spike the same amount of this compound into the analytical solvent.

  • Incubation: Incubate both sets of samples at room temperature (or the temperature at which sample processing occurs) for a defined period (e.g., 4 hours).

  • Extraction: Process both sets of samples using your established extraction protocol.

  • Analysis: Analyze the extracted samples by LC-MS.

  • Comparison: Compare the peak area of this compound in the matrix samples (Set A) to that in the neat solution samples (Set B). A significantly lower peak area in the matrix samples suggests matrix-induced degradation.

Signaling Pathways and Logical Relationships

Diagram: Troubleshooting Logic for this compound Instability

This diagram outlines the logical steps to diagnose the root cause of this compound instability.

dot

A Start: Inconsistent IS Signal B Check for Obvious Errors (e.g., incorrect concentration, pipetting error) A->B C Errors Found? B->C D Correct Errors and Re-analyze C->D Yes E Perform Short-Term Stability Test (Protocol 1) C->E No M Problem Solved D->M F Significant Decrease in Signal? E->F G Instability in Solution Confirmed F->G Yes N Issue Likely with LC-MS System F->N No H Review Storage Conditions (Temperature, Light, Solvent) G->H I Perform Matrix Stability Test (Protocol 2) H->I J Signal Lower in Matrix? I->J K Matrix-Induced Degradation J->K Yes J->N No L Optimize Sample Prep (e.g., pH adjustment, derivatization) K->L L->M O Check for System Suitability Issues N->O O->M

Caption: Diagnostic workflow for this compound instability.

References

Technical Support Center: Optimizing Quenching Protocols in Metabolic Labeling with Vanillin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Vanillin-13C6 in metabolic labeling experiments.

Troubleshooting Guide

Issue 1: Low or No Incorporation of 13C from this compound into Downstream Metabolites

Potential Causes and Solutions

Potential CauseRecommended Action
Cellular Uptake Issues - Verify the expression of appropriate transporters for aromatic compounds in your cell line. - Optimize the concentration of this compound; high concentrations may be toxic, while low concentrations may not be sufficient for detection. - Increase the incubation time to allow for sufficient uptake and metabolism.
Metabolic Pathway Inactivity - Confirm that the metabolic pathways utilizing vanillin or its derivatives are active in your experimental model. - Consult literature to understand the expected metabolic fate of vanillin in your specific cell type or organism.
Tracer Instability - Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh solutions for each experiment.
Suboptimal Quenching - Inefficient quenching can lead to the loss of labeled metabolites. Refer to the quenching protocols below and ensure rapid and complete metabolic arrest.
Issue 2: High Variability in Metabolite Levels Between Replicates

Potential Causes and Solutions

Potential CauseRecommended Action
Inconsistent Quenching - Standardize the quenching procedure meticulously. Ensure the time from sample collection to quenching is minimal and consistent for all samples.[1] - Use a consistent volume of quenching solution and maintain the recommended low temperature throughout the process.
Metabolite Leakage - The chosen quenching solvent may be causing cell membrane disruption and leakage of intracellular metabolites.[2] - Evaluate alternative quenching solutions or methods, such as fast filtration prior to quenching, to minimize leakage.
Incomplete Metabolite Extraction - Optimize the extraction protocol to ensure complete lysis of cells and solubilization of all metabolites. - Consider multiple extraction steps to maximize yield.
Issue 3: Suspected Degradation of this compound or Labeled Metabolites

Potential Causes and Solutions

Potential CauseRecommended Action
Instability in Quenching Solution - While aromatic aldehydes like vanillin are generally stable, their stability in specific quenching solutions at very low temperatures for extended periods should be considered. - Minimize the time samples are kept in the quenching solution before extraction.
Freeze-Thaw Cycles - Avoid repeated freeze-thaw cycles of both the tracer stock and the extracted samples, as this can lead to degradation of labile compounds.
Sample Processing Conditions - Process samples on ice or at 4°C whenever possible to minimize enzymatic activity and chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for metabolic labeling experiments?

A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment ranging from 10 µM to 100 µM. Monitor both the incorporation of the 13C label and potential cytotoxicity at different concentrations.

Q2: Which quenching solution is best for experiments with this compound?

A2: The ideal quenching solution rapidly arrests metabolism while preserving cell integrity to prevent metabolite leakage.[3] For aromatic compounds like vanillin, cold solvent quenching is a common approach.

  • Cold Methanol (80% in water at -40°C to -80°C): This is a widely used quenching solution that is effective at precipitating proteins and arresting enzymatic activity.[2] However, it can cause some metabolite leakage.

  • Cold Acetonitrile (80% in water at -20°C): Acetonitrile is another effective quenching solvent that can sometimes result in less metabolite leakage compared to methanol.

  • Fast Filtration followed by Cold Solvent Quenching: This method involves rapidly filtering the cell culture to remove the extracellular medium before quenching the cells on the filter with a cold solvent. This can minimize leakage and remove extracellular contaminants.[3]

We recommend starting with 80% cold methanol and assessing for metabolite leakage. If leakage is a concern, consider trying cold acetonitrile or implementing a fast filtration step.

Q3: How can I assess metabolite leakage during my quenching protocol?

A3: To assess leakage, you can analyze the quenching supernatant (the extracellular medium after quenching) for the presence of intracellular metabolites. A high concentration of normally intracellular compounds in the supernatant indicates significant leakage. You can compare the metabolite profile of the supernatant to that of the cell lysate.

Q4: What is the optimal temperature for quenching?

A4: Quenching should be performed at sub-zero temperatures to ensure rapid and complete inactivation of enzymes. For methanol-based solutions, temperatures between -40°C and -80°C are commonly used.[2] For acetonitrile solutions, -20°C is often sufficient. It is crucial to pre-chill the quenching solution to the desired temperature before use.

Q5: How long should the quenching step be?

A5: The quenching itself should be as rapid as possible to capture an accurate snapshot of the metabolic state. The incubation in the quenching solution should be minimized. After the initial quenching, proceed to metabolite extraction as quickly as possible.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound
  • Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.

  • Labeling: Remove the growth medium and replace it with a pre-warmed medium containing the optimized concentration of this compound.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours).

  • Quenching:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer.

  • Cell Lysis and Metabolite Extraction:

    • Incubate the plate at -80°C for 15 minutes to ensure complete inactivation and cell lysis.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Fast Filtration for Suspension Cells
  • Labeling: Grow suspension cells in a medium containing this compound for the desired duration.

  • Filtration Setup: Assemble a vacuum filtration unit with a suitable filter membrane (e.g., 0.45 µm pore size).

  • Quenching:

    • Rapidly filter a known volume of the cell suspension.

    • Immediately wash the cells on the filter with a small volume of ice-cold PBS.

    • Quickly transfer the filter with the cells into a tube containing ice-cold 80% methanol (-80°C).

  • Metabolite Extraction:

    • Vortex the tube vigorously to dislodge the cells and extract the metabolites.

    • Proceed with the centrifugation steps as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Quenching Methods
Quenching MethodAdvantagesDisadvantagesSuitability for this compound
Cold 80% Methanol - Effective enzyme inactivation. - Good protein precipitation.- Can cause metabolite leakage.Recommended as a starting point.
Cold 80% Acetonitrile - May cause less leakage than methanol.- Less effective at precipitating some proteins.A good alternative if methanol causes significant leakage.
Fast Filtration + Cold Solvent - Minimizes metabolite leakage. - Removes extracellular contaminants.- Technically more demanding. - May not be suitable for all cell types.The gold standard for minimizing leakage and obtaining clean intracellular metabolite profiles.
Liquid Nitrogen Plunging - Extremely rapid freezing.- Can cause cell fracture and significant leakage if not performed correctly. - Difficult to handle.Not generally recommended for initial trials due to technical challenges.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_quenching Quenching cluster_extraction Extraction cell_seeding Cell Seeding add_tracer Add Labeling Medium cell_seeding->add_tracer tracer_prep Prepare this compound Labeling Medium tracer_prep->add_tracer incubation Incubate add_tracer->incubation wash Wash with Ice-Cold PBS incubation->wash quench Add Cold Quenching Solution wash->quench lyse Cell Lysis quench->lyse centrifuge Centrifuge lyse->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Caption: Experimental workflow for metabolic labeling with this compound.

quenching_decision_tree start Start: Choose a Quenching Protocol q1 Is metabolite leakage a major concern? start->q1 fast_filtration Use Fast Filtration + Cold Solvent q1->fast_filtration Yes cold_solvent Start with Cold 80% Methanol q1->cold_solvent No optimize Optimize Protocol: - Temperature - Time fast_filtration->optimize q2 Is leakage still an issue? cold_solvent->q2 try_acetonitrile Try Cold 80% Acetonitrile q2->try_acetonitrile Yes q2->optimize No try_acetonitrile->optimize

Caption: Decision tree for selecting a quenching protocol.

References

Validation & Comparative

A Head-to-Head Comparison: Vanillin-13C6 vs. Deuterated Vanillin Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For researchers, scientists, and drug development professionals working with vanillin, a widely used flavoring agent and pharmaceutical intermediate, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison of two common types of isotopically labeled vanillin standards: Vanillin-13C6 and deuterated vanillin.

This comparison delves into their performance, supported by experimental data, to assist in selecting the optimal standard for specific analytical needs. The primary advantage of using a stable isotope-labeled internal standard is its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps.

Performance Comparison: The Isotopic Advantage

The fundamental difference between this compound and deuterated vanillin lies in the isotopes used for labeling. This compound is enriched with the stable carbon-13 isotope, while deuterated vanillin incorporates deuterium (a heavy isotope of hydrogen). This seemingly subtle difference can have significant implications for analytical performance.

This compound is widely considered the superior choice for an internal standard in most mass spectrometry applications.[1][2] The carbon-13 label is chemically stable and does not participate in exchange reactions.[2] Crucially, the mass difference between 13C and 12C is small enough that it does not typically cause a chromatographic shift, meaning this compound co-elutes with the unlabeled vanillin analyte.[3] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate correction and quantification.[1]

Deuterated vanillin , while often more readily available and less expensive, presents several potential challenges.[1][4] Deuterium atoms, particularly when attached to heteroatoms or activated carbon atoms, can be prone to back-exchange with hydrogen atoms in the surrounding solvent or matrix.[1] This can lead to a loss of the isotopic label and compromise the accuracy of quantification. Furthermore, the significant mass difference between deuterium and hydrogen can sometimes lead to a chromatographic separation of the deuterated standard from the native analyte.[1] This separation can result in the analyte and the internal standard being subjected to different matrix effects, reducing the effectiveness of the internal standard in correcting for these variations.[1] There is also a risk of interference from naturally occurring isotopes of the analyte, which can impact the accuracy of the measurement, especially when using standards with a low degree of deuteration.[5]

Quantitative Data Summary

The following table summarizes the performance metrics of a validated analytical method for vanillin quantification using this compound as an internal standard. Unfortunately, a directly comparable, comprehensive dataset for a method using a deuterated vanillin standard was not available in the reviewed literature. The provided data for this compound is derived from a headspace solid-phase microextraction coupled with gas chromatography/mass spectrometry (HS–SPME–GC/MS) method.

Performance MetricThis compound Internal StandardDeuterated Vanillin Internal Standard
Linearity (r²) ≥ 0.9999Data not available in a comparable format
Limit of Detection (LOD) 20.0 µg/kgData not available in a comparable format
Limit of Quantification (LOQ) 50.0 µg/kgData not available in a comparable format
Intra-day Precision (RSD) < 6.4%Data not available in a comparable format
Inter-day Precision (RSD) < 7.5%Data not available in a comparable format
Recovery 89% to 101%Data not available in a comparable format

Experimental Protocols

Key Experiment: Quantification of Vanillin in Fragrant Vegetable Oils using this compound Internal Standard and HS-SPME-GC/MS

1. Standard and Sample Preparation:

  • A stock solution of vanillin (1.00 x 10^6 µg/kg) was prepared by dissolving 10.0 mg of vanillin in 10 g of caprylic capric triglyceride (ODO).

  • A stock solution of the internal standard, [13C6]-vanillin, was prepared using the same procedure.

  • Calibration curves were constructed by plotting the peak area ratios of vanillin to [13C6]-vanillin against a series of gradient concentrations of vanillin, with the internal standard concentration held constant at 500 µg/kg.

2. HS-SPME Procedure:

  • The sample was placed in a headspace vial.

  • The vial was incubated at 110 °C for 55 minutes.

  • A solid-phase microextraction fiber was exposed to the headspace to adsorb the volatile compounds.

3. GC/MS Analysis:

  • The adsorbed compounds were thermally desorbed from the SPME fiber in the GC inlet.

  • Gas Chromatograph (GC):

    • Column: HP-5-MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Temperature Program: Initial temperature of 110°C for 0.5 min, ramped to 130°C at 5°C/min, then to 170°C at 2°C/min and held for 1 min, then to 180°C at 10°C/min, and finally to 280°C at 30°C/min, with a post-run at 290°C for 1 min.

  • Mass Spectrometer (MS):

    • Ions selected for monitoring:

      • Vanillin: m/z 150.9, 108.9, and 122.8

      • [13C6]-vanillin: m/z 157.0, 115.0, and 158.0

Visualizing the Workflow

The following diagrams illustrate the general workflow for using a stable isotope-labeled internal standard in a quantitative analysis and the logical relationship in choosing between this compound and deuterated vanillin.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard (this compound or Deuterated Vanillin) Sample->Spike Extraction Extraction of Analytes Spike->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS Mass Spectrometric Detection Chromatography->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Internal Standard Selection cluster_options Available Standards cluster_considerations Key Considerations cluster_outcomes Performance Characteristics Start Need for Vanillin Internal Standard Vanillin13C6 This compound Start->Vanillin13C6 DeuteratedVanillin Deuterated Vanillin Start->DeuteratedVanillin Accuracy High Accuracy & Precision Vanillin13C6->Accuracy Cost Cost-Effectiveness DeuteratedVanillin->Cost Superior Superior Performance: - Co-elution - No isotope exchange - Better matrix effect correction Accuracy->Superior PotentialIssues Potential Issues: - Chromatographic shift - Isotope exchange - Isotopic interference Cost->PotentialIssues Complexity Matrix Complexity Complexity->Accuracy Complexity->Cost

Caption: Decision-making process for selecting a vanillin internal standard.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and reliability in vanillin quantification, this compound emerges as the superior internal standard. Its chemical stability and co-elution with the native analyte provide more robust compensation for matrix effects and other analytical variabilities.[1][2] While deuterated vanillin may offer a more cost-effective option, it comes with potential drawbacks such as isotopic instability and chromatographic separation, which can compromise data integrity. The choice between these two standards will ultimately depend on the specific requirements of the assay, including the complexity of the sample matrix, the desired level of accuracy, and budgetary considerations. For critical applications where data quality is non-negotiable, the investment in this compound is well-justified.

References

A Comparative Guide to the Accuracy and Precision of Vanillin-13C6 in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in quantitative assays. This guide provides an objective comparison of Vanillin-13C6's performance against other quantification strategies, supported by experimental data. This compound, as a stable isotope-labeled internal standard, is increasingly recognized as the gold standard for the precise quantification of vanillin, a widely used flavoring agent and a molecule of interest in various biological studies.

The primary advantage of using a stable isotope-labeled internal standard lies in the principles of isotope dilution analysis (IDA). This compound is chemically identical to vanillin, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its six additional neutrons make it distinguishable by mass spectrometry. This co-elution and similar behavior allow for the correction of matrix effects and variations in sample workup, leading to superior accuracy and precision compared to methods relying on external standards or non-isotopic internal standards.

Performance in Quantitative Assays: A Data-Driven Comparison

The use of this compound in a stable isotope dilution assay (SIDA) coupled with headspace solid-phase microextraction and gas chromatography/mass spectrometry (HS–SPME–GC/MS) demonstrates excellent analytical performance for the quantification of vanillin in complex matrices.[1]

Below is a summary of the validation parameters from a study quantifying vanillin in fragrant vegetable oils, highlighting the method's accuracy and precision.

Validation Parameter Performance Metric Result
Linearity Correlation Coefficient (r²)≥ 0.9999
Concentration Range50 to 5000 µg kg⁻¹
Sensitivity Limit of Detection (LOD)20.0 µg kg⁻¹
Limit of Quantitation (LOQ)50.0 µg kg⁻¹
Accuracy Recovery89% to 101%
Precision Intra-day and Inter-day Precision (RSD)< 7.46%

Table 1: Summary of quantitative data for the analysis of vanillin using this compound as an internal standard. Data sourced from a study on fragrant vegetable oils.[1]

The high correlation coefficient indicates excellent linearity across a wide concentration range.[1] The low limit of detection and quantification demonstrate the method's sensitivity. Furthermore, the recovery values, falling within the 89% to 101% range, signify a high degree of accuracy, meaning the measured values are very close to the true values.[1] The precision, with a relative standard deviation of less than 7.46% for both intra-day and inter-day analyses, underscores the excellent reproducibility of the method.[1]

Conceptual Framework: Isotope Dilution Analysis

The diagram below illustrates the principle of Stable Isotope Dilution Analysis (SIDA), which forms the basis for the enhanced accuracy and precision when using this compound.

G cluster_0 Sample Preparation & Analysis cluster_1 The Constant Ratio Principle A Sample with unknown amount of Analyte (A) B Known amount of Internal Standard (IS = this compound) added A->B Spiking C Extraction, Cleanup, Derivatization (Potential for Analyte Loss) B->C D Mass Spectrometry Analysis (Measurement of A and IS) C->D E Quantification based on constant A/IS Ratio D->E Ratio1 Initial Ratio: [A] / [IS] Loss Loss affects A and IS proportionally Equals = Ratio2 Final Ratio: [A] / [IS]

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Experimental Protocol: Quantification of Vanillin

The following is a detailed methodology for the quantification of vanillin using this compound as an internal standard with HS-SPME-GC/MS, adapted from a validated study.[1]

1. Preparation of Standard and Stock Solutions:

  • A stock solution of vanillin (1.00 x 10⁶ µg kg⁻¹) is prepared by dissolving 10.0 mg of vanillin in 10 g of an appropriate solvent (e.g., oil devoid of vanillin).

  • A stock solution of the internal standard, this compound, is prepared in the same manner.

  • Calibration curves are constructed by preparing a series of standard solutions with varying concentrations of vanillin (e.g., 50 to 5000 µg kg⁻¹) and a fixed concentration of this compound (e.g., 500 µg kg⁻¹).

2. Sample Preparation and Extraction (HS-SPME):

  • An aliquot of the sample (e.g., fragrant vegetable oil) is placed in a headspace vial.

  • The sample is spiked with the this compound internal standard solution.

  • The vial is sealed and subjected to headspace solid-phase microextraction (HS-SPME). The SPME fiber is exposed to the headspace of the sample to adsorb the volatile analytes.

3. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:

  • The SPME fiber is desorbed in the heated injection port of the GC.

  • The analytes are separated on a suitable capillary column.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode.

  • For vanillin, characteristic ions (e.g., m/z 150.9, 108.9, 122.8) are monitored.

  • For this compound, the corresponding heavier ions (e.g., m/z 157.0, 115.0, 158.0) are monitored.

4. Quantification:

  • The peak area ratios of vanillin to this compound are plotted against the respective concentrations of the standard solutions to generate a calibration curve.

  • The concentration of vanillin in the samples is determined using this calibration curve.

The workflow for this analytical procedure is outlined in the diagram below.

G start Start: Sample Collection prep Sample Preparation: Weigh sample into vial start->prep spike Spike with known amount of this compound prep->spike hspme Headspace Solid-Phase Microextraction (HS-SPME) spike->hspme gcms GC/MS Analysis hspme->gcms data Data Acquisition: Monitor characteristic ions gcms->data quant Quantification: Calculate peak area ratio (Vanillin / this compound) data->quant result Final Result: Determine Vanillin Concentration quant->result

Caption: Experimental workflow for vanillin quantification.

References

A Guide to Inter-laboratory Quantification of Vanillin Using Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance analysis, as well as in pharmaceutical and food quality control, the precise quantification of vanillin is paramount. This guide provides an objective comparison of analytical methodologies for vanillin quantification, with a special focus on the robust and accurate stable isotope dilution analysis (SIDA) employing Vanillin-13C6 as an internal standard. The data presented herein is a synthesis of published validation studies, offering a comparative overview of method performance across different analytical platforms. This guide is intended for researchers, scientists, and professionals in drug development seeking to establish or refine their vanillin quantification protocols.

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a highly accurate method for quantifying compounds. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This labeled internal standard is chemically identical to the analyte (vanillin) and thus behaves identically during sample preparation, extraction, and chromatographic separation. Because the mass spectrometer can differentiate between the native and the labeled compound based on their mass-to-charge ratio (m/z), any sample loss during the procedure affects both compounds equally. This allows for highly accurate and precise quantification, as the ratio of the native analyte to the internal standard remains constant.

Principle of Stable Isotope Dilution Analysis (SIDA) cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Vanillin (Native) Preparation Sample Preparation & Extraction Analyte->Preparation IS This compound (Labeled) IS->Preparation Analysis LC-MS or GC-MS Analysis Preparation->Analysis Potential for sample loss Ratio Measure Peak Area Ratio (Vanillin / this compound) Analysis->Ratio Quant Calculate Concentration Ratio->Quant

Caption: The principle of Stable Isotope Dilution Analysis (SIDA).

Comparative Performance of Vanillin Quantification Methods

The following table summarizes the performance characteristics of different analytical methods for vanillin quantification, derived from various validation studies. The use of this compound as an internal standard is a common feature in the most sensitive and robust methods.

ParameterHS-SPME-GC/MS with SIDA[1]RP-HPLC-DAD[2][3]HPLC-DAD[4]HPLC-PDA[5]
**Linearity (R²) **> 0.99> 0.99> 0.99> 0.99
Concentration Range 50 - 5000 µg/kgNot specified0.1 - 200 mg/LNot specified
Recovery (%) 89 - 101.998.04 - 101.83Not specified93.12 - 113.74
Precision (RSD) < 7.46% (Intra- & Inter-day)< 2%Not specified< 0.90% (Repeatability) < 1.09% (Intermediate)
LOD 20 µg/kgNot specifiedNot specifiedNot specified
LOQ 50 µg/kgNot specifiedNot specifiedNot specified

HS-SPME-GC/MS: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry SIDA: Stable Isotope Dilution Analysis RP-HPLC-DAD: Reverse Phase High-Performance Liquid Chromatography with Diode-Array Detection HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detection RSD: Relative Standard Deviation LOD: Limit of Detection LOQ: Limit of Quantification

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

1. Vanillin Quantification by HS-SPME-GC/MS with Stable Isotope Dilution Analysis (SIDA)

This method is highly sensitive and specific, making it suitable for complex matrices.

  • Sample Preparation: A stock solution of vanillin is prepared by dissolving 10.0 mg of vanillin in 10 g of a suitable solvent (e.g., ODO for oil samples). A stock solution of the internal standard, this compound, is prepared in the same manner.[1]

  • Calibration Curve: Calibration curves are constructed by plotting the peak area ratios of vanillin to this compound against a series of concentrations. The internal standard concentration is kept constant (e.g., 500 μg/kg).[1]

  • HS-SPME: The sample is placed in a headspace vial and subjected to solid-phase microextraction to isolate volatile and semi-volatile compounds.

  • GC/MS Analysis: The extracted analytes are analyzed by Gas Chromatography-Mass Spectrometry. For quantification, specific ions are monitored: m/z 150.9, 108.9, and 122.8 for vanillin, and m/z 157.0, 115.0, and 158.0 for this compound.[1]

HS-SPME-GC/MS Workflow for Vanillin Quantification Start Sample Spike Spike with This compound Start->Spike HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Spike->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data Data Acquisition (Monitor specific m/z ions) GC_MS->Data Quant Quantification (Peak Area Ratio) Data->Quant End Result Quant->End

Caption: Workflow for vanillin quantification using HS-SPME-GC/MS.

2. Vanillin Quantification by RP-HPLC-DAD

This method is widely used for the analysis of phenolic compounds, including vanillin.

  • Sample Preparation: Samples, such as ethanolic extracts of vanilla pods, are prepared for analysis.[2][3]

  • Chromatographic Separation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system is used with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile, methanol, and 0.2% acetic acid in water is employed for the separation of vanillin and other phenolic compounds.[2][3]

  • Detection: A Diode-Array Detector (DAD) is used for the detection and quantification of the separated compounds.[2][3]

  • Method Validation: The method is validated for linearity, precision, and recovery to ensure reliable results.[2][3]

Conclusion

The use of this compound in a stable isotope dilution analysis, particularly when coupled with a sensitive technique like GC-MS, provides a highly accurate and precise method for vanillin quantification. As demonstrated by the comparative data, this approach offers excellent recovery and low relative standard deviation. While HPLC-based methods are also robust and widely used, the inherent advantages of SIDA in correcting for sample matrix effects and procedural losses make it the gold standard for challenging analytical applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity, and the available instrumentation.

References

Vanillin-13C6 Sets the Gold Standard for Internal Standards in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of internal standards used in the quantitative analysis of vanillin in complex food matrices reveals that Vanillin-13C6, a stable isotope-labeled analog, offers superior accuracy and reliability over other alternatives such as deuterated and structural analog internal standards. The use of a stable isotope-labeled internal standard that perfectly co-elutes with the analyte is crucial for compensating for matrix effects and variations during sample preparation and analysis, a key consideration in the complex chemistry of food science.

In the realm of food analysis, particularly for quantifying flavor compounds like vanillin, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the state-of-the-art technique for this purpose.[1] This method involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This "spiked" sample is then carried through the extraction, purification, and analysis steps. Because the internal standard is chemically identical to the analyte, it experiences the same losses and variations, allowing for precise correction and highly accurate quantification.

This guide provides an objective comparison of this compound with other potential internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their analytical needs.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Identical Chemical and Physical Properties: 13C-labeled standards have virtually identical chemical and physical properties to their unlabeled counterparts. This ensures they behave identically during sample extraction, derivatization, and chromatography, leading to more accurate correction for any sample losses.

  • Co-elution with the Analyte: A critical advantage of 13C-labeled standards is their co-elution with the native analyte during chromatographic separation. This is essential for compensating for matrix effects, where other compounds in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Mass Difference for Detection: The mass difference between the labeled standard and the analyte allows for their distinct detection by a mass spectrometer, while their identical chemical behavior ensures that the ratio of their signals remains constant throughout the analytical process.

Performance Comparison of Internal Standards for Vanillin Analysis

Internal StandardTypeLinearity (r²)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Key AdvantagesPotential Disadvantages
This compound Stable Isotope Labeled≥ 0.9999[2]89.1 - 101.9[2]20.0[2]50.0[2]Co-elutes with vanillin, corrects for matrix effects and sample loss accurately.[3]Higher cost compared to other alternatives.
Deuterated Vanillin (e.g., Vanillin-d3) Stable Isotope LabeledNo direct comparative data availableNo direct comparative data availableNo direct comparative data availableNo direct comparative data availableLower cost than 13C-labeled standards.Potential for chromatographic separation from vanillin (isotope effect), which can lead to inaccurate quantification, especially in complex matrices.[4] Possible deuterium-hydrogen exchange under certain conditions.
Structural Analogs (e.g., Isovanillin, Ethyl Vanillin) Structurally Similar CompoundNo direct comparative data availableNo direct comparative data availableNo direct comparative data availableNo direct comparative data availableLow cost and readily available.[5]Different chemical and physical properties from vanillin, leading to different extraction efficiencies and chromatographic retention times.[6] Does not effectively compensate for matrix effects.

Experimental Protocol: Quantification of Vanillin in Fragrant Vegetable Oils using this compound

This section details the experimental protocol for the determination of vanillin in fragrant vegetable oils using a validated stable isotope dilution headspace solid-phase microextraction gas chromatography/mass spectrometry (HS-SPME-GC/MS) method.[2]

1. Materials and Reagents:

  • Vanillin standard

  • This compound internal standard

  • Organic-free deionized water (ODO)

  • Methanol (HPLC grade)

  • Helium (carrier gas)

2. Standard and Internal Standard Preparation:

  • Prepare a stock solution of vanillin (1.00 x 10^6 µg/kg) by dissolving 10.0 mg of vanillin in 10 g of ODO.

  • Prepare a stock solution of this compound with the same procedure.

  • Prepare calibration curve standards by progressive dilution of the vanillin stock solution to concentrations ranging from 50 to 5000 µg/kg.

  • The internal standard concentration should remain fixed at 500 µg/kg in all calibration standards and samples.

3. Sample Preparation:

  • Accurately weigh 4 g of the oil sample into a 20 mL headspace vial.

  • Spike the sample with the this compound internal standard to a final concentration of 500 µg/kg.

  • Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

4. HS-SPME Procedure:

  • Equilibrate the sample at 110°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen on Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 45 minutes at 110°C.

  • Desorb the fiber in the GC injector at 280°C for 1.5 minutes.

5. GC/MS Analysis:

  • GC Column: HP-5-MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 110°C for 0.5 min.

    • Ramp to 130°C at 5°C/min.

    • Ramp to 170°C at 2°C/min and hold for 1 min.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 30°C/min.

    • Post-run at 290°C for 1 min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Vanillin ions (m/z): 150.9, 108.9, 122.8.[2]

    • This compound ions (m/z): 157.0, 115.0, 158.0.[2]

6. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of vanillin to this compound against the concentration of the vanillin standards.

  • Determine the concentration of vanillin in the samples from the calibration curve.

Logical Workflow for Food Analysis using Internal Standards

The following diagram illustrates the typical workflow for the quantitative analysis of a food component using the internal standard method with isotope dilution mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction Purification Purification/ Cleanup Extraction->Purification GCMS GC/MS Analysis Purification->GCMS PeakIntegration Peak Integration (Analyte & IS) GCMS->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification RatioCalculation->Quantification CalibrationCurve Calibration Curve CalibrationCurve->Quantification Result Final Concentration Quantification->Result

References

Unveiling the Analytical Performance of Vanillin-13C6 Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust analytical methods for vanillin quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving the highest levels of accuracy and precision. Vanillin-13C6, a labeled form of vanillin, serves as the gold standard for this purpose. This guide provides a comparative overview of analytical methods employing this compound, focusing on their linearity and detection range, supported by experimental data and protocols.

While this compound is most often the silent partner in the analysis—ensuring the reliability of the results for its unlabeled counterpart—understanding the performance of the methods it enables is crucial for data integrity. The primary role of this compound is to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby correcting for any variations in extraction efficiency, matrix effects, or instrument response.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) method for the quantification of vanillin, which relies on this compound as an internal standard. A general overview of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also provided for comparison, highlighting its potential for high sensitivity.

ParameterHS-SPME-GC/MS with this compound ISRepresentative LC-MS/MS with this compound IS
Analyte VanillinVanillin
Linearity (R²) ≥ 0.9999[1]Typically > 0.99
Calibration Range 50 - 5000 µg/kg[1]Analyte dependent, typically wide dynamic range
Limit of Detection (LOD) 20.0 µg/kg[1]Potentially lower than GC-MS, in the ng/L to µg/L range
Limit of Quantification (LOQ) 50.0 µg/kg[1]Potentially lower than GC-MS, in the ng/L to µg/L range

Note: The performance data for the LC-MS/MS method is representative of what can be achieved for small molecules using a stable isotope-labeled internal standard and is not from a specific study on this compound as the analyte.

Experimental Protocols

Stable Isotope Dilution Headspace–SPME–GC/MS Method

This method is highly effective for the analysis of volatile compounds like vanillin in complex matrices.

Sample Preparation:

  • A stock solution of vanillin is prepared in a suitable matrix (e.g., caprylic capric triglyceride for oil samples).

  • A stock solution of this compound is prepared in the same manner.

  • Calibration standards are prepared by serially diluting the vanillin stock solution, with each standard containing a fixed concentration of the this compound internal standard (e.g., 500 µg/kg).[1]

  • For analysis, a known amount of the sample is placed in a headspace vial, and the this compound internal standard is added.

HS-SPME Procedure:

  • The sample vial is incubated at a specific temperature (e.g., 60°C) for a set time to allow the analytes to partition into the headspace.

  • A solid-phase microextraction (SPME) fiber is exposed to the headspace for a defined period to adsorb the analytes.

  • The fiber is then retracted and transferred to the GC injector.

GC/MS Analysis:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm) or similar.

  • Injector: Splitless mode, with the injector port at a high temperature (e.g., 250°C) to desorb the analytes from the SPME fiber.

  • Oven Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 50°C, ramped to 280°C).

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.

    • Ions for Vanillin: m/z 150.9, 108.9, 122.8[1]

    • Ions for this compound: m/z 157.0, 115.0, 158.0[1]

Quantification: The concentration of vanillin in the sample is determined by calculating the ratio of the peak area of vanillin to the peak area of this compound and comparing this ratio to the calibration curve.

Experimental Workflow Diagram

G HS-SPME-GC/MS Workflow for Vanillin Analysis using this compound cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Matrix IS_Addition Addition of This compound IS Sample->IS_Addition Vial Sample in Headspace Vial IS_Addition->Vial Incubation Incubation Vial->Incubation Adsorption SPME Fiber Adsorption Incubation->Adsorption Desorption Thermal Desorption in GC Injector Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Vanillin / this compound) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Workflow for vanillin analysis using this compound IS.

References

A Comparative Guide to the Limit of Detection and Quantification of Vanillin Using Vanillin-13C6 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the determination of vanillin using the isotope-labeled internal standard Vanillin-13C6 versus other common alternatives. The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of vanillin in various matrices, from food products to pharmaceutical formulations. This document summarizes quantitative data from validated analytical methods, offers detailed experimental protocols, and illustrates a typical workflow for determining these analytical figures of merit.

Data Presentation: Comparison of Analytical Methods for Vanillin Quantification

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for vanillin achieved with different analytical methods and internal standards. The use of an isotope-labeled internal standard like this compound is considered the gold standard in mass spectrometry-based methods due to its ability to accurately correct for matrix effects and variations in sample preparation and instrument response.

Analytical MethodInternal StandardMatrixLODLOQ
HS-SPME-GC/MS[1][2]This compound Fragrant Vegetable Oils20 µg/kg50 µg/kg[1][2]
(U)HPLC-MS/MS[3]Isotope-Labeled Internal StandardFood (e.g., Infant Formula, Shortbread)-15 µg/kg[3]
HS-SPME-GC-MS[4]Not SpecifiedMilk Powder100 µg/kg (0.1 mg/kg)[4]-
GC-MS[5]Benzyl BenzoateCola->10 µg/L (Linearity from 10 ng/mL)[5]
HPLC-UV[6]Not SpecifiedIce Cream and Custard Powder50 µg/L (0.05 µg/mL)[6]170 µg/L (0.17 µg/mL)[6]

Note: Direct comparison of LOD and LOQ values across different studies should be done with caution due to variations in instrumentation, matrix effects, and the specific protocols used for their determination.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of key experimental protocols for the determination of vanillin, with a focus on methods utilizing this compound and other internal standards.

Method 1: Vanillin Analysis in Vegetable Oils using this compound by HS-SPME-GC/MS[1][2]

This method is a highly sensitive and specific approach for the quantification of vanillin in a complex lipid matrix.

  • Sample Preparation:

    • Weigh 2.0 g of the oil sample into a 20 mL headspace vial.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Seal the vial tightly with a PTFE/silicone septum.

  • HS-SPME Parameters:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen on Polydimethylsiloxane (DVB/CAR/PDMS).

    • Equilibration Temperature: 60°C.

    • Equilibration Time: 15 min.

    • Extraction Temperature: 110°C.

    • Extraction Time: 40 min.

  • GC-MS Conditions:

    • GC System: Agilent 7890A GC coupled with a 5975C Mass Spectrometer.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 110°C for 0.5 min, ramp to 130°C at 5°C/min, then to 170°C at 2°C/min and hold for 1 min, then to 180°C at 10°C/min, and finally to 280°C at 30°C/min.

    • Injector Temperature: 250°C.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Vanillin ions: m/z 152, 151, 137.

      • This compound ions: m/z 158, 157, 142.

  • LOD and LOQ Determination:

    • The LOD and LOQ are determined based on the signal-to-noise (S/N) ratio.

    • LOD is typically established at a S/N ratio of 3.

    • LOQ is typically established at a S/N ratio of 10.

Method 2: Vanillin Analysis in Food Matrices by (U)HPLC-MS/MS with Isotope-Labeled Internal Standard[3]

This method is suitable for a wide range of food matrices and offers very low quantification limits.

  • Sample Preparation:

    • Homogenize the food sample.

    • Perform a solvent extraction (e.g., with acetonitrile/water).

    • Spike the extract with the isotope-labeled internal standard (e.g., this compound).

    • Clean up the extract using solid-phase extraction (SPE) if necessary to remove matrix interferences.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • (U)HPLC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for vanillin.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Define specific precursor-to-product ion transitions for both vanillin and the isotope-labeled internal standard.

  • LOQ Determination:

    • The LOQ is determined as the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for vanillin in a given sample matrix.

LOD_LOQ_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Evaluation cluster_result Final Result start Select Sample Matrix spike Prepare Matrix Blanks and Spiked Samples start->spike istd Add Internal Standard (e.g., this compound) spike->istd extraction Sample Extraction (e.g., SPME, LLE) istd->extraction cal_standards Prepare Calibration Standards analysis Chromatographic Separation & Detection (GC-MS or HPLC-MS/MS) cal_standards->analysis extraction->analysis peak_integration Peak Integration and Response Ratio Calculation analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve sn_ratio Determine Signal-to-Noise (S/N) Ratio peak_integration->sn_ratio lod_loq_calc Calculate LOD (S/N=3) and LOQ (S/N=10) calibration_curve->lod_loq_calc sn_ratio->lod_loq_calc end Report LOD and LOQ Values lod_loq_calc->end

Caption: Experimental workflow for LOD and LOQ determination of vanillin.

References

A Comparative Guide to HPLC and GC Methods for Vanillin Analysis Using Vanillin-¹³C₆ Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and flavoring agents is paramount. Vanillin, a widely used flavoring agent, can be analyzed by various chromatographic techniques. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of vanillin, with a focus on cross-validation using its stable isotope-labeled internal standard, Vanillin-¹³C₆.

Data Presentation: Performance Comparison of HPLC and GC Methods

The selection of an analytical method depends on various factors, including the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for HPLC and GC methods in vanillin analysis, compiled from various studies. The use of Vanillin-¹³C₆ as an internal standard is crucial for achieving high accuracy and precision in both techniques, as it effectively corrects for variations in sample preparation and instrument response.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.99[3][4][5]> 0.998[6]
Precision (RSD) < 1.09% (intermediate precision)[3][4][5]< 7.5% (inter-day precision)[1]
Recovery 93.12 - 113.74%[3][4][5]89 - 101%[1]
Limit of Detection (LOD) 2.6 - 4.3 µg/mL[4]20 µg/kg[1]
Limit of Quantification (LOQ) 4.1 - 5.2 µg/mL[4]50 µg/kg[1]

Experimental Workflow for Method Cross-Validation

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results, ensuring consistency and reliability of data. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods for vanillin analysis using Vanillin-¹³C₆.

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_validation Cross-Validation Sample Test Sample HPLC_Analysis HPLC-UV/DAD or HPLC-MS/MS Analysis Sample->HPLC_Analysis GC_Analysis GC-FID or GC-MS Analysis Sample->GC_Analysis IS Vanillin-¹³C₆ Internal Standard IS->HPLC_Analysis IS->GC_Analysis Cal_Std Calibration Standards (Vanillin + Vanillin-¹³C₆) Cal_Std->HPLC_Analysis Cal_Std->GC_Analysis HPLC_Data HPLC Data Acquisition (Peak Area Ratios) HPLC_Analysis->HPLC_Data Data_Comparison Comparison of Quantitative Results HPLC_Data->Data_Comparison GC_Data GC Data Acquisition (Peak Area Ratios) GC_Analysis->GC_Data GC_Data->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) Data_Comparison->Statistical_Analysis Conclusion Conclusion on Method Equivalency Statistical_Analysis->Conclusion

A generalized workflow for the cross-validation of HPLC and GC methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the analysis of vanillin by HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method suitable for the quantification of vanillin.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.[7][8]

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation.[3][7]

  • Mobile Phase: An isocratic or gradient mixture of methanol and water is often used.[8][9] A common mobile phase composition is 40:60 (v/v) methanol and water, sometimes with the addition of a small amount of acid like acetic or phosphoric acid to improve peak shape.[3][7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection is usually performed at wavelengths of 231 nm, 254 nm, or 280 nm.[3][7][9]

  • Internal Standard: Vanillin-¹³C₆ is added to all samples and calibration standards to ensure accurate quantification.

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.[8]

Gas Chromatography (GC) Protocol

This protocol outlines a general procedure for the analysis of vanillin by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Instrumentation: A GC system with an FID or MS detector is required.[10]

  • Column: A capillary column with a polar stationary phase, such as a wax-type column (e.g., TraceGOLD TG-WaxMS A), is suitable for vanillin analysis.[6]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[11]

  • Injector and Detector Temperatures: The injector temperature is commonly maintained around 290 °C, and the detector temperature around 325 °C.[12]

  • Oven Temperature Program: A temperature program is used to ensure good separation of vanillin from other components in the sample. A typical program might start at a lower temperature and ramp up to a final temperature.

  • Internal Standard: Vanillin-¹³C₆ is used as an internal standard for accurate quantification.[1]

  • Sample Preparation: Samples are often extracted with a suitable organic solvent like dichloromethane (DCM) or ethanol.[10][12] The extract is then concentrated and injected into the GC system. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[6] Derivatization is generally not required for vanillin analysis by GC.

References

A Researcher's Guide to Certified Reference Materials for Vanillin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercially Available Vanillin-13C6 Certified Reference Materials

In the realm of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This compound, a stable isotope-labeled form of vanillin, serves as an indispensable tool for isotope dilution mass spectrometry (ID-MS), enabling precise quantification of vanillin in various matrices, from food products to biological samples. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for this compound, offering a summary of their key characteristics, detailed experimental protocols for their application, and visual representations of relevant biochemical pathways and analytical workflows.

Comparison of Commercial this compound Certified Reference Materials

The selection of a suitable CRM is a critical step in the development of robust analytical methods. The following table summarizes the key specifications of this compound CRMs available from prominent suppliers. It is important to note that while suppliers provide general specifications, detailed information, including certified concentration, uncertainty, and impurity profiles, is typically found in the Certificate of Analysis (CoA) provided with the product.

FeatureSigma-Aldrich (Aldrich)Cambridge Isotope Laboratories, Inc.LGC StandardsMedChemExpress
Product Name Vanillin-(phenyl-13C6)Vanillin (ring-¹³C₆, 99%)This compoundThis compound
CAS Number 201595-58-6[1]201595-58-6[2][3]201595-58-6[1]201595-58-6[4]
Isotopic Purity 99 atom % 13C99%[2]Information not readily availableInformation not readily available
Chemical Purity 99% (CP)≥98%[2]Information not readily availableInformation not readily available
Certified Concentration Provided in Certificate of AnalysisProvided in Certificate of AnalysisProvided in Certificate of AnalysisNot typically provided as a CRM
Uncertainty Provided in Certificate of AnalysisProvided in Certificate of AnalysisProvided in Certificate of AnalysisNot applicable
Format SolidSolidNeatSolid[4]
Supplier Notes Available in various package sizes.Available in various package sizes.Part of the TRC brand.Primarily for research use, with various quantities available.[4]

Note: Researchers are strongly encouraged to request and review the Certificate of Analysis for each specific lot of a CRM to obtain detailed information on certified values and impurity profiles.

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of vanillin. Below is a detailed protocol for a typical workflow.

Protocol: Quantification of Vanillin in a Liquid Matrix using Isotope Dilution GC-MS

1. Materials and Reagents:

  • This compound CRM

  • Unlabeled vanillin standard

  • Sample matrix (e.g., vanilla extract, plasma)

  • Organic solvent (e.g., methanol, acetonitrile)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (if sample cleanup is required)

  • GC-MS system

2. Preparation of Standard Solutions:

  • Stock Solution of this compound: Accurately weigh a known amount of the this compound CRM and dissolve it in a known volume of a suitable organic solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Stock Solution of Unlabeled Vanillin: Prepare a stock solution of unlabeled vanillin in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the unlabeled vanillin stock solution into the sample matrix at different concentration levels. Add a constant, known amount of the this compound stock solution to each calibration standard.

3. Sample Preparation:

  • Accurately measure a known volume or weight of the sample.

  • Add a known amount of the this compound stock solution to the sample.

  • If necessary, perform sample cleanup to remove interfering matrix components. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C

    • Column: A suitable capillary column for the analysis of phenols (e.g., DB-5ms)

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor the characteristic ions for both unlabeled vanillin and this compound. For vanillin, these are typically m/z 152, 151, and 137. For this compound, the corresponding ions will be shifted by +6 Da (m/z 158, 157, and 143).

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of unlabeled vanillin to the peak area of this compound against the concentration of unlabeled vanillin in the calibration standards.

  • Determine the concentration of vanillin in the unknown sample by measuring the peak area ratio of unlabeled vanillin to this compound and interpolating the concentration from the calibration curve.

Mandatory Visualizations

To further aid in the understanding of the context and application of this compound, the following diagrams illustrate a key biochemical pathway and a typical analytical workflow.

Phenylpropanoid_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Ferulic_acid Ferulic_acid p-Coumaric_acid->Ferulic_acid Multiple Steps Vanillin Vanillin Ferulic_acid->Vanillin Multiple Steps

Caption: Simplified Phenylpropanoid Pathway for Vanillin Biosynthesis.

Experimental_Workflow Start Start: Sample Collection Spiking Spike with this compound Internal Standard Start->Spiking Sample_Prep Sample Preparation (e.g., SPE) Spiking->Sample_Prep Analysis GC-MS Analysis Sample_Prep->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Report Vanillin Concentration Data_Processing->End

Caption: Experimental Workflow for Vanillin Quantification using ID-MS.

References

Safety Operating Guide

Proper Disposal of Vanillin-13C6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Vanillin-13C6, a stable isotope-labeled compound, requires careful handling and disposal to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, fostering a secure and sustainable research environment.

Key Safety and Chemical Data

Before handling or disposing of this compound, it is crucial to be familiar with its properties and associated hazards. The following table summarizes key quantitative data for Vanillin, which is chemically analogous to this compound.

PropertyDataCitations
Chemical Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol (unlabeled)[1][2]
158.10 g/mol (13C6 labeled)[3]
Appearance Off-white to light yellow crystalline powder[1][4]
Melting Point 81-84 °C[1][4]
Boiling Point 285 °C[1][2]
Solubility Slightly soluble in water (10 g/L at 25 °C); Soluble in ethanol, chloroform, and ether.[1]
Key Hazards Causes serious eye irritation. Harmful to aquatic life with long-lasting effects.[5][6]
NFPA Ratings Health: 1, Flammability: 1, Reactivity: 0[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the decision-making process and subsequent actions for the safe disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Assess Contamination: Determine if the this compound waste is pure or contaminated with other hazardous substances.

    • Pure this compound: Unused, expired, or non-contaminated material.

    • Contaminated this compound: Material mixed with other chemicals, solvents, or biological materials.

Step 2: Personal Protective Equipment (PPE)

  • Prior to handling this compound waste, ensure you are wearing the appropriate PPE:

    • Safety glasses with side-shields or goggles.[5]

    • Chemical-resistant gloves (e.g., nitrile rubber).[6]

    • A lab coat or other protective clothing.

    • In case of insufficient ventilation or dust formation, wear a suitable respiratory mask.[7]

Step 3: Waste Collection and Containment

  • For Small, Uncontaminated Spills:

    • Carefully sweep up the solid material, avoiding dust formation.[5][8]

    • Place the collected material into a clean, dry, and properly labeled waste container.

    • Clean the spill area with a damp cloth and dispose of the cleaning materials as solid chemical waste.[2]

  • For Bulk Quantities or Contaminated Waste:

    • Transfer the waste into a designated hazardous waste container.

    • Ensure the container is compatible with all components of the waste mixture.

    • Do not mix with incompatible materials such as strong oxidizing agents.[1]

Step 4: Labeling and Storage

  • Label the Container Correctly:

    • Clearly label the container as "Hazardous Waste."

    • Identify the contents as "this compound Waste."[1]

    • If mixed with other substances, list all components and their approximate percentages.

  • Store the Waste Container:

    • Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area away from direct light and moisture.[2][8]

    • Store away from incompatible materials.

Step 5: Final Disposal

  • Contact Environmental Health and Safety (EHS):

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.[1]

    • Discharge into the environment must be avoided.[5][8]

    • Waste materials should be disposed of under conditions that meet Federal, State, and Local environmental control regulations.[8]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Vanillin_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 1: Assess Waste Is it pure or contaminated? collect_pure Step 3a: Collect Pure Waste (Sweep solid, avoid dust) assess->collect_pure Pure collect_contaminated Step 3b: Collect Contaminated Waste (Transfer to hazardous waste container) assess->collect_contaminated Contaminated ppe->assess label_storage Step 4: Label and Store Container (Hazardous Waste, Contents, Tightly Closed) collect_pure->label_storage collect_contaminated->label_storage disposal Step 5: Final Disposal (Contact EHS/Licensed Contractor) label_storage->disposal end End: Waste Disposed Safely disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Vanillin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Vanillin-13C6

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks. The safety precautions for this compound are identical to those for its unlabeled analogue, as the Carbon-13 isotope is stable, non-radioactive, and does not alter the chemical reactivity or toxicity of the molecule.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Vanillin.

PropertyValue
Molecular Weight152.15 g/mol [3]
Melting Point81 - 83 °C (178 - 181 °F)[3][4]
Boiling Point285 °C (545 °F)[3]
Specific Gravity1.056 (Water = 1)[3][5]
Vapor Density5.2 (Air = 1)[3][5]
SolubilitySlightly soluble in water. Freely soluble in alcohol, chloroform, ether, and solutions of alkali hydroxides.[3]
Workplace Exposure Limit10 mg/m3 (TWA)[3][4]
Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecific Requirements
Eye/Face Protection Safety glasses with side-shields or chemical goggles are required.[3][4][6]
Skin Protection A lab coat or other protective clothing should be worn.[3][6] Chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber) are necessary to prevent skin contact.[3][7] Always inspect gloves for any signs of degradation before use.[4]
Respiratory Protection A dust mask or a NIOSH-approved respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[3][6]

Operational Plan

Adherence to proper handling and storage protocols is crucial for maintaining the stability of this compound and the safety of the laboratory environment.

Handling Procedures
  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[3]

  • Ventilation : Handle in a well-ventilated area or in a chemical fume hood to minimize dust inhalation.[3][4]

  • Hygiene : Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in areas where this compound is handled.[3][7]

  • Ignition Sources : Keep away from heat, sparks, and open flames as the product may be combustible at high temperatures.[3][5]

  • Minimize Dust : Avoid formation of dust and aerosols.[4] Use weigh boats to minimize spills when handling the powder.[8]

Storage Procedures
  • Container : Store in a tightly closed, light-resistant container.[3][4] Glass, polyethylene, or polypropylene containers are suitable.[3]

  • Environment : Keep the storage area cool, dry, and well-ventilated.[3][4]

  • Incompatibilities : Store away from strong oxidizing agents, bases, and strong reducing agents.[3]

  • Labeling : Ensure all containers are clearly labeled.[3]

Disposal Plan

Immediate and appropriate response to emergencies and proper disposal of waste are critical for safety and environmental protection.

Spill Response
  • Small Spills : Remove all sources of ignition.[3] Wear appropriate PPE.[3] Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

  • Large Spills : Evacuate the area. Prevent further leakage if it is safe to do so. Do not let the product enter drains.[4]

Waste Disposal
  • Procedure : Dispose of this compound waste and contaminated materials in accordance with all applicable local, state, and federal regulations.[4] The disposal method should be the same as for non-isotopically labeled vanillin.[9]

  • Containers : Use approved waste disposal containers.[4]

Experimental Workflow

Vanillin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Consult_SDS Consult Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Consult_SDS->Don_PPE Read Safety Info Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Transfer Weigh and Transfer This compound Prepare_Work_Area->Weigh_Transfer Begin Work Experiment Perform Experiment Weigh_Transfer->Experiment Clean_Spills Clean Any Spills Experiment->Clean_Spills Conclude Experiment Dispose_Waste Dispose of Waste in Designated Containers Clean_Spills->Dispose_Waste Decontaminate Decontaminate Work Surfaces and Glassware Dispose_Waste->Decontaminate Remove_PPE Remove and Dispose of PPE Decontaminate->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.